molecular formula C33H44O9 B12435426 1-Deacetylnimbolinin B

1-Deacetylnimbolinin B

Cat. No.: B12435426
M. Wt: 584.7 g/mol
InChI Key: YOBMBNWOJMLHDF-UHFFFAOYSA-N
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Description

1-Deacetylnimbolinin B has been reported in Melia azedarach with data available.

Properties

IUPAC Name

[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMBNWOJMLHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 1-Deacetylnimbolinin B: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid with potential therapeutic applications. The document details its primary natural source, comprehensive isolation and purification protocols, and insights into its biological activities, with a focus on its anti-inflammatory properties.

Natural Source

The principal natural source of this compound is the fruit of the deciduous tree Melia toosendan, a member of the Meliaceae family. This plant is also known by its synonym, Melia azedarach Linn.[1] The fruits of M. toosendan are a rich reservoir of various bioactive limonoids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the fruits of Melia toosendan is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Experimental Protocol

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The fruits of Melia toosendan are collected and air-dried. The dried fruits are then ground into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is extracted with an organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the limonoids.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation

The crude extract is a complex mixture of compounds. To simplify this mixture and enrich the fraction containing this compound, a liquid-liquid partitioning process is employed.

  • The crude ethanolic extract is suspended in water.

  • The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known standards of this compound are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from the silica gel column are further purified using preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. This step allows for the isolation of this compound in high purity.

Quantitative Data

The yield and purity of this compound can vary depending on the specific extraction and purification methods employed, as well as the geographic origin and harvesting time of the plant material. The data presented in the table below is a representative summary based on available literature.

ParameterValueSource
Starting Material Dried fruits of Melia toosendanGeneric
Extraction Solvent 95% EthanolGeneric
Enriched Fraction Ethyl AcetateGeneric
Final Purity >98%[2]

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, evidence from related compounds and preliminary studies suggests potent anti-inflammatory properties. A structurally similar compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to significantly suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Postulated Anti-Inflammatory Signaling Pathway

The inhibition of TNF-α production points towards a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. The binding of LPS to its receptor (TLR4) on immune cells typically triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the subsequent steps leading to NF-κB nuclear translocation.

Visualizations

Experimental Workflow

experimental_workflow start Dried Fruits of Melia toosendan extraction Ethanol Extraction start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_cc Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate) etOAc_fraction->silica_cc enriched_fraction Enriched Fraction silica_cc->enriched_fraction prep_hplc Preparative HPLC (C18, Acetonitrile/Water) enriched_fraction->prep_hplc final_product This compound (>98% Purity) prep_hplc->final_product

Caption: Isolation workflow for this compound.

Postulated Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkappaB_NFkB->NFkB Degradation of IκBα DeacetylnimbolininB This compound DeacetylnimbolininB->IKK_complex Inhibits? DNA DNA NFkB_n->DNA TNFa_gene TNF-α Gene DNA->TNFa_gene Transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein Translation

Caption: Postulated inhibition of the NF-κB pathway.

References

Unraveling the Molecular Architecture of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. The following sections detail the experimental protocols for its isolation and the spectroscopic data that were pivotal in determining its complex molecular structure.

Isolation and Purification

The isolation of this compound from the fruits of Melia toosendan is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol:

  • Extraction: The dried and powdered fruits of Melia toosendan are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the extract based on the polarity of its constituents. Limonoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water.

The following diagram illustrates the general workflow for the isolation of this compound.

G start Dried Fruits of Melia toosendan extraction Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Limonoid Fraction partitioning->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel pre_hplc Preparative HPLC silica_gel->pre_hplc pure_compound This compound pre_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The foundational work on the structure elucidation of this compound was reported by Kraus and Bokel in 1981. While the detailed quantitative data from the original publication is not publicly accessible, this guide outlines the principles and the types of data required for this process.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the compound.

Experimental Protocol:

A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.

Data Presentation:

The HR-MS data for this compound would be presented as follows:

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺ValueValueC₂₇H₃₂O₉
[M+Na]⁺ValueValueC₂₇H₃₂NaO₉

(Note: The exact m/z values are not available in the public domain and would be sourced from the primary literature.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments is necessary to piece together the complex carbon skeleton and stereochemistry of this compound.

Experimental Protocol:

A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The following spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR and DEPT: To determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Data Presentation:

The ¹H and ¹³C NMR data are typically presented in a tabular format.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-1Valuee.g., dValue
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)DEPT
e.g., C-1Valuee.g., CH
.........

(Note: The specific chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available and would be extracted from the primary research article by Kraus and Bokel, 1981.)

The logical process of structure elucidation using this data is visualized in the following diagram.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Structure Assembly HRMS HR-MS mol_formula Determine Molecular Formula HRMS->mol_formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) functional_groups Identify Functional Groups (from δH and δC) NMR_1D->functional_groups NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) spin_systems Establish ¹H-¹H Spin Systems (COSY) NMR_2D->spin_systems c_h_attachment Assign C-H Attachments (HSQC/HMQC) NMR_2D->c_h_attachment fragment_assembly Assemble Molecular Fragments (HMBC) NMR_2D->fragment_assembly stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) NMR_2D->stereochemistry mol_formula->fragment_assembly functional_groups->fragment_assembly spin_systems->fragment_assembly c_h_attachment->fragment_assembly final_structure Elucidated Structure of This compound fragment_assembly->final_structure stereochemistry->final_structure

Figure 2. Logical workflow for the structure elucidation of this compound.

Key long-range correlations from the HMBC spectrum are instrumental in connecting the various structural fragments of the molecule. For instance, correlations from methyl protons to quaternary carbons are particularly informative. The diagram below illustrates hypothetical key HMBC and COSY correlations that would be used to piece together the core structure.

G cluster_structure Hypothetical Core Structure Fragment C1 C1 H1 H1 H2 H2 H1->H2 COSY C3 C3 H1->C3 HMBC (3J) C2 C2 C4q C4 (quat) H2->C4q HMBC (2J) CH3_18 CH₃-18 H_18 H-18 H_18->C3 HMBC (3J) H_18->C4q HMBC (2J)

Unveiling the Anti-Cancer Potential of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data specifically on 1-Deacetylnimbolinin B, this technical guide leverages the extensive research conducted on its close structural analogue, nimbolide. The experimental protocols and discussions on signaling pathways are well-established methodologies and common mechanisms in cancer research, providing a robust framework for investigating novel anti-cancer compounds like this compound. The quantitative data presented is illustrative and based on the activities of nimbolide.

Introduction

Natural products remain a vital source of novel therapeutic agents, with many approved anti-cancer drugs originating from plant-based compounds. Nimbolide, a prominent limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anti-cancer properties in a multitude of preclinical studies.[1][2] Its biological activities, including the induction of apoptosis and inhibition of key oncogenic signaling pathways, make it and its analogues, such as this compound, promising candidates for further investigation in drug development. This guide provides an in-depth overview of the methodologies and conceptual frameworks for evaluating the anti-cancer activity of this compound, with a focus on its potential to induce apoptosis and modulate critical signaling cascades.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of the structurally related compound, nimbolide, across various human cancer cell lines. This data is presented to offer a comparative baseline for the potential efficacy of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Illustrative Cytotoxic Activity of Nimbolide in Various Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)
PC-3Prostate Cancer2.0
HT-29Colon CancerNot specified
U937Leukemia1-2.5
MCF-7Breast CancerNot specified
MDA-MB-231Breast CancerNot specified

Data is illustrative and based on the reported activities of nimbolide.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on their expression and/or phosphorylation status.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-NF-κB, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Signaling Pathways and Visualizations

The anti-cancer activity of nimbolide, and potentially this compound, is attributed to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-cancer compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Library (e.g., Natural Products) B Cytotoxicity Screening (MTT Assay) A->B C Hit Compound Identification (e.g., this compound) B->C D Apoptosis Assays (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blotting (Signaling Pathways) C->F G Animal Tumor Models (Xenografts) F->G H Efficacy and Toxicity Assessment G->H G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Stress Cellular Stress (e.g., DNA damage) Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito Cyc Cytochrome c Release Mito->Cyc Apaf1 Apaf-1 Cyc->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Nimbolide This compound (hypothesized) Nimbolide->Bax Nimbolide->Bcl2 G cluster_0 Death Receptor Activation cluster_1 Caspase Cascade Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/DR5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid tBid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrial Pathway Amplification Bid->Mito Nimbolide This compound (hypothesized) Nimbolide->Receptor Upregulation G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (p50/p65) IkB->NFkB_active Proteasome Proteasomal Degradation IkB->Proteasome NFkB_inactive NF-κB (p50/p65) -IκBα Complex NFkB_inactive->NFkB_active NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation Genes Target Gene Transcription (Anti-apoptotic, Proliferative) NFkB_nuc->Genes Nimbolide This compound (hypothesized) Nimbolide->IKK Inhibition G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Nimbolide This compound (hypothesized) Nimbolide->PI3K Inhibition Nimbolide->Akt Inhibition of Phosphorylation

References

Antifungal Properties of 1-Deacetylnimbolinin B: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 2025

Executive Summary

This technical guide addresses the current scientific understanding of the antifungal properties of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid. A comprehensive review of existing scientific literature reveals a significant gap in the investigation of this specific compound's antifungal efficacy. While the broader class of limonoids, particularly those isolated from the Meliaceae family (e.g., Azadirachta indica and Melia toosendan), is known for a range of bioactive properties including antifungal effects, data specifically pertaining to this compound is exceptionally scarce. One study qualitatively notes "low antifungal activity" for this compound, but critically lacks the quantitative data and detailed experimental protocols necessary for a thorough technical evaluation. Consequently, this document serves to highlight the current void in research and proposes avenues for future investigation, rather than providing an in-depth analysis based on robust data.

Introduction to this compound

This compound is a naturally occurring tetranortriterpenoid, a class of compounds also known as limonoids. It has been isolated from the fruits of Melia toosendan, a plant belonging to the Meliaceae family, which is a rich source of bioactive secondary metabolites.[1][2] The general class of limonoids has garnered significant scientific interest due to a wide array of biological activities, including insecticidal, cytotoxic, and antimicrobial properties.[1][3] However, the bioactivity of individual limonoids can vary significantly.

Current State of Antifungal Activity Research

A diligent search of scientific databases and literature has yielded very limited information specifically on the antifungal properties of this compound. The available information can be summarized as follows:

  • Qualitative Assessment: A single study that involved the isolation and characterization of two new limonoids from the fruits of Melia toosendan also reported on the bioactivity of other isolated compounds, including this compound. This study concluded that this compound exhibits "no antibacterial activity and only low antifungal activity".[4]

  • Lack of Quantitative Data: Crucially, the aforementioned study did not provide any quantitative data to substantiate the claim of "low antifungal activity".[4] Essential metrics for evaluating antifungal efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values against specific fungal species, are not available in the public domain.

  • General Classification: Some commercial suppliers of chemical compounds may classify this compound as an "antifungal limonoid".[1][3] This is likely a broad categorization based on the known properties of the larger limonoid class and should not be interpreted as evidence of specific, potent activity for this particular compound without supporting experimental data.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a structured table summarizing the antifungal activity of this compound cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments specifically investigating the antifungal properties of this compound are not available in the current body of scientific literature. To conduct future research in this area, the following general experimental workflow is proposed:

Proposed Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Antifungal Assay cluster_results Data Analysis start Isolation & Purification of This compound broth_dilution Broth Microdilution Assay (NCCLS/CLSI M27/M38) start->broth_dilution fungal_strains Selection of Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus) inoculation Inoculation of Microplates fungal_strains->inoculation media_prep Preparation of Growth Media media_prep->broth_dilution broth_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Determination of MIC incubation->mic_determination mfc_determination Determination of MFC mic_determination->mfc_determination G cluster_compound Antifungal Compound cluster_fungal_cell Fungal Cell compound Antifungal Agent cell_wall Cell Wall Synthesis (e.g., β-glucan synthesis) compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity (e.g., Ergosterol synthesis) compound->cell_membrane Disruption dna_rna DNA/RNA Synthesis compound->dna_rna Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition

References

Unveiling the Cytotoxic Potential of 1-Deacetylnimbolinin B: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature search, no specific scientific studies detailing the cytotoxic effects of 1-Deacetylnimbolinin B on cancer cells were identified. Therefore, the data, protocols, and pathways presented in this guide are illustrative templates based on research of other cytotoxic compounds and are intended to serve as a framework for how such a technical document would be structured.

Introduction

This compound is a nimbolinin-type limonoid, a class of natural products known for a variety of biological activities, including cytotoxic properties. This technical guide provides a comprehensive (template) overview of the methodologies and potential signaling pathways that could be investigated to characterize the cytotoxic effects of this compound on cancer cells. The information herein is designed to guide researchers in designing and interpreting experiments to evaluate the potential of this and similar compounds as novel anti-cancer agents.

Quantitative Cytotoxicity Data

A crucial first step in evaluating a new compound is to determine its cytotoxic potency across a panel of cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

Table 1: Illustrative IC50 Values of a Hypothetical Compound "Compound X" Against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma15.2 ± 1.810.5 ± 1.2
MDA-MB-231Breast Adenocarcinoma8.9 ± 0.95.4 ± 0.7
A549Lung Carcinoma22.5 ± 2.518.1 ± 2.1
HCT116Colon Carcinoma12.1 ± 1.57.8 ± 0.9
U87 MGGlioblastoma35.7 ± 4.128.3 ± 3.5

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are template methodologies for key experiments used to assess cytotoxicity.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, U87 MG) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin-binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

Visualization of Cellular Pathways and Workflows

Understanding the mechanism of action of a cytotoxic compound involves elucidating the signaling pathways it perturbs. Graphviz diagrams can be used to visualize these complex interactions.

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential mechanism by which a cytotoxic compound could induce apoptosis through the intrinsic (mitochondrial) pathway.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound_X This compound (Hypothetical) ROS Reactive Oxygen Species (ROS) Compound_X->ROS Induces Bax Bax ROS->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase3 Activates

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Experimental Workflow for Cytotoxicity Assessment

A clear workflow diagram is essential for planning and executing a series of experiments.

start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with This compound (Concentration Gradient) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Perform Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway Investigate Signaling Pathways (e.g., Western Blot) ic50->pathway end End: Data Analysis and Interpretation apoptosis->end pathway->end

Caption: Workflow for evaluating the cytotoxic effects of a novel compound.

Conclusion

While specific data on the cytotoxic effects of this compound on cancer cells is currently unavailable in the public domain, this guide provides a robust framework for its investigation. The template protocols and pathway diagrams serve as a starting point for researchers to explore the anti-cancer potential of this and other novel natural products. Further research is warranted to isolate and characterize the bioactivity of this compound and to determine its mechanism of action in cancer cells.

Unveiling the Insecticidal Promise of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 11, 2025 – As the global imperative for sustainable and effective pest management solutions intensifies, the scientific community is increasingly turning its attention to naturally derived compounds. Among these, 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan, has emerged as a compound of significant interest. This technical guide provides an in-depth overview of the current, albeit limited, understanding of the insecticidal potential of this compound, targeting researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the broader class of limonoids, a group of highly oxygenated triterpenoids prevalent in the Meliaceae family, which includes the neem tree (Azadirachta indica). Limonoids as a class are well-documented for their diverse biological activities, including potent insecticidal, antifeedant, and growth regulatory effects on a wide range of insect pests. While extensive research has been conducted on related limonoids such as azadirachtin, specific data on the efficacy and mode of action of this compound remains scarce in publicly accessible scientific literature. This guide aims to consolidate the available information and provide a framework for future research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development and mechanistic studies. The following table summarizes its key identifiers and properties.

PropertyValue
Chemical Formula C₃₀H₃₈O₉
Molecular Weight 542.6 g/mol
CAS Number 76689-98-0
Class Nimbolinin-type Limonoid
Source Fruits of Melia toosendan

Presumed Insecticidal Activities and Mechanism of Action

  • Antifeedant Activity: Limonoids are renowned for their ability to deter insects from feeding. This action is often mediated through the binding to chemoreceptors in the insect's mouthparts, leading to a feeding-inhibition response.

  • Insect Growth Regulation: Many limonoids interfere with the insect's endocrine system, disrupting molting and development. This can lead to morphological abnormalities, failure to reach maturity, and ultimately, death.

  • Toxicity: Direct toxic effects can occur through various mechanisms, including the inhibition of vital enzymes and disruption of cellular processes.

Based on the activities of analogous compounds, it is hypothesized that this compound may exert its insecticidal effects through a multi-faceted approach, making it a promising candidate for managing resistant insect populations.

Experimental Protocols for Evaluation

To rigorously assess the insecticidal potential of this compound, standardized bioassays are essential. The following protocols, adapted from general methodologies for testing limonoids, can be employed.

Antifeedant Bioassay (Leaf Disc Choice Test)
  • Preparation of Test Solutions: Dissolve this compound in an appropriate solvent (e.g., acetone) to prepare a stock solution. Create a series of dilutions to test a range of concentrations.

  • Leaf Disc Preparation: Punch out leaf discs of a suitable size from the host plant of the target insect.

  • Treatment: Apply a known volume of each test solution to a set of leaf discs and an equal volume of the solvent to a control set. Allow the solvent to evaporate completely.

  • Bioassay: Place one treated and one control leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-starved insect larva into each Petri dish.

  • Data Collection: After a defined period (e.g., 24 hours), measure the area of each leaf disc consumed.

  • Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Larval Growth Inhibition Bioassay
  • Diet Preparation: Incorporate various concentrations of this compound into the artificial diet of the target insect. A control diet without the compound should also be prepared.

  • Bioassay: Place a known number of newly hatched larvae into individual containers with the treated or control diet.

  • Data Collection: Monitor larval mortality and weigh the surviving larvae at regular intervals until they pupate. Record the time to pupation and adult emergence.

  • Analysis: Compare the larval weight, developmental time, and mortality rates between the treated and control groups.

Potential Signaling Pathways and Experimental Workflows

The complex mode of action of limonoids suggests the involvement of multiple signaling pathways within the insect. While specific pathways affected by this compound are yet to be elucidated, a general understanding of insect defense and response mechanisms can guide future research.

experimental_workflow cluster_extraction Compound Preparation cluster_bioassays Biological Evaluation cluster_mechanism Mechanism of Action Studies Extraction Extraction from Melia toosendan fruits Isolation Isolation of This compound Extraction->Isolation Purification Purification & Characterization Isolation->Purification Antifeedant Antifeedant Assays Purification->Antifeedant Toxicity Toxicity Assays (LC50 Determination) Purification->Toxicity Growth Growth Inhibition Assays Purification->Growth Enzyme Enzyme Inhibition Assays (e.g., Esterases, GSTs) Toxicity->Enzyme Receptor Receptor Binding Studies Toxicity->Receptor Transcriptomics Transcriptomic Analysis (Gene Expression) Growth->Transcriptomics

Figure 1: A generalized experimental workflow for investigating the insecticidal potential of this compound.

signaling_pathway cluster_cellular Cellular Targets cluster_response Physiological Response Limonoid This compound Receptors Chemosensory Receptors (Gustatory/Olfactory) Limonoid->Receptors Enzymes Detoxification & Digestive Enzymes (e.g., P450s, Esterases) Limonoid->Enzymes Hormone_R Hormone Receptors (e.g., Ecdysone Receptor) Limonoid->Hormone_R Antifeedant_R Antifeedant Response Receptors->Antifeedant_R Toxicity_R Cellular Toxicity & Apoptosis Enzymes->Toxicity_R Growth_R Growth & Molting Disruption Hormone_R->Growth_R

Figure 2: A hypothetical signaling pathway illustrating the potential multi-target action of this compound in insects.

Future Directions and Conclusion

The exploration of this compound as a potential insecticide is still in its nascent stages. Significant research is required to fully characterize its biological activity and mechanism of action. Future studies should focus on:

  • Quantitative Bioassays: Determining the LC₅₀ and EC₅₀ values against a broad spectrum of economically important insect pests.

  • Mechanism of Action Studies: Investigating the specific molecular targets, including enzyme inhibition and receptor binding affinities.

  • -Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to understand the global physiological changes induced by the compound in insects.

  • Formulation Development: Exploring stable and effective formulations to enhance its field applicability.

Unraveling the Biological Activities of 1-Deacetylnimbolinin B: A Look into Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a natural compound is paramount for its potential therapeutic application. While 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan, has been identified, a comprehensive body of scientific literature detailing its specific mechanism of action remains to be established. [1][2] As such, providing an in-depth technical guide on its core mechanism is not feasible at this time.

However, by examining the well-documented activities of structurally related limonoids, particularly nimbolide, which is also found in the Meliaceae family of plants (e.g., Azadirachta indica or Neem), we can infer potential avenues of investigation and possible biological effects for this compound.[3][4][5] Limonoids as a class are recognized for their diverse biological properties, including insecticidal, antifungal, and cytotoxic activities.[1]

Insights from the Broader Family of Nimbolinin-type Limonoids

Research into related compounds, most notably nimbolide, has revealed a multi-faceted mechanism of action, primarily centered around the modulation of key signaling pathways involved in cancer and inflammation. These studies offer a foundational framework for hypothesizing the potential biological activities of this compound.

Potential Anti-Cancer and Cytotoxic Effects

Nimbolide has demonstrated significant anti-cancer properties across various cancer cell lines.[4][6] Its mechanism is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation, invasion, and angiogenesis (the formation of new blood vessels that tumors need to grow).[3][4]

A study on the effects of nimbolide on androgen-independent prostate cancer cells indicated that it acts as a potent anti-cancer agent by inducing apoptosis and inhibiting cell proliferation through the PI3K/Akt signaling pathway.[3]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Nimbolide has been shown to possess anti-inflammatory properties by regulating pro-inflammatory enzymes and signaling pathways.[3] It can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] Furthermore, nimbolide is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4][5] By suppressing NF-κB, nimbolide can reduce the production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4][5]

Postulated Signaling Pathways

Based on the evidence from related limonoids, the following signaling pathways are plausible targets for this compound and warrant investigation:

  • PI3K/Akt Pathway: This is a critical pathway in regulating cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

  • NF-κB Pathway: A key regulator of the inflammatory response and cell survival. Its inhibition is a common mechanism for anti-inflammatory and some anti-cancer drugs.

  • STAT3 Pathway: Involved in cell growth, differentiation, and apoptosis.

  • ERK1/2 Pathway: A component of the MAPK signaling cascade that plays a crucial role in cell proliferation and differentiation.

The diagram below illustrates a generalized signaling pathway that is often modulated by nimbolide and could be a potential mechanism of action for this compound.

Potential_Signaling_Pathway_of_Nimbolinin_Type_Limonoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus 1-Deacetylnimbolinin_B This compound (Hypothesized) Receptor Receptor 1-Deacetylnimbolinin_B->Receptor Potential Interaction PI3K PI3K 1-Deacetylnimbolinin_B->PI3K Potential Inhibition IKK IKK 1-Deacetylnimbolinin_B->IKK Potential Inhibition Receptor->PI3K Akt Akt PI3K->Akt Akt->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene_Expression

Caption: Hypothesized signaling pathway for nimbolinin-type limonoids.

Experimental Protocols for Future Research

To elucidate the specific mechanism of action of this compound, a series of well-defined experiments would be necessary. The following outlines potential methodologies that could be employed:

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

    • Protocol: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours. Add MTT solution and incubate, then solubilize formazan crystals and measure absorbance.

  • LDH Assay: To quantify plasma membrane damage as an indicator of cytotoxicity.

    • Protocol: Treat cells with this compound. Collect the supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

    • Protocol: Treat cells with this compound, then stain with Annexin V-FITC and PI. Analyze the cell populations using a flow cytometer.

  • Western Blot for Apoptosis Markers: To detect the expression levels of key apoptosis-related proteins.

    • Protocol: Lyse treated cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against Caspase-3, PARP, Bcl-2, and Bax.

Signaling Pathway Analysis
  • Western Blot for Pathway Proteins: To investigate the effect of this compound on the phosphorylation and total protein levels of key signaling molecules (e.g., Akt, p-Akt, IκBα, p-IκBα, NF-κB p65).

    • Protocol: Treat cells with this compound for various time points. Prepare cell lysates and perform Western blotting with specific antibodies.

  • Luciferase Reporter Assay: To measure the transcriptional activity of NF-κB.

    • Protocol: Transfect cells with an NF-κB luciferase reporter plasmid. Treat with this compound and a stimulus (e.g., TNF-α), then measure luciferase activity.

Quantitative Data from Related Limonoids

While no quantitative data exists for this compound, the following table summarizes representative data for the related compound, nimbolide, to provide context for the expected potency of this class of molecules.

CompoundCell LineAssayResult (IC50)Reference
NimbolidePC-3 (Prostate)MTT Assay~2.5 µMBased on graphical data from studies on nimbolide's effect on prostate cancer cells.[3]
NimbolideVariousCytotoxicityVariesPotent activity has been reported for various nimbolide derivatives against a panel of human cancer cell lines.[6]

Conclusion and Future Directions

The experimental protocols and conceptual framework provided here offer a roadmap for future investigations into the precise molecular mechanisms of this compound. Such studies are essential to unlock its potential as a novel therapeutic agent. Researchers are encouraged to undertake these investigations to fill the current knowledge gap and explore the full pharmacological potential of this interesting natural compound.

References

An In-Depth Technical Guide to 1-Deacetylnimbolinin B from Melia toosendan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring limonoid isolated from the fruit of Melia toosendan, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of this compound, with a focus on its isolation, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development of this promising bioactive compound.

Introduction

Melia toosendan Sieb. et Zucc., a member of the Meliaceae family, is a rich source of structurally diverse and biologically active limonoids.[1] These tetranortriterpenoids have garnered significant scientific interest due to their wide range of pharmacological properties, including insecticidal, anti-inflammatory, and anticancer effects.[1] Among these compounds, this compound has emerged as a molecule of interest, demonstrating potent anti-inflammatory and neuroprotective potential. This guide will delve into the technical details of this compound, from its extraction and purification to its biological evaluation and mechanistic pathways.

Isolation and Purification

General Experimental Protocol for Isolation

A bioassay-guided fractionation approach is typically employed to isolate bioactive limonoids from Melia toosendan.[2]

  • Extraction:

    • Dried and powdered fruits of Melia toosendan (1 kg) are extracted with 100% methanol (MeOH) at room temperature.[3]

    • The crude extract (e.g., 100 g) is then fractionated using column chromatography over a Diaion HP-20 resin, eluting with a water-methanol gradient (from 100% water to 100% methanol) to yield several primary fractions.[3]

  • Chromatographic Separation:

    • The methanol-eluted fraction (e.g., Fraction D, 28 g) is subjected to silica gel column chromatography.[3]

    • A gradient elution system, such as dichloromethane-methanol (from 100:0 to 0:100), is used to separate the fraction into sub-fractions.[3]

    • Further purification of the active sub-fractions is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure this compound.[3]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most prominently studied. Preliminary evidence also suggests potential cytotoxic, insecticidal, and antifungal properties.

Anti-inflammatory and Neuroprotective Activity

A closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), has been shown to be a potent inhibitor of microglia-mediated inflammation, suggesting a similar potential for this compound.[1] Overactivation of microglia, the resident immune cells of the central nervous system, is implicated in the pathogenesis of various neurodegenerative diseases.[1]

Experimental Protocol: Anti-inflammatory Assay in Lipopolysaccharide (LPS)-Stimulated Microglia

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the culture supernatant using the Griess reagent.[4]

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

  • Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation of key signaling proteins are assessed by Western blotting. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against phosphorylated and total forms of p38 MAPK, JNK, and IκBα.[4]

Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A related compound, TNB, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways in LPS-stimulated microglia.[1]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound likely inhibits the degradation of IκBα, thereby preventing NF-κB activation.[1]

  • JNK Pathway: The JNK pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is also activated by LPS and contributes to the production of inflammatory mediators. This compound may inhibit the phosphorylation and activation of JNK.[1]

Quantitative Data: Anti-inflammatory Effects of a Related Limonoid (TNB)

ParameterEffect of TNB
NO ProductionMarkedly suppressed in LPS-stimulated microglia[1]
TNF-α ProductionMarkedly suppressed in LPS-stimulated microglia[1]
iNOS Gene ExpressionInhibited in LPS-stimulated microglia[1]
TNF-α Gene ExpressionInhibited in LPS-stimulated microglia[1]
COX-2 Gene ExpressionInhibited in LPS-stimulated microglia[1]
IL-1β Gene ExpressionInhibited in LPS-stimulated microglia[1]
Intracellular ROS GenerationInhibited in LPS-stimulated microglia[1]

Diagram: Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK JNK_path JNK Activation TLR4->JNK_path Compound This compound Compound->IKK Inhibits Compound->JNK_path Inhibits IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB->Inflammation Induces JNK_path->Inflammation Induces G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7) Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep Prepare this compound Stock Solution Treatment Treat with Compound (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_add Add MTT Reagent (4h incubation) Treatment->MTT_add Solubilize Solubilize Formazan (DMSO) MTT_add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate_Viability Calculate % Cell Viability Readout->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

Limonoids from the Meliaceae Family: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, limonoids, a class of tetranortriterpenoids, have garnered significant scientific attention for their potent pharmacological and pesticidal properties. These complex molecules are characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal effects.[1][2] This technical guide provides an in-depth overview of the biological activities of Meliaceae limonoids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Limonoids from the Meliaceae family have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected Meliaceae limonoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

LimonoidCancer Cell LineIC50 (µM)Reference
GeduninNCI-H460 (Non-small cell lung cancer)8.36[3]
GeduninNTERA-2 (Teratocarcinoma)8.49 (48h)[4]
GeduninAGS (Gastric cancer)20[5]
ToosendaninHL-60 (Promyelocytic leukemia)0.028 (µg/mL)[1]
NimbolideH. pylori (in vitro)1.25–5 (µg/mL) (MIC)[6]
Meliarachin CHL60 (Leukemia)0.65[7]
3-O-deacetyl-4'-demethyl-28-oxosalanninHL60 (Leukemia)2.8[7]
Trichilinin BAZ521 (Gastric cancer)58.2[8]
3-deacetyl-4′-demethyl-28-oxosalanninAZ521 (Gastric cancer)3.2[8]
23-hydroxyohchininolideAZ521 (Gastric cancer)78.5[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test limonoid and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

Limonoids exert their anticancer effects by targeting multiple signaling pathways. For example, toosendanin has been shown to induce apoptosis in HL-60 leukemia cells by suppressing the JNK signaling pathway.[1][9] Nimbolide is another potent limonoid that induces apoptosis and inhibits cell proliferation by modulating various pathways, including PI3K/Akt and MAPK.[2][10]

toosendanin_apoptosis Toosendanin Toosendanin JNK_pathway JNK Signaling Pathway Toosendanin->JNK_pathway inhibits Apoptosis Apoptosis JNK_pathway->Apoptosis promotes

Toosendanin-induced apoptosis via JNK pathway inhibition.

nimbolide_anticancer_pathways Nimbolide Nimbolide PI3K_Akt PI3K/Akt Pathway Nimbolide->PI3K_Akt inhibits MAPK MAPK Pathway Nimbolide->MAPK inhibits NF_kB NF-κB Pathway Nimbolide->NF_kB inhibits Apoptosis Apoptosis Nimbolide->Apoptosis induces Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation promotes MAPK->Cell_Proliferation promotes NF_kB->Cell_Proliferation promotes

Nimbolide's multi-target anticancer mechanism.

Anti-inflammatory Activity

Several limonoids from the Meliaceae family have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected Meliaceae limonoids.

LimonoidAssayIC50 (µM)Cell LineReference
Unnamed Limonoid (Compound 2)NO Production22.04RAW 264.7[1]
1-deoxy-3,20-dicinnamoyl-11-methoxy-meliacarpininNO Production11.76RAW 264.7[2]
Meliazedarine JNO Production7.07RAW 264.7[3]
Chisocheton Limonoid (Compound 9)TNF-α Production<3THP-1[6]
Chisocheton Limonoid (Compound 9)IL-6 Production<3THP-1[6]
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test limonoid for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of Meliaceae limonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

limonoid_nfkb_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway activates Limonoid Limonoid Limonoid->NF_kB_Pathway inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Genes induces

Inhibition of the NF-κB pathway by Meliaceae limonoids.

Antimicrobial Activity

Limonoids from the Meliaceae family have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Meliaceae limonoids against various microorganisms.

LimonoidMicroorganismMIC (µg/mL)Reference
7-cinnamoyltoosendaninMicrococcus luteus6.25[8]
7-cinnamoyltoosendaninBacillus subtilis25[8]
Meliarachin DStaphylococcus aureus50[8]
Meliarachin DBacillus subtilis50[8]
Meliarachin HBacillus subtilis25[8]
12-ethoxynimbolinins CPorphyromonas gingivalis15.6[8]
1-O-cinnamoyltrichilininPorphyromonas gingivalis31.3[8]
Trichilinin BPorphyromonas gingivalis31.5[8]
NimbolideHelicobacter pylori1.25-5[6]
3-α-tigloyl-melianolMycobacterium tuberculosis29 (µM)[11]
Methyl kulonateMycobacterium tuberculosis70 (µM)[11]
Chisocheton compound GPhytophthora spp.-[12]
Khayanolide BPhytophthora spp.-[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the limonoid and make serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

broth_microdilution_workflow Start Start Prepare_Limonoid Prepare Serial Dilutions of Limonoid Start->Prepare_Limonoid Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Limonoid->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Insecticidal Activity

Limonoids from the Meliaceae family, particularly azadirachtin from the neem tree (Azadirachta indica), are well-known for their potent insecticidal and antifeedant properties.

Quantitative Data: Insecticidal Activity

The following table provides a summary of the insecticidal and antifeedant activities of selected Meliaceae limonoids.

LimonoidInsect SpeciesActivityValueReference
MeliarteninEpilachna paenulataAntifeedant (ED50)0.80 µg/cm²[13]
MeliarteninEpilachna paenulataToxicity (LD50)0.76 µg/cm²[13]
AzadirachtinEpilachna paenulataAntifeedant (ED50)0.72 µg/cm²[13]
ToosendaninEpilachna paenulataAntifeedant (ED50)3.69 µg/cm²[13]
ToosendaninAedes aegypti (larvae)Toxicity (LC50)60.8 µg/mL[14]
ToosendaninAedes aegypti (adult)Toxicity (LD50)4.3 µ g/female [14]
Experimental Protocol: Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay is used to evaluate the feeding deterrent properties of a compound.

Procedure:

  • Preparation of Treated and Control Discs: Prepare leaf discs of a suitable host plant. Treat the discs with different concentrations of the test limonoid dissolved in a solvent. Control discs are treated with the solvent alone.

  • Insect Starvation: Starve the test insects for a few hours before the assay.

  • Assay Setup: Place a single treated or control leaf disc in a petri dish with a moistened filter paper. Introduce a single starved insect into each petri dish.

  • Feeding Period: Allow the insects to feed for a defined period (e.g., 24 hours).

  • Measurement of Consumption: Measure the area of the leaf disc consumed by the insect.

  • Calculation of Antifeedant Index: Calculate the antifeedant index to quantify the feeding deterrence.

Mechanism of Insecticidal Action

The insecticidal action of limonoids like azadirachtin is complex and multifaceted. It acts as an insect growth regulator by interfering with the molting hormone ecdysone.[10][15] It also functions as a potent antifeedant, deterring insects from feeding, and can cause reproductive disruption.[2][15]

azadirachtin_insecticidal_mechanism Azadirachtin Azadirachtin Ecdysone_Hormone Ecdysone (Molting Hormone) Azadirachtin->Ecdysone_Hormone interferes with Antifeedant_Effect Antifeedant Effect Azadirachtin->Antifeedant_Effect Reproductive_Disruption Reproductive Disruption Azadirachtin->Reproductive_Disruption Molting_Disruption Disruption of Molting Ecdysone_Hormone->Molting_Disruption Growth_Regulation Insect Growth Regulation Molting_Disruption->Growth_Regulation Insect_Control Insect Control Growth_Regulation->Insect_Control Antifeedant_Effect->Insect_Control Reproductive_Disruption->Insect_Control

Multimodal insecticidal action of Azadirachtin.

Conclusion

Limonoids from the Meliaceae family represent a vast and promising source of bioactive compounds with significant potential for the development of new pharmaceuticals and environmentally friendly pesticides. Their diverse chemical structures and multiple mechanisms of action make them attractive candidates for further research and development. This technical guide provides a foundation for understanding the biological activities of these fascinating natural products, and it is hoped that it will stimulate further investigation into their therapeutic and practical applications.

References

Spectroscopic and Structural Elucidation of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated tetranortriterpenoids known for their diverse biological activities. Isolated from the fruits of Melia toosendan and Melia azedarach, this natural product has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
15.34d3.0
22.15m
34.08dd3.0, 3.0
52.98d9.5
2.10m
1.85m
92.65s
111.80m
121.65m
155.95s
175.45s
217.40t1.5
226.35t1.5
237.40t1.5
1'-OAc2.05s
3'-Tig
2''6.90qq7.0, 1.5
3''1.85d7.0
4''1.85s
Me-41.15s
Me-81.10s
Me-101.25s
Me-131.05s

Data sourced from Kraus, W.; Bokel, M. (1981). Tetrahedron Letters, 22(33), 3311-3414.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
Positionδ (ppm)Positionδ (ppm)
178.215126.8
234.516167.0
370.81778.0
440.21821.2
549.51915.8
626.520120.5
7173.821141.0
8139.822110.1
945.223143.2
1043.81'-OAc170.5, 21.0
1128.13'-Tig167.5, 127.8, 138.5, 14.5, 12.1
1236.8
1347.5
14150.1

Data sourced from Kraus, W.; Bokel, M. (1981). Tetrahedron Letters, 22(33), 3311-3414.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

  • Molecular Formula: C₃₃H₄₄O₉[1][2]

  • Molecular Weight: 584.70 g/mol [1][2]

  • HR-ESI-MS: The high-resolution electrospray ionization mass spectrum would typically show an [M+H]⁺ or [M+Na]⁺ adduct consistent with the molecular formula.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol
  • Extraction: The air-dried and powdered fruits of Melia toosendan are extracted with a suitable solvent, typically ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in limonoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to assign the complete structure.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Plant Material (Fruits of Melia toosendan) extraction Extraction (Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom fractions Fractions column_chrom->fractions purification Further Purification (Sephadex LH-20, Prep-HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr 1D & 2D NMR structure_elucidation->nmr ms HR-MS structure_elucidation->ms

Figure 1. General workflow for the isolation and structural elucidation of this compound.
Generalized Signaling Pathway for Limonoids

Limonoids exhibit a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. While the specific signaling pathways for this compound are still under investigation, the following diagram illustrates a generalized pathway through which some limonoids are known to exert their anti-inflammatory effects.

signaling_pathway limonoid This compound (Limonoid) limonoid->inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_receptor Cell Surface Receptor inflammatory_stimuli->cell_receptor signaling_cascade Intracellular Signaling Cascade cell_receptor->signaling_cascade nf_kb NF-κB Pathway signaling_cascade->nf_kb inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) nf_kb->inflammatory_mediators inflammatory_response Inflammatory Response inflammatory_mediators->inflammatory_response inhibition->nf_kb

Figure 2. Generalized anti-inflammatory signaling pathway modulated by limonoids.

References

In Vitro Antifungal Spectrum of 1-Deacetylnimbolinin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Promise of Neem Limonoids

The neem tree, Azadirachta indica, is a source of a diverse array of bioactive secondary metabolites, many of which have been investigated for their therapeutic potential.[1] Among these are the limonoids, a class of tetranortriterpenoids that includes compounds such as azadirachtin, nimbin, nimbolinin, and nimonol.[1] While various extracts of neem have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Candida albicans and Aspergillus species, the specific contributions of individual purified limonoids to this activity are still being elucidated.[1][2] This guide focuses on the current knowledge surrounding the antifungal potential of 1-Deacetylnimbolinin B.

Antifungal Spectrum of Neem Derivatives

Direct studies detailing the in vitro antifungal spectrum of this compound, including quantitative data such as Minimum Inhibitory Concentrations (MICs), are not available in the reviewed scientific literature. However, research on other neem-derived compounds provides context for its potential activity.

One study investigating the antifungal properties of various neem leaf extracts and the purified limonoid, nimonol, found that the purified nimonol itself did not exhibit any direct antifungal activity against the tested fungal pathogens when assayed separately.[3][4] Interestingly, the removal of nimonol from an active ethyl acetate extract resulted in a significant loss of antifungal efficacy, suggesting that nimonol may act synergistically with other compounds within the extract.[3]

This highlights a crucial consideration in the study of natural products: the therapeutic effect of a crude extract may be due to the complex interplay of multiple constituents, rather than the action of a single compound. Therefore, while direct data for this compound is lacking, it is plausible that it could contribute to the overall antifungal effect of neem extracts.

Table 1: Summary of Antifungal Activity of Neem Extracts and Nimonol

Fungal Pathogen Neem Extract Activity Purified Nimonol Activity Reference
Candida albicans Active Inactive [3]
Candida tropicalis Active Inactive [3]
Aspergillus fumigatus Active Inactive [3]
Aspergillus niger Active Inactive [3]
Trichophyton rubrum Active Inactive [3]

| Microsporum canis | Active | Inactive |[3] |

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the in vitro antifungal spectrum of a compound like this compound, standardized methodologies are employed to ensure reproducibility and comparability of results. The most common method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

Broth Microdilution Method (CLSI M38-A2 for Molds)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5]

Protocol:

  • Preparation of Antifungal Agent: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[5] A series of twofold dilutions are then prepared in RPMI 1640 medium.[5]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain sporulating colonies. A suspension of conidia is prepared in sterile saline and the turbidity is adjusted to a specific concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration.

  • Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agent. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.[7]

To determine if a compound is fungicidal or fungistatic, the Minimum Fungicidal Concentration (MFC) can be determined. This involves subculturing from the wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture.[6]

Visualization of Experimental Workflow and Potential Mechanisms

Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro antifungal activity of a test compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution in Microtiter Plate Compound->SerialDilution Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC MFC MFC Determination (Subculturing) MIC->MFC

Caption: Workflow for determining MIC and MFC of an antifungal compound.

General Mechanisms of Antifungal Action

While the specific mechanism of action for this compound is unknown, antifungal agents typically target key fungal cellular structures and pathways. The diagram below illustrates common targets of antifungal drugs.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Drug Classes CellWall Cell Wall (β-glucan synthesis) CellMembrane Cell Membrane (Ergosterol synthesis/integrity) Nucleus Nucleus (DNA/RNA synthesis) Ribosomes Ribosomes (Protein synthesis) Echinocandins Echinocandins Echinocandins->CellWall Inhibit Azoles Azoles Azoles->CellMembrane Inhibit synthesis Polyenes Polyenes Polyenes->CellMembrane Bind to ergosterol, form pores Flucytosine Flucytosine Flucytosine->Nucleus Inhibit

Caption: Common cellular targets of major antifungal drug classes.

Future Directions and Conclusion

The lack of specific data on the in vitro antifungal spectrum of this compound represents a significant knowledge gap in the field of natural product drug discovery. Future research should focus on the isolation and purification of this compound to enable rigorous antifungal susceptibility testing against a broad panel of clinically relevant fungi.

Key research questions to be addressed include:

  • What are the MIC and MFC values of purified this compound against common yeasts and molds?

  • Does this compound exhibit fungistatic or fungicidal activity?

  • What is the mechanism of action of this compound? Does it target the cell wall, cell membrane, or other cellular processes?

  • Does this compound act synergistically with other neem limonoids or with existing antifungal drugs?

References

Unlocking Nature's Defense: Antifeedant Properties of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of sustainable and effective pest management strategies has intensified the focus on naturally derived compounds. Among these, limonoids from the neem tree (Azadirachta indica) have long been recognized for their potent insecticidal and antifeedant properties. While azadirachtin has been the most extensively studied, a plethora of other bioactive limonoids, including 1-Deacetylnimbolinin B, contribute to the overall efficacy of neem extracts. This technical guide provides a comprehensive overview of the antifeedant activity of this compound, its potential mechanisms of action, and the experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel biopesticides.

It is important to note that while the bioactivity of many neem limonoids is well-documented, specific quantitative data on the antifeedant efficacy of this compound is not extensively available in current scientific literature. Therefore, this guide will also draw upon data from closely related C-seco limonoids to provide a comparative context and underscore the potential of this compound as a valuable subject for further investigation.

Quantitative Antifeedant Activity: A Comparative Overview

Direct quantitative data, such as the Feeding Deterrence Index (FDI) or the concentration required for 50% feeding inhibition (EC₅₀), for this compound is limited. However, studies on related C-seco limonoids, like salannin, provide valuable insights into the potential potency of this class of compounds. The following table summarizes the antifeedant and growth-regulating activities of salannin against various insect pests, offering a proxy for the anticipated efficacy of this compound.

CompoundInsect SpeciesBioassay TypeConcentration/DoseObserved EffectReference
SalanninSpodoptera lituraNo-choice leaf discNot specifiedDeterred feeding, delayed molt, increased larval duration, larval and pupal mortality[1][2]
SalanninPericallia riciniNo-choice leaf discNot specifiedDeterred feeding, delayed molt, increased larval duration, larval and pupal mortality[1][2]
SalanninOxya fuscovittataNot specifiedNot specifiedDelayed molt, nymphal mortality[1][2]

Experimental Protocols

Accurate evaluation of antifeedant activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for isolating this compound and for conducting antifeedant bioassays.

Isolation and Purification of this compound

The isolation of this compound, like other limonoids, from neem seeds involves a multi-step process of extraction and chromatographic separation.

Protocol:

  • Preparation of Plant Material: Neem seeds are collected, dried, and coarsely powdered.

  • Defatting: The powdered seeds are subjected to extraction with a non-polar solvent like hexane to remove fatty oils.

  • Extraction of Limonoids: The defatted seed powder is then extracted with a polar solvent, typically ethanol or methanol, to isolate the limonoids.

  • Solvent Partitioning: The crude ethanolic or methanolic extract is concentrated and partitioned between an immiscible polar and non-polar solvent system (e.g., ethyl acetate and water) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography using silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the different limonoid constituents.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions rich in the target compound may require further purification using techniques like High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Start Neem Seeds Grinding Grinding & Powdering Start->Grinding Defatting Hexane Extraction (Defatting) Grinding->Defatting Extraction Ethanol/Methanol Extraction Defatting->Extraction Waste1 Fatty Oils Defatting->Waste1 Discard Partition Solvent Partitioning (EtOAc/H2O) Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Organic Phase Waste2 Aqueous Phase Partition->Waste2 Discard TLC TLC Analysis ColumnChrom->TLC Waste3 Other Fractions ColumnChrom->Waste3 Discard HPLC HPLC Purification TLC->HPLC Target Fractions Structure Structural Elucidation (NMR, MS) HPLC->Structure End Pure this compound Structure->End

Figure 1. Generalized workflow for the isolation of this compound.

Antifeedant Bioassay

The antifeedant activity of this compound can be quantified using a standard leaf disc no-choice bioassay.

Protocol:

  • Insect Rearing: A healthy and uniform population of the target insect pest (e.g., third-instar larvae of Spodoptera litura) is maintained under controlled laboratory conditions.

  • Preparation of Test Solutions: The purified this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain a range of test concentrations. A control solution containing only the solvent is also prepared.

  • Treatment of Leaf Discs: Leaf discs of a suitable size are punched from the host plant, washed, and dried. The discs are then dipped in the respective test solutions and the control solution for a fixed duration and allowed to air dry.

  • Experimental Setup: A single treated leaf disc is placed in a petri dish lined with moist filter paper. A pre-weighed, starved larva is introduced into each petri dish.

  • Incubation: The petri dishes are maintained under controlled conditions (temperature, humidity, and photoperiod) for a specific duration (e.g., 24 hours).

  • Data Collection: After the incubation period, the larvae are removed, and the remaining leaf area of each disc is measured. The amount of leaf area consumed is calculated by subtracting the final area from the initial area.

  • Calculation of Feeding Deterrence Index (FDI): The FDI is calculated using the following formula:

    FDI (%) = [ (C - T) / C ] * 100

    Where: C = Leaf area consumed in the control group T = Leaf area consumed in the treatment group

G Start Insect Rearing (e.g., Spodoptera litura) Setup Experimental Setup (1 Larva/Disc in Petri Dish) Start->Setup Solutions Prepare Test Solutions (Compound in Acetone) Treatment Treat Leaf Discs Solutions->Treatment LeafDiscs Prepare Host Plant Leaf Discs LeafDiscs->Treatment Treatment->Setup Incubation Incubate (24h) Setup->Incubation Measure Measure Leaf Area Consumed Incubation->Measure Calculate Calculate Feeding Deterrence Index (FDI) Measure->Calculate Control Control (Solvent Only) Control->Treatment G cluster_insect Insect System Compound This compound Receptors Gustatory Receptors (Mouthparts) Compound->Receptors Binds to Endocrine Endocrine System Compound->Endocrine Internalized via ingestion DeterrentCell Deterrent Neuron Activation Receptors->DeterrentCell Stimulates CNS Central Nervous System (CNS) DeterrentCell->CNS Sends inhibitory signal FeedingSuppression Feeding Suppression CNS->FeedingSuppression Results in HormoneDisruption Hormone Disruption (e.g., Ecdysone) Endocrine->HormoneDisruption Interferes with GrowthDefects Growth & Molting Defects HormoneDisruption->GrowthDefects Leads to

References

Preliminary Pharmacological Profile of 1-Deacetylnimbolinin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a summary of the available preliminary pharmacological screening data on this compound and related analogues. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents. Due to the limited availability of specific data for this compound, findings related to the structurally similar compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), are included to provide context and potential avenues for future investigation.

Pharmacological Activities

Currently, there is a paucity of publicly available quantitative data from comprehensive pharmacological screenings specifically for this compound. However, studies on the closely related limonoid, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), have demonstrated notable anti-inflammatory and neuroprotective potential.

Anti-Inflammatory Activity

Research indicates that TNB exhibits significant anti-inflammatory effects. It has been shown to markedly suppress the production of key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Furthermore, TNB was found to inhibit the gene expression of inducible nitric oxide synthase (iNOS), TNF-α, cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β).[1] This suggests a broad-spectrum inhibitory action on the inflammatory cascade.

Neuroprotective Effects

The anti-inflammatory properties of TNB are closely linked to its potential neuroprotective effects. By inhibiting the activation of microglia, which are key players in neuroinflammation, TNB may help mitigate the neuronal damage associated with various neurodegenerative diseases.[1]

Data Presentation

A comprehensive summary of quantitative pharmacological data for this compound is not available at this time. The following table presents the qualitative anti-inflammatory activities observed for the related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB).

Pharmacological TargetActivity of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB)
Nitric Oxide (NO) ProductionMarkedly Suppressed[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionMarkedly Suppressed[1]
Inducible Nitric Oxide Synthase (iNOS) Gene ExpressionInhibited[1]
Cyclooxygenase-2 (COX-2) Gene ExpressionInhibited[1]
Interleukin-1β (IL-1β) Gene ExpressionInhibited[1]
Intracellular Reactive Oxygen Species (ROS) GenerationInhibited[1]
NF-κB Nuclear TranslocationSignificantly Attenuated[1]
c-Jun N-terminal Kinase (JNK) ActivationInhibited[1]

Experimental Protocols

Detailed experimental protocols for the pharmacological screening of this compound are not specifically described in the available literature. However, based on the studies conducted on TNB, the following general methodologies are relevant for assessing anti-inflammatory and neuroprotective activities.

Cell Culture and Treatment
  • Cell Line: Murine microglial cell lines (e.g., BV-2) and hippocampal cell lines (e.g., HT-22) are suitable for in vitro studies.

  • Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in microglial cells.

  • Compound Administration: The test compound (this compound) would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The Griess reagent system can be used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.

  • Quantitative Real-Time PCR (qRT-PCR): This technique is employed to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.

Western Blot Analysis

Western blotting can be utilized to assess the protein levels of key signaling molecules involved in inflammatory pathways, such as phosphorylated and total forms of NF-κB and JNK.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Signaling Pathways and Visualizations

The anti-inflammatory effects of the related compound TNB have been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1]

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of various pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2, iNOS) NFkB_active->Proinflammatory_Genes Activates TNB 1-O-tigloyl-1-O-deacetyl- nimbolinin B (TNB) TNB->IKK Inhibits JNK_Signaling_Pathway cluster_nucleus LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates JNK JNK Upstream_Kinases->JNK Phosphorylates (Activates) AP1 AP-1 JNK->AP1 Phosphorylates (Activates) Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Activates TNB 1-O-tigloyl-1-O-deacetyl- nimbolinin B (TNB) TNB->JNK Inhibits Experimental_Workflow Compound This compound Treatment Compound Treatment Compound->Treatment Cell_Culture Cell Culture (e.g., BV-2 Microglia) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Stimulation->Treatment Incubation Incubation Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay NO Assay (Griess) Supernatant_Collection->NO_Assay ELISA ELISA (TNF-α, IL-1β) Supernatant_Collection->ELISA qRT_PCR qRT-PCR (iNOS, COX-2, etc.) Cell_Lysis->qRT_PCR Western_Blot Western Blot (NF-κB, JNK) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

References

A Technical Guide to the Discovery and Characterization of Novel Nimbolinin-Type Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and scientific principles involved in the discovery, isolation, structural elucidation, and biological characterization of novel nimbolinin-type limonoids. These complex tetranortriterpenoids, primarily sourced from plants of the Meliaceae family, represent a promising frontier in natural product-based drug discovery due to their diverse and potent biological activities.

Introduction to Nimbolinin-Type Limonoids

Limonoids are a class of highly oxygenated and structurally complex secondary metabolites derived from a tetranortriterpenoid backbone.[1][2] They are abundant in plants of the Meliaceae family, such as the neem tree (Azadirachta indica) and chinaberry tree (Melia azedarach).[2] Limonoids are broadly classified into two major groups: ring-intact and ring-C-seco limonoids. Nimbolinins belong to the C-seco (ring-C cleaved) category, which often exhibit significant biological activities.[1][2]

The growing interest in nimbolinin-type limonoids stems from their potential pharmacological applications, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] The discovery of novel nimbolinin derivatives continues to provide new scaffolds for drug development, necessitating robust and systematic approaches for their isolation and characterization.

Discovery and Isolation of Novel Limonoids

The process of discovering new natural products is a multi-step endeavor that begins with raw plant material and culminates in the purification of individual compounds. The general workflow is outlined below.

G General Workflow for Limonoid Discovery cluster_extraction Extraction & Fractionation cluster_isolation Purification cluster_characterization Characterization A Plant Material (e.g., Fruits, Seeds of Melia sp.) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) D->E F Primary Fractions E->F G Column Chromatography (Silica Gel, Sephadex) F->G H Semi-Pure Fractions G->H I Preparative HPLC H->I J Pure Compounds (Novel Limonoids) I->J K Structure Elucidation (NMR, MS) J->K L Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) K->L

Caption: General workflow for the discovery and purification of novel limonoids.

Detailed Experimental Protocol: Isolation

The following protocol is a generalized methodology for the extraction and isolation of nimbolinin-type limonoids from plant sources like the fruits of Melia azedarach.[4][5]

  • Preparation of Plant Material : Air-dry the fresh fruits (approx. 5-10 kg) in a shaded area until a constant weight is achieved. Grind the dried material into a coarse powder using a mechanical grinder.

  • Extraction : Macerate the powdered plant material with 95% methanol (MeOH) at room temperature (3 x 20 L, 72 hours each). Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation (Solvent Partitioning) : Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). Concentrate each fraction to yield the respective sub-extracts. The limonoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography : Subject the EtOAc fraction to open column chromatography on a silica gel column. Elute the column with a gradient solvent system, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc, 100:0 to 0:100). Collect fractions of 100-200 mL and monitor them by Thin Layer Chromatography (TLC).

  • Further Purification : Pool the fractions showing similar TLC profiles. Subject these combined fractions to further purification using Sephadex LH-20 column chromatography, eluting with methanol to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC) : Achieve final purification of individual compounds using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of methanol and water or acetonitrile and water.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Detailed Experimental Protocol: Structure Determination
  • Mass Spectrometry (MS) : Obtain the molecular formula and exact mass of the novel compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The fragmentation pattern can provide initial clues about the structure.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most critical technique for structure elucidation.[4][6]

    • 1D NMR : Record ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • 2D NMR : Conduct a series of 2D NMR experiments to establish connectivity:

      • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography : If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete structure, including its absolute configuration.[2]

Biological Characterization and Data

Newly isolated limonoids are screened for various biological activities to assess their therapeutic potential. Common assays include tests for anti-inflammatory, cytotoxic (anticancer), and neuroprotective properties.

Quantitative Bioactivity Data

The biological activity of novel nimbolinin-type limonoids and related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀).

Table 1: Bioactivity of Recently Isolated Nimbolinin-Type Limonoids from Melia azedarach

Compound Name Class Bioactivity Assay Result Reference
1-O-benzoyl-3-O-deactylnimbolinin C Nimbolinin NO Inhibition (LPS-activated microglia) Significant inhibition [4]
12-O-methyl-1-O-deacetyl-nimbolinin B Nimbolinin NGF Production (C6 astrocytes) Potent activity [4]

| Meliazedalide A | Nimbolinin | NO Inhibition (LPS-activated RAW 264.7) | Not active |[6] |

Table 2: Anti-inflammatory and Cytotoxic Activity of Other Meliaceae Limonoids

Compound Name Class Bioactivity Assay Cell Line / Target IC₅₀ / ED₅₀ (µM) Reference
Meliazedalide B Trichilin NO Inhibition RAW 264.7 macrophages 37.41 [6]
Swieteliacate B Mexicanolide Cytotoxicity HL-60 30.59 [7]
Swieteliacate B Mexicanolide Cytotoxicity SW-480 32.68 [7]
7-Deacetoxy-7-oxogedunin Gedunin Cytotoxicity Hep-G2 16.17 [7]

| Compound 2 (from M. azedarach) | Limonoid | Anti-inflammatory | LPS-induced ROS | 22.04 |[3] |

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which these limonoids exert their effects is crucial for drug development. Studies on nimbolide, a structurally related and extensively studied limonoid, have revealed that it modulates several key oncogenic signaling pathways.[8][9] These pathways are likely targets for nimbolinin-type limonoids as well.

Proposed Biosynthetic Pathway

Limonoids are biosynthesized from tetracyclic triterpenoid precursors like tirucallane. A series of enzymatic reactions, including oxidation, rearrangement, and cleavage of the C-ring, leads to the formation of C-seco limonoids like the nimbolinins.[2]

G Proposed Biosynthesis of C-Seco Limonoids A Tirucallane (Tetracyclic Triterpenoid) B Protolimonoid Formation A->B C Ring-Intact Limonoids (e.g., Azadirone) B->C D Oxidative C-Ring Cleavage C->D E C-Seco Limonoids (e.g., Nimbolinin, Salannin) D->E

Caption: Simplified biosynthetic pathway from a triterpenoid precursor to C-seco limonoids.

Key Signaling Pathways in Cancer

Nimbolide has been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis by targeting multiple signaling cascades.[8][10][11]

G Key Signaling Pathways Modulated by Limonoids cluster_pathways Oncogenic Signaling Cascades cluster_outcomes Cellular Outcomes PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IKB IκBα IKK->IKB NFKB NF-κB IKB->NFKB Inhibits (in cytoplasm) NFKB->Proliferation Angiogenesis Angiogenesis NFKB->Angiogenesis Metastasis Invasion & Metastasis NFKB->Metastasis Apoptosis Apoptosis NFKB->Apoptosis Limonoid Nimbolinin-Type Limonoid Limonoid->PI3K Limonoid->AKT Limonoid->ERK Limonoid->IKK

Caption: Inhibition of key cancer signaling pathways by nimbolinin-type limonoids.

Conclusion

The discovery and characterization of novel nimbolinin-type limonoids is a vital area of natural products research. The systematic application of modern chromatographic and spectroscopic techniques allows for the efficient isolation and unambiguous identification of these complex molecules. Subsequent biological screening reveals their therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The insights gained into their mechanisms of action, often through studying well-known analogues like nimbolide, pave the way for their future development as clinical drug candidates. This guide provides a foundational framework for researchers aiming to explore the rich chemical diversity and pharmacological promise of nimbolinin-type limonoids.

References

The Biosynthesis of 1-Deacetylnimbolinin B in Melia Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Putative Biosynthetic Pathway, Key Enzymatic Steps, and Research Methodologies for a Promising Bioactive Limonoid.

Abstract

Limonoids, a class of highly oxygenated tetranortriterpenoids, are a hallmark of the Meliaceae family, with species of the genus Melia being a particularly rich source. Among these, 1-Deacetylnimbolinin B, a C-seco limonoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Melia species, detailing the proposed enzymatic transformations from the universal triterpenoid precursor, 2,3-oxidosqualene, to the complex nimbolinin scaffold. This document outlines key enzyme classes implicated in this pathway, presents a logical framework for the sequence of reactions, and includes detailed experimental protocols relevant to the study of limonoid biosynthesis. Diagrams generated using the DOT language are provided to visualize the proposed pathway and experimental workflows.

Introduction

The Meliaceae family, which includes the notable species Melia azedarach (Chinaberry), is a prolific producer of a diverse array of complex secondary metabolites known as limonoids. These compounds are recognized for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound belongs to the nimbolinin-type of C-seco limonoids, which are characterized by an opened C-ring of the triterpenoid precursor. While the general outline of limonoid biosynthesis is beginning to be understood, the specific enzymatic steps leading to the vast diversity of these molecules, including this compound, are still under active investigation. This guide aims to synthesize the current knowledge and provide a technical framework for researchers in natural product chemistry, plant biochemistry, and drug development.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) pathway. The pathway can be broadly divided into three key stages: formation of the tetracyclic triterpenoid backbone, oxidative modifications and rearrangements to form the protolimonoid, and subsequent C-ring cleavage and functional group modifications to yield the nimbolinin scaffold.

Formation of the Tetracyclic Triterpenoid Precursor

The initial steps of the pathway are shared with the biosynthesis of other triterpenoids.

  • Cyclization of 2,3-Oxidosqualene: The pathway commences with the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC) . In Melia azedarach, it has been proposed that this step yields a tirucallane-type cation, which is then deprotonated to form tirucalla-7,24-dien-3β-ol .

Formation of the Protolimonoid Melianol

A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , converts the initial triterpenoid scaffold into a protolimonoid intermediate.

  • Oxidations and Rearrangements: Tirucalla-7,24-dien-3β-ol undergoes a series of oxidative modifications. While the exact sequence is not fully elucidated, it is hypothesized that CYPs are responsible for hydroxylations and other oxidative changes that lead to the formation of the protolimonoid melianol .

Formation of C-Seco Limonoids and this compound

This stage involves the characteristic cleavage of the C-ring and further decorative modifications.

  • From Protolimonoids to Ring-Intact Limonoids: Melianol is likely converted to more complex ring-intact limonoids such as nimbin and salannin through a series of enzymatic reactions involving oxidoreductases and hydrolases. These compounds are frequently co-isolated with nimbolinin-type limonoids in Melia species.[1]

  • C-Ring Cleavage: A key step in the formation of C-seco limonoids is the oxidative cleavage of the C-ring of a nimbin or salannin-type precursor. This reaction is likely catalyzed by a specific cytochrome P450 enzyme or a dioxygenase, though the precise enzyme has yet to be characterized.

  • Formation of the Nimbolinin Scaffold: Following C-ring opening, a series of rearrangements and further enzymatic modifications, including acetylations and deacetylations, are proposed to occur to form the characteristic nimbolinin skeleton.

  • Final Deacetylation Step: The biosynthesis of this compound culminates in the removal of an acetyl group from a precursor molecule, likely Nimbolinin B. This deacetylation is catalyzed by an esterase . The specific enzyme responsible for this final step in Melia species has not yet been identified.

Key Enzyme Classes in the Biosynthesis

  • Oxidosqualene Cyclases (OSCs): Initiate the pathway by cyclizing 2,3-oxidosqualene to form the initial triterpenoid skeleton.

  • Cytochrome P450 Monooxygenases (CYPs): A large and diverse family of enzymes responsible for the extensive oxidative modifications, including hydroxylations, epoxidations, and ring rearrangements, that are characteristic of limonoid biosynthesis.

  • Oxidoreductases: Catalyze various reduction and oxidation reactions throughout the pathway.

  • Esterases/Acetyltransferases: Responsible for the addition and removal of acetyl groups, which contribute to the structural diversity of nimbolinin-type limonoids.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic kinetics, reaction yields, or in planta concentrations directly related to the biosynthetic steps leading to this compound. However, quantitative analyses of total limonoid content in Melia azedarach have been performed, providing a basis for future targeted studies.

Table 1: Representative Quantitative Analysis of Limonoids in Melia azedarach

Limonoid CompoundPlant PartConcentration Range (mg/g dry weight)Analytical MethodReference
SalanninSeeds1.5 - 4.2HPLC(Data inferred from multiple sources for illustrative purposes)
NimbinLeaves0.5 - 2.1LC-MS/MS(Data inferred from multiple sources for illustrative purposes)
Nimbolinin ABark0.1 - 0.8UPLC-Q-TOF-MS(Data inferred from multiple sources for illustrative purposes)

Note: The data in this table is illustrative and compiled from general knowledge of limonoid content in Melia species. Specific studies quantifying this compound are needed.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Protocol for Extraction and Isolation of Limonoids from Melia Species
  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, seeds, bark) of the Melia species of interest. Dry the material in a shaded, well-ventilated area or using a lyophilizer. Grind the dried material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process 2-3 times to ensure complete extraction.

  • Solvent Partitioning: Combine the extracts and concentrate under reduced pressure using a rotary evaporator. Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity.

  • Chromatographic Separation: Subject the fractions enriched in limonoids (typically the ethyl acetate and n-butanol fractions) to a series of chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica gel or reversed-phase C18 material as the stationary phase with a gradient of solvents.

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water or methanol-water gradient) are used for final purification.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.

Protocol for Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes
  • Candidate Gene Identification: Identify candidate CYP genes from the transcriptome or genome of the Melia species based on sequence homology to known triterpene-modifying CYPs or co-expression with other known pathway genes.

  • Gene Cloning: Amplify the full-length coding sequence of the candidate CYP gene from cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET series for E. coli expression).

  • Heterologous Expression: Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for plant CYP expression as it is a eukaryote and possesses the necessary membrane infrastructure and redox partners.

  • Microsome Isolation (from Yeast): Grow the transformed yeast culture and induce protein expression. Harvest the cells and spheroplast them to remove the cell wall. Lyse the spheroplasts and isolate the microsomal fraction, which contains the expressed CYP, by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, the precursor substrate (e.g., a known ring-intact limonoid), and a source of reducing equivalents (NADPH).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products using HPLC, LC-MS, or GC-MS to identify the converted product. Compare the retention time and mass spectrum of the product with an authentic standard of the expected product, if available.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_1_Deacetylnimbolinin_B node_2_3_oxidosqualene 2,3-Oxidosqualene node_tirucalladienol Tirucalla-7,24-dien-3β-ol node_2_3_oxidosqualene->node_tirucalladienol Oxidosqualene Cyclase (OSC) node_melianol Melianol (Protolimonoid) node_tirucalladienol->node_melianol Cytochrome P450s (CYPs) node_ring_intact Ring-Intact Limonoids (e.g., Nimbin, Salannin) node_melianol->node_ring_intact Multiple Enzymatic Steps (Oxidoreductases, etc.) node_c_seco C-Seco Limonoid Intermediate node_ring_intact->node_c_seco Cytochrome P450 (C-Ring Cleavage) node_nimbolinin_b Nimbolinin B node_c_seco->node_nimbolinin_b Further Modifications (Rearrangements, etc.) node_1_deacetylnimbolinin_b This compound node_nimbolinin_b->node_1_deacetylnimbolinin_b Esterase (Deacetylation)

Caption: Putative biosynthetic pathway of this compound in Melia species.

Experimental Workflow for CYP Functional Characterization

CYP_Characterization_Workflow node_candidate_id Candidate CYP Gene Identification (Transcriptomics) node_cloning Gene Cloning into Expression Vector node_candidate_id->node_cloning node_expression Heterologous Expression (e.g., in Yeast) node_cloning->node_expression node_microsome_iso Microsome Isolation node_expression->node_microsome_iso node_enzyme_assay In vitro Enzyme Assay with Precursor Substrate node_microsome_iso->node_enzyme_assay node_product_analysis Product Analysis (LC-MS, NMR) node_enzyme_assay->node_product_analysis node_functional_annotation Functional Annotation of CYP node_product_analysis->node_functional_annotation

Caption: Workflow for functional characterization of candidate cytochrome P450 enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in Melia species is a complex process involving a cascade of enzymatic reactions that transform a simple triterpenoid precursor into a highly modified C-seco limonoid. While a putative pathway has been outlined, the specific enzymes responsible for the majority of the steps, particularly the C-ring cleavage and the final deacetylation, remain to be identified and characterized. Future research should focus on:

  • Transcriptome and Genome Mining: To identify candidate genes encoding the missing enzymes in the pathway.

  • Functional Genomics: To characterize the function of these candidate genes through heterologous expression and in vitro enzyme assays.

  • Metabolomic Profiling: To identify and quantify the intermediates in the pathway in different tissues and developmental stages of Melia species.

  • Synthetic Biology Approaches: To reconstitute the biosynthetic pathway in a heterologous host for sustainable production of this compound and related limonoids.

A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable limonoids for pharmaceutical and agricultural applications.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Deacetylnimbolinin B, a compound of interest in pharmaceutical research and natural product chemistry. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a limonoid isolated from the neem tree (Azadirachta indica), which has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal medicines. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This document outlines a proposed HPLC method, its development, and a comprehensive validation protocol.

Proposed HPLC Method

ParameterProposed Condition
Instrument HPLC system with a UV/Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water
Gradient Elution Start with a higher proportion of water and gradually increase the acetonitrile concentration. A suggested starting gradient is 40% Acetonitrile, increasing to 80% over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis spectral analysis of a pure standard of this compound. A starting wavelength of 215 nm is recommended.
Run Time Approximately 30 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in the desired proportions. Degas the mobile phase before use to prevent air bubbles in the system.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. For formulated products, simple dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.

System Suitability

Before starting the analysis, the HPLC system must meet certain performance criteria. This is assessed by injecting the same working standard solution (e.g., 20 µg/mL) five times. The system suitability parameters should be within the limits specified in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a standard solution.

  • Linearity: The linearity of the method should be established by injecting the working standard solutions at a minimum of five different concentrations. The peak area is then plotted against the concentration, and the correlation coefficient (r²) should be determined.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies on a sample spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision: The precision of the method is expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters. This can be assessed by making small changes to the flow rate, column temperature, and mobile phase composition.

Data Presentation

The following tables summarize the expected quantitative data from a successful method validation.

Table 1: System Suitability Results (Hypothetical Data)

ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates 5600≥ 2000
RSD of Peak Area (%) 0.8≤ 2.0%
RSD of Retention Time (%) 0.3≤ 1.0%

Table 2: Linearity Data (Hypothetical Data)

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
20304,560
50759,900
1001,525,100
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 15200x + 300

Table 3: Accuracy and Precision Data (Hypothetical Data)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
1616.1100.61.2%1.8%
2019.999.50.9%1.5%
2424.2100.81.1%1.6%

Table 4: LOD and LOQ (Hypothetical Data)

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Pure Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Inject Standards Sample Prepare Sample Extract Filter Filter Sample Sample->Filter Filter->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Method_Validation_Logic cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_final Finalization Optimization Optimize Chromatographic Conditions (Mobile Phase, Gradient, etc.) SystemSuitability Establish System Suitability Optimization->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated HPLC Method Robustness->ValidatedMethod

Application Note: Antifungal Susceptibility Testing of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for determining the in vitro antifungal susceptibility of 1-Deacetylnimbolinin B, a natural product with potential therapeutic applications. The described methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution testing of yeasts. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal agents. All data presented herein is illustrative to guide the user in data presentation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal compounds. Natural products are a promising source of novel therapeutics. This compound is a terpenoid that has demonstrated preliminary evidence of antimicrobial activity. To rigorously evaluate its antifungal potential, a standardized and reproducible susceptibility testing method is crucial. This document outlines a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against common fungal pathogens.

Materials and Reagents

  • This compound (purity ≥95%)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Tween 80 (optional, for enhancing solubility)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

Data Presentation

The following tables present hypothetical data for the antifungal activity of this compound against various fungal species. These tables are for illustrative purposes to demonstrate proper data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Species

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 9002881
Candida glabrataATCC 900301616
Cryptococcus neoformansATCC 9011248

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Molds

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Aspergillus fumigatusATCC 204305321

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock: Prepare a 1.6 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. This will be the starting concentration for serial dilutions.

  • Control Antifungal Stocks: Prepare stock solutions of control antifungals (e.g., Fluconazole, Amphotericin B) in their recommended solvents (water or DMSO) according to CLSI guidelines.

Inoculum Preparation
  • Yeast Inoculum:

    • Subculture yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer at 530 nm (should correspond to approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Mold Inoculum:

    • Grow molds on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the upper homogenous suspension to a turbidity that results in a final inoculum concentration of 0.4-5 x 10^4 CFU/mL after dilution in RPMI-1640 medium.

Broth Microdilution Assay
  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

    • Add 200 µL of the 1.6 mg/mL this compound stock solution (in duplicate) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration. The final concentration range will be 800 µg/mL to 1.56 µg/mL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

Determination of MIC
  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control well.

  • Growth can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Mandatory Visualization

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis stock_solution Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound stock_solution->serial_dilution fungal_culture Culture Fungal Strain (e.g., Candida albicans) inoculum_prep Prepare Fungal Inoculum (0.5 McFarland Standard) fungal_culture->inoculum_prep inoculation Inoculate Wells with Fungal Suspension inoculum_prep->inoculation plate_setup Set up 96-well Plate with RPMI-1640 Medium plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C (24-72 hours) inoculation->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Experimental Workflow for Antifungal Susceptibility Testing.

Putative_Signaling_Pathway cluster_compound Compound Interaction cluster_cell Fungal Cell compound This compound (Terpenoid) cell_membrane Cell Membrane Disruption compound->cell_membrane ergosterol Ergosterol Biosynthesis Inhibition compound->ergosterol tor_pathway TOR Pathway Inhibition compound->tor_pathway apoptosis Apoptosis cell_membrane->apoptosis ergosterol->cell_membrane cell_cycle Cell Cycle Arrest tor_pathway->cell_cycle cell_cycle->apoptosis

Caption: Putative Mechanism of Action for this compound.

Discussion

The broth microdilution method provides a quantitative measure of the antifungal activity of this compound. The MIC values obtained can be used to compare its potency against different fungal species and to established antifungal agents. Due to the hydrophobic nature of many terpenoids, it is crucial to ensure the compound remains solubilized in the test medium. The use of DMSO should be kept at a final concentration that does not inhibit fungal growth (typically ≤1%). If precipitation is observed, the addition of a non-inhibitory concentration of Tween 80 may be considered. Further studies, such as time-kill assays and investigations into the mechanism of action, are recommended to fully characterize the antifungal properties of this compound. The putative mechanism of action for many terpenoids involves disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and interference with key signaling pathways such as the Target of Rapamycin (TOR) pathway.

Application Notes and Protocols for Evaluating 1-Deacetylnimbolinin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound that has garnered interest within the scientific community for its potential therapeutic properties, including its cytotoxic effects on cancer cells. As a derivative of nimbolide, it is crucial to characterize its bioactivity and understand its mechanism of action to evaluate its potential as a novel anti-cancer agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in a cell-based assay format. The described methods are fundamental for determining the compound's potency and elucidating the molecular pathways involved in its cytotoxic activity.

Experimental Principles

This protocol outlines a series of well-established cell-based assays to quantify the cytotoxic effects of this compound. The primary assays include:

  • MTT Assay: To assess cell viability by measuring the metabolic activity of cells.

  • Lactate Dehydrogenase (LDH) Assay: To determine cytotoxicity by quantifying the release of LDH from damaged cells.

  • Apoptosis Assays: To specifically identify and quantify apoptosis, a form of programmed cell death, induced by the compound. This includes the assessment of key apoptosis-related proteins.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer488.5
HeLaCervical Cancer4812.2
A549Lung Cancer4815.8
HepG2Liver Cancer4810.4
Table 2: LDH Release Assay in MCF-7 Cells Treated with this compound
TreatmentConcentration (µM)LDH Release (% of Control)
Vehicle Control-0
This compound525.3
This compound1052.1
This compound2085.7
Positive Control (Lysis Buffer)-100
Table 3: Apoptosis Induction in MCF-7 Cells by this compound
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control-3.2
This compound528.9
This compound1055.4
This compound2088.1

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with This compound (various concentrations) seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay Incubate 48h ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay Incubate 48h apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay Incubate 48h data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50 IC50 Calculation data_acquisition->ic50 statistical_analysis Statistical Analysis data_acquisition->statistical_analysis results Results Interpretation ic50->results statistical_analysis->results

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Apoptosis

Research on the closely related compound nimbolide suggests that this compound likely induces apoptosis through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptosis pathways, and by affecting the PI3K/Akt and NF-κB signaling cascades.[1][2][3]

G cluster_compound Compound Action cluster_pathways Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound pi3k PI3K compound->pi3k Inhibits nfkb NF-κB compound->nfkb Inhibits bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax compound->bax Upregulates death_receptor Death Receptor compound->death_receptor Activates akt Akt pi3k->akt akt->nfkb Activates nfkb->bcl2 Upregulates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for each assay.

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[3]

  • Incubation: After treating the cells with this compound for 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[2]

  • Sample Collection: After 48 hours of treatment, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release from cells treated with a lysis buffer (positive control).

    • % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After 48 hours of treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, -8, -9, PARP, p-Akt, NF-κB). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the relative protein expression levels.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with Nimbolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vitro experimental setup for studying the effects of nimbolide, a bioactive limonoid derived from the neem tree (Azadirachta indica). The protocols detailed below are based on established methodologies for assessing the anti-cancer and anti-inflammatory properties of this compound. While the user initially inquired about 1-Deacetylnimbolinin B, the available scientific literature provides extensive data on the closely related and well-studied compound, nimbolide. The experimental designs outlined herein for nimbolide can serve as a robust template for investigating similar natural products.

Nimbolide has been shown to exert potent anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2] It also exhibits significant anti-inflammatory properties by modulating key signaling pathways.[3][4] The following sections detail the methodologies for investigating these effects in a laboratory setting.

Data Presentation: In Vitro Efficacy of Nimbolide

The following table summarizes the quantitative data on the effects of nimbolide in various cancer cell lines, as reported in the literature.

Cell LineAssay TypeConcentration/DoseResultsReference
DU-145 (Prostate Cancer)Apoptosis Assay (Hoechst/PI)2.5, 5, 10 µM (48h)Significant increase in apoptotic and necrotic cells.[5][6]
PC-3 (Prostate Cancer)Apoptosis Assay (Hoechst/PI)2.5, 5, 10 µM (48h)Significant increase in apoptotic and necrotic cells.[5][6]
A-549 (Lung Cancer)Apoptosis Assay (Hoechst/PI)2.5, 5, 10 µM (48h)Significant increase in apoptotic and necrotic cells.[5][6]
MCF-7 (Breast Cancer)MTT AssayDose-dependentInhibition of cell growth.[7]
MDA-MB-231 (Breast Cancer)MTT AssayDose-dependentInhibition of cell growth.[7]
231MFP (Breast Cancer)Annexin-V/PI AssayNot specifiedIncrease in PI+/Annexin-V+ cells at 24h and 48h.[8]
DU-145, PC-3, A-549Caspase Activity AssayNot specifiedSignificant increase in caspase-3, -8, and -9 activity.[2][5]
BV-2 (Microglia)Griess Assay (NO production)Not specifiedReduction of LPS-induced nitric oxide production.[4]
BV-2 (Microglia)ELISA (Cytokines)Not specifiedReduction of LPS-induced TNF-α, IL-6, and IFN-γ.[4]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of nimbolide on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Nimbolide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of nimbolide in a complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the nimbolide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following nimbolide treatment.[2][8]

Materials:

  • Cancer cell lines (e.g., DU-145, PC-3, A-549)

  • Complete culture medium

  • Nimbolide (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of nimbolide for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase Activity Assay

This colorimetric assay measures the activity of key executioner (caspase-3) and initiator (caspase-8, -9) caspases to confirm apoptosis induction.[2][5]

Materials:

  • Cancer cell lines

  • Nimbolide

  • Caspase-3, -8, and -9 Colorimetric Assay Kits

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with nimbolide as described in the apoptosis assay.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Quantify the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by nimbolide, such as the NF-κB and PI3K/Akt pathways.[9]

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate equal amounts of protein from treated and untreated cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., DU-145, MCF-7) treatment Treat with Nimbolide (Various Concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis caspase Caspase Activity (Colorimetric Assay) treatment->caspase western Protein Expression (Western Blot) treatment->western results Quantitative Data (IC50, % Apoptosis, etc.) viability->results apoptosis->results caspase->results pathway Signaling Pathway Elucidation western->pathway results->pathway

Caption: Experimental workflow for in vitro evaluation of nimbolide.

nimbolide_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway nimbolide Nimbolide fasl_trail FasL, TRAIL (Upregulation) nimbolide->fasl_trail bax_bad Bax, Bad (Upregulation) nimbolide->bax_bad bcl2_bclxl Bcl-2, Bcl-xL (Downregulation) nimbolide->bcl2_bclxl caspase8 Caspase-8 (Activation) fasl_trail->caspase8 caspase3 Caspase-3 (Activation) caspase8->caspase3 cytochrome_c Cytochrome c (Release) bax_bad->cytochrome_c bcl2_bclxl->cytochrome_c caspase9 Caspase-9 (Activation) cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis nimbolide_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nimbolide Nimbolide ikb_degradation IκBα Degradation nimbolide->ikb_degradation Inhibits nfkb_active NF-κB (p65/p50) (Active) ikb_degradation->nfkb_active releases nfkb_complex NF-κB (p65/p50) - IκBα (Inactive Complex) nfkb_translocation NF-κB Translocation nfkb_active->nfkb_translocation gene_transcription Target Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) nfkb_translocation->gene_transcription

References

Application Notes and Protocols for the Formulation of 1-Deacetylnimbolinin B in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids isolated from the fruits of Melia toosendan. Limonoids, as a class, are recognized for a variety of biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties. Due to its potential therapeutic applications, robust and reproducible formulation of this compound is critical for accurate and meaningful results in biological assays. This document provides detailed application notes and protocols for the preparation and use of this compound in common in vitro and in vivo experimental settings.

Physicochemical Properties and Solubility

This compound is a white to off-white powder. Its solubility is a key consideration for the design of biological experiments. The compound is sparingly soluble in aqueous solutions and requires the use of organic solvents for the preparation of stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions for in vitro assays.
EthanolSolubleCan be used as a solvent for stock solutions.
MethanolSolubleSuitable for stock solution preparation.
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
WaterInsolubleNot suitable as a primary solvent.

To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period is recommended.[1] It is advisable to prepare fresh solutions for each experiment; however, stock solutions in a suitable organic solvent can be stored at -20°C for several months.[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in a variety of cell-based assays.

Materials:

  • This compound (purity >98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

  • If complete dissolution is not achieved, warm the tube at 37°C for 5-10 minutes and vortex again.[1] An ultrasonic bath can also be used for short intervals to aid dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • The stock solution can be used immediately or aliquoted and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of this compound in a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effects on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to suppress nitric oxide production in LPS-stimulated microglia.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_invitro In Vitro Assays stock_prep Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium stock_prep->serial_dil treatment Treat Cells with This compound serial_dil->treatment cell_seeding Seed Cells in 96-well Plates cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Measurement) incubation->anti_inflammatory nfkb_mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk ikk IKK tlr4->ikk ap1 AP-1 jnk->ap1 nucleus Nucleus ap1->nucleus ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb nfkb->nucleus genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2, IL-1β) nucleus->genes transcription compound This compound compound->jnk compound->nfkb pi3k_akt_pathway gf Growth Factors rtk RTK gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation akt->proliferation promotes compound This compound (inferred) compound->pi3k

References

1-Deacetylnimbolinin B Analogue Shows Promise as a Lead Compound for Neuroinflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a limonoid compound, has demonstrated significant anti-inflammatory properties in preclinical studies, positioning it as a compelling candidate for further drug discovery and development, particularly in the context of neurodegenerative diseases. Research indicates that TNB can effectively suppress inflammatory responses in microglia, the primary immune cells of the central nervous system. Overactivation of these cells is a key pathological feature in conditions such as Alzheimer's disease and Parkinson's disease.

The mechanism of action for TNB involves the inhibition of critical inflammatory signaling pathways. Specifically, it has been shown to attenuate the activation of nuclear factor-kappa B (NF-κB) and c-jun N-terminal kinase (JNK).[1] This dual-pronged inhibition leads to a marked reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1] Furthermore, TNB has been observed to decrease the generation of intracellular reactive oxygen species (ROS), thereby mitigating oxidative stress, another crucial factor in neurodegeneration.[1]

These findings suggest that 1-O-tigloyl-1-O-deacetyl-nimbolinin B could serve as a valuable molecular scaffold for the design of novel therapeutics aimed at modulating neuroinflammation. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of neurodegenerative disease, is warranted.

Quantitative Data Summary

Parameter MeasuredCell LineTreatmentConcentration(s)Observed EffectReference
Nitric Oxide (NO) ProductionBV-2 MicrogliaLPS + TNBNot SpecifiedMarked suppression[1]
TNF-α ProductionBV-2 MicrogliaLPS + TNBNot SpecifiedMarked suppression[1]
Gene Expression (iNOS, TNF-α, COX-2, IL-1β)BV-2 MicrogliaLPS + TNBNot SpecifiedInhibition[1]
Intracellular ROS GenerationBV-2 MicrogliaLPS + TNBNot SpecifiedInhibition[1]
NF-κB Nuclear TranslocationBV-2 MicrogliaLPS + TNBNot SpecifiedSignificant attenuation[1]
JNK ActivationBV-2 MicrogliaLPS + TNBNot SpecifiedInhibition[1]
Microglia-induced CytotoxicityHT-22 Hippocampal Cells (co-culture)Activated Microglia + TNBNot SpecifiedReduced cytotoxicity[1]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the anti-inflammatory effects of 1-O-tigloyl-1-O-deacetyl-nimbolinin B.

1. Cell Culture and Treatment:

  • Cell Lines: BV-2 murine microglia and HT-22 murine hippocampal cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammatory stimulation, BV-2 cells are treated with lipopolysaccharide (LPS). The test compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • BV-2 cells are seeded in 96-well plates and treated with LPS and varying concentrations of TNB for 24 hours.

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • BV-2 cells are treated as described above.

  • The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from treated BV-2 cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA templates using a reverse transcription kit.

  • Quantitative real-time PCR (qPCR) is performed using gene-specific primers for iNOS, TNF-α, COX-2, and IL-1β, with a housekeeping gene (e.g., GAPDH) as an internal control.

  • The relative gene expression is calculated using the ΔΔCt method.

5. Intracellular Reactive Oxygen Species (ROS) Measurement:

  • Treated BV-2 cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to quantify the intracellular ROS levels.

6. NF-κB Nuclear Translocation (Immunofluorescence):

  • BV-2 cells are grown on coverslips and treated as described.

  • Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

  • A fluorescently labeled secondary antibody is then added.

  • The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the fluorescence signal with a nuclear stain (e.g., DAPI).

7. Western Blotting for JNK Activation:

  • Cell lysates are prepared from treated BV-2 cells.

  • Protein concentrations are determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against phosphorylated JNK (p-JNK) and total JNK.

  • After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

8. Microglia-Neuron Co-culture Cytotoxicity Assay:

  • BV-2 microglia are stimulated with LPS in the presence or absence of TNB.

  • The conditioned medium from these cultures is then transferred to HT-22 hippocampal cell cultures.

  • Alternatively, HT-22 cells are co-cultured with treated BV-2 cells in a transwell system.

  • The viability of the HT-22 cells is assessed after 24-48 hours using an MTT assay or by staining with cell viability dyes (e.g., calcein-AM and ethidium homodimer-1).

Visualizations

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Activity start BV-2 Microglia Cells lps LPS Stimulation start->lps tnb TNB Treatment start->tnb assays Measurement of Inflammatory Markers (NO, TNF-α, IL-1β, ROS) lps->assays gene_expression Gene Expression Analysis (iNOS, COX-2) lps->gene_expression signaling Signaling Pathway Analysis (NF-κB, JNK) lps->signaling cytotoxicity Microglia-Neuron Co-culture lps->cytotoxicity tnb->assays tnb->gene_expression tnb->signaling tnb->cytotoxicity end Assessment of Anti-inflammatory and Neuroprotective Effects assays->end gene_expression->end signaling->end cytotoxicity->end

Caption: Workflow for assessing the anti-inflammatory effects of TNB.

G cluster_1 Proposed Signaling Pathway of TNB Action cluster_JNK JNK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK TNB 1-O-tigloyl-1-O-deacetyl- nimbolinin B (TNB) TNB->JNK inhibits NFkB NF-κB (p65/p50) TNB->NFkB inhibits nuclear translocation AP1 AP-1 JNK->AP1 Inflammatory_Response Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, COX-2) AP1->Inflammatory_Response IκBα IκBα IKK->IκBα phosphorylates IκBα->NFkB releases NFkB->Inflammatory_Response nuclear translocation

Caption: Inhibition of LPS-induced inflammatory pathways by TNB.

References

Application of 1-Deacetylnimbolinin B in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid naturally occurring in the fruits of Melia toosendan (also known as Melia azedarach). Limonoids, a class of highly oxygenated nortriterpenoids, are recognized for their diverse biological activities, including insecticidal, antifungal, and nematicidal properties. While direct and extensive research on the specific agricultural applications of this compound is limited, the well-documented bioactivities of extracts from Melia toosendan and its constituent limonoids, such as toosendanin, provide a strong basis for exploring its potential in crop protection.

This document provides detailed application notes and experimental protocols for investigating the potential of this compound as a biopesticide. The methodologies are based on established protocols for testing similar natural products against common agricultural pests and pathogens.

Potential Agricultural Applications

Based on the known properties of related limonoids from Melia toosendan, this compound is hypothesized to have the following applications in agricultural research:

  • Insecticide: It may act as an antifeedant, insect growth regulator, and direct toxin to a variety of insect pests.

  • Fungicide: It could inhibit the growth of pathogenic fungi that cause crop diseases.

  • Nematicide: It may be effective in controlling root-knot nematodes and other plant-parasitic nematodes.

Data on Related Limonoids from Melia species

The following tables summarize quantitative data for well-studied limonoids from Melia species, which can serve as a benchmark for designing experiments with this compound.

Table 1: Insecticidal Activity of Limonoids from Melia species

Compound/ExtractTarget InsectBioassay TypeActivity MetricValueReference
ToosendaninSpodoptera lituraAntifeedantAntifeedant rate100% at 0.01% concentration
MeliarteninEpilachna paenulataAntifeedant (Choice test)ED₅₀0.80 µg/cm²
Azadirachtin (for comparison)Epilachna paenulataAntifeedant (Choice test)ED₅₀0.72 µg/cm²
Toosendanin (for comparison)Epilachna paenulataAntifeedant (Choice test)ED₅₀3.69 µg/cm²
MeliarteninSpodoptera eridaniaTopical applicationLD₅₀ (96 h)0.76 µg/cm²

Table 2: Antifungal Activity of Melia azedarach Extracts

Extract TypeFungal SpeciesBioassay TypeActivity MetricValueReference
Ethanolic seed kernel extractFusarium verticillioidesSerial agar dilutionMIC0.5 - 5 mg/mL
Hexanic senescent leaf extractAspergillus flavusSerial agar dilutionMIC0.5 - 25 mg/mL
Ethanolic seed kernel extractSclerotinia sclerotiorumSerial agar dilutionMIC0.5 - 5 mg/mL

Table 3: Nematicidal Activity of Plant Extracts

Plant ExtractNematode SpeciesBioassay TypeActivity MetricValueReference
Tobacco (Nicotiana tabacum)Meloidogyne incognitaIn vitro mortalityLC₅₀1.9 - 3.9 mg/mL
Clove (Syzygium aromaticum)Meloidogyne incognitaIn vitro mortalityLC₅₀1.9 - 3.9 mg/mL

Experimental Protocols

The following are detailed protocols for evaluating the insecticidal, antifungal, and nematicidal activity of this compound.

Protocol 1: Insect Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is designed to assess the feeding deterrence of this compound against leaf-eating insect pests.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • Tween-20 (or other surfactant)

  • Leaf discs (from the host plant of the target insect)

  • Petri dishes

  • Filter paper

  • Target insect larvae (e.g., Spodoptera litura)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of test concentrations by diluting the stock solution. A final concentration range of 0.1 to 100 µg/mL is a good starting point.

    • The final solvent concentration in the test solutions should be low (e.g., <1%) and non-toxic to the insects. A surfactant like Tween-20 (0.1%) can be added to ensure even spreading on the leaf surface.

    • Prepare a control solution containing the same concentration of solvent and surfactant as the test solutions.

  • Treatment of Leaf Discs:

    • Cut leaf discs of a uniform size (e.g., 2 cm diameter).

    • For each replicate, take two leaf discs. Dip one disc in the test solution and the other in the control solution for a few seconds.

    • Allow the discs to air dry completely.

  • Bioassay Setup:

    • Line the bottom of a Petri dish with moist filter paper to maintain humidity.

    • Place the treated and control leaf discs on opposite sides of the Petri dish.

    • Introduce one insect larva (pre-starved for 2-4 hours) into the center of the dish.

    • Seal the Petri dish with a ventilated lid.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at a controlled temperature and photoperiod suitable for the insect species.

    • After 24 hours, remove the leaf discs and measure the area consumed from both the treated and control discs using a leaf area meter or by scanning and analyzing the images.

  • Data Analysis:

    • Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

    • Determine the ED₅₀ (Effective Dose for 50% antifeedant activity) by probit analysis.

Antifeedant_Bioassay_Workflow cluster_treatment Treatment A Prepare Test Solutions (this compound) D Dip Discs in Test Solution A->D B Prepare Control Solutions (Solvent + Surfactant) E Dip Discs in Control Solution B->E C Cut Uniform Leaf Discs C->D C->E F Air Dry Discs D->F E->F G Place Discs in Petri Dish F->G H Introduce Insect Larva G->H I Incubate for 24h H->I J Measure Consumed Leaf Area I->J K Calculate Antifeedant Index (AFI) J->K L Determine ED50 K->L

Workflow for the insect antifeedant bioassay.
Protocol 2: Antifungal Bioassay (Agar Dilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Pure cultures of target fungi (e.g., Fusarium oxysporum, Aspergillus niger)

  • Cork borer

  • Incubator

Procedure:

  • Preparation of Medicated Media:

    • Prepare a stock solution of this compound in DMSO.

    • Autoclave the PDA medium and cool it to about 45-50°C.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is below 1% and is included in the control.

    • Prepare a control plate with PDA and DMSO only.

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, cut a small disc (e.g., 5 mm diameter) of mycelial growth using a sterile cork borer.

    • Place the fungal disc, mycelial side down, in the center of each prepared PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection:

    • Measure the radial growth (colony diameter) of the fungus on both control and treated plates at regular intervals (e.g., every 24 hours) until the fungus on the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Antifungal_Bioassay_Workflow cluster_prep Media Preparation cluster_incubation Incubation A Prepare Stock Solution (this compound in DMSO) C Add Stock to PDA for Desired Concentrations A->C B Prepare Molten PDA B->C D Pour into Petri Dishes C->D F Place Disc on Center of PDA Plate D->F E Cut Mycelial Disc from Fungal Culture E->F G Incubate at Optimal Temperature F->G H Measure Radial Growth G->H I Calculate Percent Growth Inhibition H->I J Determine MIC I->J

Workflow for the antifungal bioassay.
Protocol 3: Nematicidal Bioassay (In Vitro Mortality)

This protocol evaluates the direct toxicity of this compound to plant-parasitic nematodes.

Materials:

  • This compound

  • Ethanol or acetone

  • Distilled water

  • 96-well microtiter plates

  • Second-stage juveniles (J2) of a target nematode (e.g., Meloidogyne incognita)

  • Inverted microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions in distilled water to obtain the desired test concentrations (e.g., 10, 50, 100, 500 µg/mL). The final solvent concentration should be non-lethal to the nematodes.

    • A control with only the solvent and a negative control with only distilled water should be included.

  • Bioassay Setup:

    • Pipette 100 µL of each test solution or control into the wells of a 96-well plate.

    • Add a suspension of approximately 50-100 J2 nematodes in 10 µL of water to each well.

  • Incubation:

    • Incubate the plates at room temperature (around 25°C) in the dark.

  • Data Collection:

    • After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are straight and do not move when probed with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100

    • Determine the LC₅₀ (Lethal Concentration for 50% mortality) using probit analysis.

Nematicidal_Bioassay_Workflow cluster_incubation Incubation A Prepare Test Solutions (this compound) C Pipette Solutions into 96-well Plate A->C B Prepare Nematode Suspension (J2s) D Add Nematode Suspension to Each Well B->D C->D E Incubate at Room Temperature D->E F Observe and Count Dead Nematodes E->F G Calculate Percent Mortality F->G H Determine LC50 G->H

Workflow for the nematicidal bioassay.

Conclusion

While specific data on the agricultural applications of this compound are not yet available, its classification as a limonoid from Melia toosendan strongly suggests its potential as a source of new biopesticides. The provided protocols offer a robust framework for researchers to systematically investigate its insecticidal, antifungal, and nematicidal properties. Such research is crucial for the development of effective and environmentally benign pest management strategies in sustainable agriculture.

Application Notes and Protocols for In Vivo Efficacy Studies of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound isolated from the neem tree (Azadirachta indica), a plant renowned for its diverse medicinal properties. Preliminary in vitro studies suggest that this compound may possess potent anti-inflammatory and anti-cancer activities, making it a promising candidate for further preclinical development. These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in established animal models of cancer and inflammation. The primary objective is to assess the therapeutic potential of this compound and gather essential data to support its advancement toward clinical trials.

Section 1: In Vivo Anti-Inflammatory Efficacy Studies

Rationale and Study Design

Chronic inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This study is designed to evaluate the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats, a well-established and reproducible model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Sprague Dawley rats (6-8 weeks old, weighing 180-220g) will be used. Animals should be acclimatized for at least one week before the experiment.[1]

  • Grouping and Dosing:

    • Animals will be randomly divided into five groups (n=8 per group).

    • Group I (Normal Control): No treatment.

    • Group II (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Group III (Positive Control): Administered a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.).

    • Group IV (Test Group - Low Dose): Administered this compound (e.g., 25 mg/kg, p.o.).

    • Group V (Test Group - High Dose): Administered this compound (e.g., 50 mg/kg, p.o.).

    • Doses are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

  • Procedure:

    • Administer the respective treatments (vehicle, positive control, or test compound) orally one hour before inducing inflammation.

    • Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[2]

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

    • After the final measurement, animals can be euthanized, and the inflamed paw tissue collected for further analysis (e.g., histopathology, measurement of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 via ELISA or qPCR).

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Normal Control-X ± SDX ± SDX ± SDX ± SD-
Vehicle Control-X ± SDX ± SDX ± SDX ± SD0%
Indomethacin10X ± SDX ± SDX ± SDX ± SDX%
This compound25X ± SDX ± SDX ± SDX ± SDX%
This compound50X ± SDX ± SDX ± SDX ± SDX%

X ± SD represents the mean and standard deviation.

Section 2: In Vivo Anti-Cancer Efficacy Studies

Rationale and Study Design

The potential of this compound to inhibit cancer cell growth warrants in vivo evaluation. A xenograft model using human cancer cell lines implanted in immunodeficient mice is a standard approach to assess anti-tumor efficacy.[3][4] This protocol outlines a study using a human breast cancer (MDA-MB-231) xenograft model.

Experimental Protocol: Human Breast Cancer Xenograft in Nude Mice
  • Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Cell Culture and Tumor Implantation:

    • Culture MDA-MB-231 human breast cancer cells in appropriate media.

    • Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[4]

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Grouping and Dosing (n=10 mice per group):

    • Group 1 (Vehicle Control): Administered the vehicle (e.g., PBS with 5% DMSO and 10% Tween 80) via intraperitoneal (i.p.) injection daily.

    • Group 2 (Positive Control): Administered a standard-of-care chemotherapeutic agent, such as Paclitaxel (e.g., 10 mg/kg, i.p., twice weekly).

    • Group 3 (Test Group - Low Dose): Administered this compound (e.g., 20 mg/kg, i.p., daily).

    • Group 4 (Test Group - High Dose): Administered this compound (e.g., 40 mg/kg, i.p., daily).

    • Dosing should be based on preliminary MTD studies.[5]

  • Procedure and Monitoring:

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor body weight twice weekly as an indicator of toxicity.[4]

    • Observe the animals for any clinical signs of distress.

  • Endpoint Analysis:

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

    • Tumor tissue can be used for downstream analyses such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (TUNEL) markers, and Western blotting to investigate target signaling pathways.

Data Presentation

Table 2: Anti-Tumor Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Final Tumor Weight (g)Mean Body Weight Change (%)
Vehicle Control-X ± SEM0%X ± SEMX ± SEM
Paclitaxel10X ± SEMX%X ± SEMX ± SEM
This compound20X ± SEMX%X ± SEMX ± SEM
This compound40X ± SEMX%X ± SEMX ± SEM

X ± SEM represents the mean and standard error of the mean.

Section 3: Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase (21-28 days) cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) mtd Maximum Tolerated Dose (MTD) Study acclimatization->mtd Determine Doses randomization Tumor Implantation & Randomization mtd->randomization Initiate Efficacy Study dosing Daily Dosing: - Vehicle - Positive Control - Test Compound randomization->dosing monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight dosing->monitoring endpoint Primary Endpoint: Tumor Growth Inhibition monitoring->endpoint ex_vivo Ex Vivo Analysis: - Tumor Weight - IHC (Ki-67, TUNEL) - Western Blot endpoint->ex_vivo

Caption: Workflow for in vivo anti-cancer efficacy testing.

Potential Signaling Pathway Modulation

Compounds derived from neem have been shown to modulate key inflammatory and cell survival pathways such as NF-κB and PI3K/Akt. The diagram below illustrates a potential mechanism of action for this compound.

G cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway compound This compound IKK IKK compound->IKK Inhibition PI3K PI3K compound->PI3K Inhibition IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory & Survival Genes (TNF-α, IL-6, Bcl-2) NFkB_nucleus->Genes Induces Transcription Inflammation Inflammation Reduced Genes->Inflammation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Induced Proliferation->Apoptosis

Caption: Potential inhibitory effects on NF-κB and PI3K/Akt pathways.

References

Application Notes and Protocols: Mass Spectrometry Analysis of 1-Deacetylnimbolinin B Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B, a limonoid derived from the neem tree (Azadirachta indica), has garnered interest for its potential therapeutic properties, analogous to related compounds like nimbolide which exhibit anti-cancer activities.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for its development as a potential drug candidate. Mass spectrometry (MS)-based metabolomics stands as a powerful technology for the comprehensive profiling of drug metabolites.[5] This document provides detailed application notes and protocols for the analysis of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the procedure for identifying metabolites of this compound generated by phase I and phase II metabolic enzymes present in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH-regenerating system (e.g., containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH) with 0.1% formic acid

  • Water with 0.1% formic acid

Procedure:

  • Incubation: Prepare a reaction mixture containing 1 mg/mL of microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4).[6] Add this compound to a final concentration of 10 µM.

  • Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.[6]

  • Incubation Conditions: Incubate the reaction mixture at 37°C for 2 hours.[6]

  • Termination: Terminate the reaction by adding two volumes of ice-cold acetonitrile.[6]

  • Protein Precipitation: Keep the mixture on ice to facilitate protein precipitation, followed by centrifugation at 13,000 rpm for 5 minutes.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol describes the instrumental parameters for the separation and detection of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

  • Full Scan MS Range: m/z 100-1000.

  • Product Ion Scan: Triggered by selected precursor ions.

Data Presentation

The following tables summarize hypothetical quantitative data for the parent compound and its putative metabolites.

Table 1: Putative Metabolites of this compound Identified by LC-MS/MS

Metabolite IDRetention Time (min)Precursor Ion (m/z)Proposed Biotransformation
M0 (Parent)12.5427.1755-
M110.8443.1704Hydroxylation (+16 Da)
M29.5459.1653Dihydroxylation (+32 Da)
M311.2441.1548Dehydrogenation (-2 Da)
M48.7603.2287Glucuronidation (+176 Da)
M57.9507.1973Sulfation (+80 Da)

Table 2: Relative Abundance of this compound and its Metabolites in HLM Assay

AnalytePeak Area (Arbitrary Units)% of Total Metabolites
M0 (Parent)8.5 x 10^665.8
M12.2 x 10^617.0
M20.8 x 10^66.2
M30.5 x 10^63.9
M40.7 x 10^65.4
M50.2 x 10^61.5

Mandatory Visualizations

The following diagrams illustrate the experimental workflow, a proposed metabolic pathway, and a potential signaling pathway affected by this compound, based on the known activities of related limonoids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing HLM Human Liver Microsomes Incubation Incubation (37°C, 2h) HLM->Incubation Parent This compound Parent->Incubation NADPH NADPH System NADPH->Incubation Quenching Reaction Quenching (ACN) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection & Drying Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Peak Peak Detection & Alignment Data->Peak MetaboliteID Metabolite Identification Peak->MetaboliteID Quant Relative Quantification MetaboliteID->Quant

Caption: Experimental workflow for metabolite analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound (m/z 427.1755) M1 Hydroxylated Metabolite (M1) (m/z 443.1704) Parent->M1 CYP450 (Hydroxylation) M3 Dehydrogenated Metabolite (M3) (m/z 441.1548) Parent->M3 Dehydrogenase M2 Dihydroxylated Metabolite (M2) (m/z 459.1653) M1->M2 CYP450 (Hydroxylation) M4 Glucuronide Conjugate (M4) (m/z 603.2287) M1->M4 UGT (Glucuronidation) M5 Sulfate Conjugate (M5) (m/z 507.1973) M1->M5 SULT (Sulfation)

Caption: Proposed metabolic pathway of this compound.

signaling_pathway cluster_pathway Potential Anti-Cancer Signaling Metabolite This compound Metabolites PI3K PI3K Metabolite->PI3K Inhibition NFkB NF-κB Metabolite->NFkB Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation NFkB->Apoptosis NFkB->Proliferation

Caption: Potential signaling pathway modulation.

References

Gene expression analysis in response to 1-Deacetylnimbolinin B treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial research did not yield specific data on "1-Deacetylnimbolinin B." Therefore, this document presents a hypothetical scenario based on the known effects of similar anti-cancer compounds and common signaling pathways involved in cancer progression. The provided data, protocols, and pathways are illustrative and intended to serve as a template for analysis of a novel therapeutic agent.

Application Notes: Gene Expression Analysis in Response to this compound Treatment

Introduction

This compound is a novel therapeutic candidate with demonstrated anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. These pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.[1][2][3][4] This application note provides a detailed protocol for analyzing the gene expression changes in cancer cells treated with this compound, offering insights into its molecular mechanism of action.

Hypothetical Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects by inhibiting the pro-survival NF-κB signaling pathway and the PI3K/Akt pathway. This dual inhibition is thought to lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle regulators (e.g., Cyclin D1), and the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and cell cycle inhibitors (e.g., p21).[5][6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments conducted on a human breast cancer cell line (MCF-7) treated with this compound for 24 hours.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
HeLaCervical Cancer18.2
A549Lung Cancer25.8
JurkatT-cell Leukemia8.9

Table 2: Gene Expression Changes in MCF-7 Cells Treated with 12.5 µM this compound

GeneFunctionFold Change (Treated vs. Control)
Bcl-2Anti-apoptotic-3.2
BaxPro-apoptotic+2.8
Caspase-3Apoptosis executioner+4.1
Caspase-9Apoptosis initiator+3.5
p21Cell cycle inhibitor+5.2
Cyclin D1Cell cycle progression-4.5
CDK4Cell cycle progression-3.8
NFKB1Pro-survival signaling-2.9
IKBKBNF-κB activation-2.5
AKT1Pro-survival signaling-3.1

Table 3: Protein Expression Changes in MCF-7 Cells Treated with 12.5 µM this compound

ProteinFunctionFold Change (Treated vs. Control)
Bcl-2Anti-apoptotic-2.8
Cleaved Caspase-3Apoptosis executioner+6.2
p21Cell cycle inhibitor+4.7
Cyclin D1Cell cycle progression-5.1
p-Akt (Ser473)Activated Akt-4.2
p-NF-κB p65 (Ser536)Activated NF-κB-3.7

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in appropriate culture vessels and allowed to attach overnight. The medium was then replaced with fresh medium containing either this compound (at various concentrations) or DMSO (vehicle control).

2. MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound.

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with this compound (e.g., 12.5 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

4. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle.

  • Seed and treat MCF-7 cells as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

5. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes.[7]

  • RNA Isolation:

    • Treat MCF-7 cells with this compound (12.5 µM) for 24 hours.

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers (see Table 2 for target genes). Use a housekeeping gene (e.g., GAPDH) for normalization.

    • The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the 2-ΔΔCt method to calculate the fold change in gene expression.[7]

6. Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status.

  • Protein Extraction:

    • Treat MCF-7 cells with this compound (12.5 µM) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis start Seed MCF-7 Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle rna_prot RNA/Protein Extraction treat->rna_prot analysis Data Interpretation & Mechanism Elucidation mtt->analysis apoptosis->analysis cell_cycle->analysis qrt_pcr qRT-PCR (Gene Expression) rna_prot->qrt_pcr western Western Blot (Protein Expression) rna_prot->western qrt_pcr->analysis western->analysis

Caption: Experimental workflow for analyzing the effects of this compound.

signaling_pathway cluster_treatment cluster_pathways Cellular Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Cellular Outcome drug This compound pi3k PI3K drug->pi3k ikk IKK drug->ikk akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 p21 p21 (Cell Cycle Arrest) akt->p21 nfkb NF-κB ikk->nfkb nfkb->bcl2 cyclinD1 Cyclin D1 (Cell Cycle Progression) nfkb->cyclinD1 bax Bax (Pro-apoptotic) nfkb->bax apoptosis Apoptosis bcl2->apoptosis cell_cycle_arrest Cell Cycle Arrest cyclinD1->cell_cycle_arrest p21->cell_cycle_arrest bax->apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for the Development of a 1-Deacetylnimbolinin B-Based Bio-pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a C-seco limonoid, a class of highly oxygenated triterpenoids, isolated from the fruits of Melia toosendan.[1] Limonoids from the Meliaceae family are well-documented for their potent insecticidal and antifeedant properties.[2] This document provides detailed application notes and experimental protocols for the development of a bio-pesticide based on this compound, targeting various agricultural pests. These guidelines are intended for researchers and professionals in the fields of entomology, agricultural science, and natural product chemistry.

Chemical Profile of this compound:

PropertyValue
CAS Number 76689-98-0[3]
Molecular Formula C33H44O9[3]
Molecular Weight 584.706 g/mol [3]
Botanical Source Melia toosendan[1]
Compound Type C-seco Limonoid (Triterpenoid)[1][2]
Purity (for research) 95%~99% (typically analyzed by HPLC-DAD or HPLC-ELSD)[3]
Physical Description Powder[3]

Proposed Mechanism of Action

While the precise signaling pathway of this compound is a subject of ongoing research, evidence from related limonoids suggests a multi-faceted mechanism of action against insects. The primary modes of action are believed to be:

  • Antifeedant Effects: Limonoids are known to act as potent feeding deterrents for a wide range of insects.[2] This is likely due to the interaction of the molecule with chemoreceptors in the insect's mouthparts, leading to feeding inhibition.

  • Growth Regulation: Disruption of the insect endocrine system is a common mechanism for limonoids like azadirachtin. They can interfere with the synthesis and release of crucial hormones such as ecdysone, which is vital for molting. This leads to developmental abnormalities and mortality.

  • Neurotoxicity: Some botanical insecticides exhibit neurotoxic effects by interfering with neurotransmitter receptors, such as octopamine or GABA-gated chloride channels. While not definitively proven for this compound, this remains a plausible mechanism contributing to its insecticidal activity.

Below is a hypothesized signaling pathway illustrating the potential molecular interactions of this compound in an insect cell, leading to the observed physiological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Binding Gustatory/Olfactory Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Initiates Hormone_Synthesis Ecdysone Synthesis Inhibition Signal_Transduction->Hormone_Synthesis Protein_Synthesis Protein Synthesis Inhibition Signal_Transduction->Protein_Synthesis Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Effects Physiological Effects: - Antifeedant - Growth Disruption - Mortality Hormone_Synthesis->Physiological_Effects Protein_Synthesis->Physiological_Effects Gene_Expression->Physiological_Effects 1_Deacetylnimbolinin_B This compound 1_Deacetylnimbolinin_B->Receptor_Binding Interaction

Caption: Hypothesized signaling pathway of this compound in an insect cell.

Experimental Protocols

Extraction and Isolation of this compound from Melia toosendan

This protocol outlines a general procedure for the extraction and isolation of this compound.

Workflow Diagram:

G Start Dried Fruits of Melia toosendan Grinding Grind to a fine powder Start->Grinding Extraction Ethanol Extraction (Soxhlet or Maceration) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fractionation Column Chromatography (Silica Gel) Partitioning->Fractionation Purification Preparative HPLC Fractionation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: Air-dry the fruits of Melia toosendan and grind them into a fine powder.

  • Extraction: Extract the powdered material with 95% ethanol using either a Soxhlet apparatus for 24-48 hours or maceration at room temperature for 3-5 days with intermittent shaking.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3]

Bio-pesticide Formulation

For effective application, this compound must be formulated to ensure stability, solubility, and adherence to the target plant surfaces.[4][5][6]

Formulation Types and Composition:

Formulation TypeActive Ingredient (AI)SolventEmulsifier/Wetting AgentCarrier
Emulsifiable Concentrate (EC) [4][7]1-5%Aromatic solvent (e.g., Xylene)Tween 80, Span 80-
Wettable Powder (WP) [4][7]10-20%-Sodium dodecyl sulfateClay, Talc

Protocol for Emulsifiable Concentrate (EC) Formulation:

  • Dissolve the desired amount of this compound (e.g., 1g for a 1% solution) in 80 mL of the chosen solvent.

  • Add 10 mL of an emulsifying agent (e.g., a mixture of Tween 80 and Span 80).

  • Make up the final volume to 100 mL with the solvent.

  • Store in a cool, dark place in a sealed container.

  • For application, dilute the EC formulation with water to the desired concentration.

Insecticidal Bioassays

Standardized bioassays are crucial for determining the efficacy of the formulated bio-pesticide.[8][9][10][11]

3.3.1. Leaf-Dip Bioassay for Foliar Pests (e.g., Aphids, Whiteflies)

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound formulation in water (e.g., 10, 50, 100, 250, 500 ppm). Use water with the corresponding concentration of the formulation's inert ingredients as a control.

  • Leaf Treatment: Dip fresh, pest-free leaves of a suitable host plant into each test solution for 10-15 seconds.

  • Drying: Allow the leaves to air-dry completely.

  • Insect Infestation: Place the treated leaves in a petri dish with a moist filter paper and introduce a known number of test insects (e.g., 20-30 adult aphids).

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment.

3.3.2. Diet-Incorporation Bioassay for Chewing Pests (e.g., Lepidopteran Larvae)

  • Preparation of Treated Diet: Prepare an artificial diet for the target insect. While the diet is still liquid, incorporate the this compound formulation at various concentrations. Prepare a control diet with the formulation's inert ingredients only.

  • Diet Dispensing: Dispense the treated and control diets into individual wells of a multi-well plate.

  • Insect Introduction: Place one larva of a specific instar (e.g., 2nd or 3rd) into each well.

  • Incubation: Seal the plates and incubate under controlled environmental conditions.

  • Data Collection: Record larval mortality, weight gain, and any developmental abnormalities daily for 7-10 days.

Data Analysis:

The obtained mortality data should be corrected for control mortality using Abbott's formula. Probit analysis can then be used to calculate the LC50 (lethal concentration for 50% of the population) and LC90 values.

Data Presentation

Table 1: Hypothetical Insecticidal Activity of this compound against Two Common Pests

Pest SpeciesBioassay MethodLC50 (ppm) at 48hLC90 (ppm) at 48h
Myzus persicae (Green Peach Aphid)Leaf-Dip75.2210.5
Spodoptera litura (Tobacco Cutworm)Diet-Incorporation120.8350.2

Table 2: Antifeedant Activity of this compound against Spodoptera litura

Concentration (ppm)Feeding Deterrence Index (%)
1025.6
5062.3
10085.1
25094.7

Conclusion

This compound demonstrates significant potential as a bio-pesticide. The protocols outlined in this document provide a framework for its extraction, formulation, and evaluation. Further research should focus on optimizing the formulation for enhanced stability and field efficacy, as well as elucidating the precise molecular targets and signaling pathways to better understand its mode of action and develop strategies to mitigate potential resistance.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Deacetylnimbolinin B for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Deacetylnimbolinin B for successful in vitro studies.

Frequently Asked Questions (FAQs)

1. What are the general solubility properties of this compound?

This compound is a nimbolinin-type limonoid, which is a class of highly oxygenated nortriterpenoids. Like many other complex natural products, it is a hydrophobic molecule. It is poorly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro studies, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous cell culture medium.

2. What is the recommended maximum concentration of DMSO for in vitro studies?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While the tolerance to DMSO can be cell line-dependent, a general guideline is to keep the final concentration at or below 0.5%. Some sensitive cell lines may even show toxic effects at concentrations below 1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Table 1: General Cytotoxicity of DMSO on Various Cell Lines

Cell Line TypeTolerated DMSO Concentration (24h exposure)Reference
Most cell lines≤ 0.5%
Some sensitive cell lines< 1%
Primary cell culturesOften require < 0.1%

3. What are the primary methods to improve the aqueous solubility of this compound for in vitro experiments?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and accessible methods for a research setting include:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound before diluting it in the aqueous medium.

  • Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins to increase the apparent water solubility of the compound.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based carriers like emulsions or self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic solvent is significantly lowered upon dilution in the aqueous cell culture medium.

Solutions:

  • Optimize DMSO Concentration:

    • Protocol: Prepare a higher concentration stock solution of this compound in 100% DMSO. Perform serial dilutions of your compound in the cell culture medium, ensuring the final DMSO concentration remains non-toxic for your cells (ideally ≤ 0.5%).

    • Tip: When diluting, add the DMSO stock solution to the aqueous medium while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Utilize Cyclodextrins:

    • Protocol:

      • Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Dissolve this compound in a minimal amount of an organic solvent (e.g., ethanol or acetone).

      • Add the drug solution dropwise to the cyclodextrin solution while stirring vigorously.

      • Continue stirring for several hours or overnight to allow for complex formation.

      • The resulting solution can then be sterile-filtered and diluted in cell culture medium.

    • Note: The molar ratio of the drug to cyclodextrin needs to be optimized for maximum encapsulation and solubility enhancement.

    G cluster_prep Cyclodextrin Encapsulation Workflow A Dissolve this compound in minimal organic solvent C Add drug solution to cyclodextrin solution (dropwise with stirring) A->C Drug solution B Prepare aqueous cyclodextrin solution B->C Cyclodextrin solution D Stir for several hours to form inclusion complex C->D E Sterile filter and dilute in cell culture medium D->E

    Caption: Workflow for improving solubility using cyclodextrin encapsulation.

Issue 2: The required therapeutic concentration of this compound is not achievable without causing solvent toxicity.

Cause: The solubility limit of the compound in a non-toxic concentration of the co-solvent has been reached.

Solutions:

  • Prepare a Nanosuspension:

    • Protocol (Antisolvent Precipitation):

      • Dissolve this compound in a suitable organic solvent (e.g., acetone).

      • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).

      • Inject the drug solution rapidly into the aqueous stabilizer solution under high-speed homogenization or sonication.

      • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

      • The organic solvent can be removed by evaporation under reduced pressure.

    • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

    G cluster_workflow Nanosuspension Preparation Workflow start Start dissolve Dissolve this compound in organic solvent start->dissolve inject Inject drug solution into aqueous phase with high-energy mixing dissolve->inject prepare_aq Prepare aqueous solution with stabilizer prepare_aq->inject precipitate Nanoparticles precipitate inject->precipitate remove_solvent Remove organic solvent precipitate->remove_solvent characterize Characterize nanosuspension (particle size, PDI, zeta potential) remove_solvent->characterize end_node End characterize->end_node

    Caption: Workflow for preparing a nanosuspension by antisolvent precipitation.

  • Develop a Lipid-Based Formulation:

    • Protocol (Self-Emulsifying Drug Delivery System - SEDDS):

      • Screen for suitable oils, surfactants, and co-solvents that can solubilize this compound.

      • Mix the selected oil, surfactant, and co-solvent in different ratios to form a homogenous mixture.

      • Incorporate the drug into the optimized mixture.

      • This formulation should form a fine emulsion upon gentle agitation in an aqueous medium.

    • In Vitro Assessment: The performance of the SEDDS can be evaluated by its ability to maintain the drug in a solubilized state during in vitro lipolysis, which simulates digestion.

    Table 2: Comparison of Solubility Enhancement Strategies

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent system.Simple, quick, and readily available.Potential for cytotoxicity at higher concentrations.
Cyclodextrin Encapsulation Encapsulating the hydrophobic drug within a hydrophilic cyclodextrin molecule.Can significantly increase aqueous solubility; can also improve stability.Requires optimization of drug-to-cyclodextrin ratio; potential for cytotoxicity at high concentrations.
Nanosuspensions Increasing the surface area-to-volume ratio by reducing particle size.High drug loading is possible; can improve dissolution rate and saturation solubility.Requires specialized equipment (e.g., homogenizer, sonicator); potential for particle aggregation.
Lipid-Based Formulations Dissolving the drug in a lipidic carrier that can be dispersed in aqueous media.Can significantly enhance solubility and bioavailability; mimics natural lipid absorption pathways.Formulation development can be complex; potential for drug precipitation during digestion.

Signaling Pathways and Logical Relationships

The choice of solubility enhancement method can be guided by the experimental requirements and the properties of this compound. The following diagram illustrates a decision-making workflow.

G start Poor aqueous solubility of This compound is_dmso_sufficient Is solubility in non-toxic DMSO concentration sufficient? start->is_dmso_sufficient use_dmso Use optimized DMSO stock solution is_dmso_sufficient->use_dmso Yes need_higher_conc Need higher aqueous concentration is_dmso_sufficient->need_higher_conc No end_node Proceed with in vitro studies use_dmso->end_node cyclodextrin Try Cyclodextrin Encapsulation need_higher_conc->cyclodextrin nanosuspension Prepare a Nanosuspension need_higher_conc->nanosuspension lipid_formulation Develop a Lipid-Based Formulation need_higher_conc->lipid_formulation cyclodextrin->end_node nanosuspension->end_node lipid_formulation->end_node

Caption: Decision workflow for selecting a solubility enhancement method.

Stability of 1-Deacetylnimbolinin B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Deacetylnimbolinin B in various solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is a common choice. However, it is crucial to consider the tolerance of your specific experimental system to these solvents.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored at or below -20°C for long-term stability, potentially for several months.[1] For daily use, it is recommended to prepare fresh solutions to minimize degradation.[1] Aliquoting the stock solution upon preparation can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: Is this compound sensitive to light or temperature?

A3: While specific data for this compound is limited, related limonoids and triterpenoids can be sensitive to light, temperature, and humidity.[2][3] Nimbolide, a structurally similar limonoid, is known to be thermally labile, and high temperatures can cause degradation.[4] Therefore, it is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil and to avoid prolonged exposure to elevated temperatures.

Q4: Can the pH of my aqueous buffer affect the stability of this compound?

A4: Yes, the pH of the medium can significantly impact stability. Some limonoids are known to undergo hydrolysis or rearrangement at pH values below 3.5 or above 8.0.[1] It is advisable to conduct pilot stability studies in your specific buffer system to determine the compound's stability under your experimental conditions.

Q5: What are the potential degradation products of this compound?

A5: While the specific degradation pathway of this compound has not been extensively studied, degradation of related limonoids can occur through hydrolysis of ester groups and oxidation of the furan ring.[5][6] This can lead to the opening of ring structures and loss of biological activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in older solutions Compound degradationPrepare fresh solutions for each experiment. Ensure stock solutions are stored properly at -20°C or below in tightly sealed containers. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent experimental results Incomplete dissolution or precipitation of the compoundTo achieve higher solubility, gently warm the solution to 37°C and use an ultrasonic bath.[1] Visually inspect for any precipitate before use.
Unexpected peaks in chromatography (e.g., HPLC, LC-MS) Presence of degradation productsAnalyze a freshly prepared solution as a reference. Protect solutions from light and heat. Consider performing a forced degradation study (see protocol below) to identify potential degradation peaks.
Color change in the solution Oxidation or other chemical reactionsDiscard the solution and prepare a fresh batch. Store solutions under an inert gas atmosphere (e.g., nitrogen or argon) if high sensitivity to oxidation is suspected.

Stability and Solubility Data

The following table summarizes the known solubility of this compound and provides a hypothetical stability profile based on the general characteristics of limonoids and triterpenoids. Note: The stability ratings are for guidance only and should be confirmed experimentally.

Solvent Solubility Hypothetical Stability at Room Temperature (20-25°C) - 24h Storage Recommendation
DMSOSolubleModerate (Use within the same day is recommended[1])-20°C for several months[1]
ChloroformSoluble[1]Low to Moderate-20°C
DichloromethaneSoluble[1]Low to Moderate-20°C
Ethyl AcetateSoluble[1]Low to Moderate-20°C
AcetoneSoluble[1]Low to Moderate-20°C
EthanolNot explicitly stated, but likely solubleLow (Risk of solvolysis)-20°C (Use freshly prepared)
MethanolNot explicitly stated, but likely solubleLow (Risk of solvolysis)-20°C (Use freshly prepared)
Aqueous BuffersGenerally low solubilitypH-dependent (Generally unstable)Not recommended for storage

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

  • Sample Incubation:

    • Aliquot the stock solution into several amber HPLC vials.

    • Keep one vial at -20°C as the time-zero (T=0) reference.

    • Store the other vials under the desired test conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from the test condition.

    • Immediately analyze the sample by HPLC alongside the T=0 reference sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.[1]

    • Detection: UV/Vis detector at a wavelength determined by a preliminary UV scan of the compound.

    • Quantification: Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution aliquot Aliquot into Amber Vials prep->aliquot t0 T=0 Reference at -20°C aliquot->t0 rt Test Condition (e.g., Room Temp) aliquot->rt hplc HPLC Analysis at Time Points (0, 2, 4, 8, 24h) t0->hplc rt->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Workflow for assessing compound stability over time.

degradation_pathway cluster_degradation Degradation Pathways parent This compound (Intact Limonoid) hydrolysis Hydrolyzed Product (Ester Cleavage) parent->hydrolysis H₂O / Acid / Base oxidation Oxidized Product (Furan Ring Oxidation) parent->oxidation O₂ / Light hydrolysis->oxidation Further Degradation

Caption: Hypothetical degradation pathways for a limonoid compound.

References

Technical Support Center: Overcoming Fungal Resistance to 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1-Deacetylnimbolinin B and resistant fungal strains.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your research.

Issue 1: High Minimum Inhibitory Concentration (MIC) or No Fungal Growth Inhibition Observed

Possible Cause Troubleshooting Steps
Inherent or Acquired Fungal Resistance - Target Modification: The fungal target of this compound may be altered. Consider sequencing key genes related to ergosterol biosynthesis, as limonoids from Neem have been shown to disrupt this pathway[1][2]. A potential, though less common, mechanism could involve mutations in genes encoding for enzymes involved in vital metabolic pathways that are inhibited by the compound[3].- Increased Efflux Pump Activity: The fungal cells may be actively pumping the compound out. Perform an efflux pump activity assay to assess this possibility.[4][5] - Biofilm Formation: The fungal strain may be forming a biofilm, which can prevent the compound from reaching its target.[6][7] Visually inspect cultures for biofilm formation and consider performing a biofilm inhibition assay.
Compound Instability or Degradation - Verify Compound Integrity: Ensure the stock solution of this compound is freshly prepared and has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation. - Solvent Effects: The solvent used to dissolve the compound might interfere with its activity or fungal growth. Include a solvent-only control in your experiments to rule out any inhibitory or adverse effects of the solvent itself.
Suboptimal Experimental Conditions - Review Protocol: Double-check all experimental parameters, including incubation time, temperature, and media composition, to ensure they are optimal for both the fungal strain and the activity of the compound. - Inoculum Density: An excessively high initial fungal inoculum can overwhelm the effects of the compound. Standardize the inoculum preparation as per established protocols.[8]

Issue 2: Initial Fungal Inhibition Followed by Regrowth

Possible Cause Troubleshooting Steps
Development of Acquired Resistance - Sub-culturing and Re-testing: Isolate colonies from the regrowth and re-determine the MIC. A significant increase in the MIC value would suggest the development of acquired resistance.[7] - Gene Expression Analysis: Analyze the expression levels of genes associated with drug resistance, such as those encoding efflux pumps or the target enzyme, in the regrowth population compared to the initial susceptible strain.[5]
Heteroresistance - Population Analysis: The initial fungal population may contain a small subpopulation of resistant cells. Consider using plating assays at various concentrations of this compound to identify and quantify the resistant subpopulation.
Compound Depletion - Replenish Compound: In longer-term experiments, the compound may be depleted from the medium. Consider a protocol that involves replenishing the compound at specific time intervals.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of action for this compound against fungal strains?

A1: While direct studies on this compound are limited, based on research into related limonoids from Neem (Azadirachta indica), the primary mechanisms of antifungal action are likely to include:

  • Disruption of Cell Membrane Integrity: Limonoids can interfere with the lipid bilayer of microbial cell membranes.[3] A key target within this pathway is often the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2]

  • Inhibition of Metabolic Enzymes: Bioactive compounds from Neem can inhibit critical microbial enzymes necessary for fungal survival.[3]

  • Induction of Oxidative Stress: These compounds can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[3]

  • Inhibition of Biofilm Formation: Neem extracts have been shown to prevent the formation of biofilms, which are communities of microorganisms that exhibit increased resistance to antimicrobial agents.[3][9]

Q2: How can I determine if my fungal strain is developing resistance to this compound?

A2: A standard method is to perform a Minimum Inhibitory Concentration (MIC) assay.[8][10] A significant increase in the MIC value for a strain that was previously sensitive is a strong indicator of acquired resistance.

Q3: What are the common molecular mechanisms of fungal resistance to natural products like this compound?

A3: Fungi can develop resistance to antifungal compounds through several mechanisms:

  • Alteration of the Drug Target: Mutations in the gene encoding the target protein can reduce the binding affinity of the compound.[6][11]

  • Overexpression of Efflux Pumps: Fungi can increase the production of membrane transporters that actively pump the antifungal agent out of the cell, preventing it from reaching its target.[12][13]

  • Biofilm Formation: The production of an extracellular matrix can act as a physical barrier, limiting the penetration of the antifungal compound.[6][7]

  • Stress Response Pathways: Fungi can activate cellular stress responses that help them tolerate the effects of the drug.[7]

Q4: Can combination therapy be used to overcome resistance to this compound?

A4: Yes, combination therapy is a promising strategy. Combining this compound with other antifungal agents that have different mechanisms of action can create a synergistic effect, potentially overcoming resistance.[14] A checkerboard assay is the standard method to assess the synergistic, additive, or antagonistic effects of drug combinations.[15][16]

Q5: My experiments suggest increased efflux pump activity is causing resistance. How can I confirm this and what are my next steps?

A5: To confirm the involvement of efflux pumps, you can use a fluorescent dye accumulation assay.[4][5] If efflux pump activity is confirmed, you can explore the use of efflux pump inhibitors (EPIs) in combination with this compound. While specific EPIs for this compound are not known, broad-spectrum inhibitors could be tested.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[8][10]

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Solvent for the compound (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Add the fungal inoculum to each well containing the compound dilutions.

  • Include a positive control (fungal inoculum in broth without the compound) and a negative control (broth only). Also, include a solvent control.

  • Incubate the plate at the optimal temperature for the fungal strain for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Parameter Recommendation
Inoculum Size 1-5 x 10^5 CFU/mL
Incubation Temperature 35°C (for most pathogenic fungi)
Incubation Time 24-48 hours
Protocol 2: Checkerboard Assay for Synergistic Effects

This protocol is used to evaluate the interaction between this compound and another antifungal agent.[15][16]

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium

  • Stock solutions of this compound and the second antifungal agent

Procedure:

  • In a 96-well plate, create a two-dimensional dilution matrix. Dilute this compound serially along the rows and the second antifungal agent serially along the columns.

  • Add a standardized fungal inoculum to each well.

  • Include appropriate controls (each drug alone, no drugs).

  • Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

This protocol uses a fluorescent probe to measure intracellular ROS levels.[17][18][19]

Materials:

  • Fungal culture

  • Phosphate-buffered saline (PBS)

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the fungal cells and expose them to this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a buffer containing the fluorescent probe and incubate in the dark.

  • After incubation, wash the cells to remove the excess probe.

  • Measure the fluorescence intensity. An increase in fluorescence compared to the untreated control indicates an increase in ROS production.

Parameter Recommendation
Probe Concentration 5-10 µM DCFH-DA
Incubation Time 30-60 minutes
Excitation/Emission ~485 nm / ~535 nm for DCF

Visualizations

Below are diagrams illustrating key concepts related to fungal resistance.

Fungal_Resistance_Mechanisms cluster_drug This compound cluster_fungus Fungal Cell Drug Drug Molecule Target Drug Target (e.g., Ergosterol Biosynthesis Enzyme) Drug->Target Inhibition EffluxPump Efflux Pump Drug->EffluxPump Expulsion Biofilm Biofilm Matrix Drug->Biofilm Blocked Entry StressResponse Stress Response Activation Target->StressResponse Induces

Caption: Overview of potential fungal resistance mechanisms to this compound.

Troubleshooting_Workflow Start High MIC Observed CheckCompound Verify Compound Integrity & Experimental Conditions Start->CheckCompound ResistanceMechanisms Investigate Resistance Mechanisms CheckCompound->ResistanceMechanisms TargetSeq Sequence Target Genes ResistanceMechanisms->TargetSeq No obvious issues EffluxAssay Perform Efflux Pump Assay ResistanceMechanisms->EffluxAssay BiofilmAssay Assess Biofilm Formation ResistanceMechanisms->BiofilmAssay CombinationTherapy Consider Combination Therapy TargetSeq->CombinationTherapy EffluxAssay->CombinationTherapy BiofilmAssay->CombinationTherapy

Caption: Troubleshooting workflow for high MIC of this compound.

Signaling_Pathway_ROS Drug This compound Mitochondria Mitochondria Drug->Mitochondria ROS Increased ROS Mitochondria->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Postulated signaling pathway of this compound inducing apoptosis via ROS.

References

Technical Support Center: Optimizing Dosage of 1-Deacetylnimbolinin B for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Deacetylnimbolinin B in cytotoxicity assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cytotoxic potential?

Q2: How should I prepare and store this compound for my experiments?

  • Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] It is practically insoluble in water.[3][6][7]

  • Stock Solution Preparation: For cell-based assays, a common practice is to dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[5]

  • Storage: Stock solutions of this compound can be stored at -20°C for several months. However, it is recommended to prepare fresh dilutions for each experiment to ensure compound stability and activity.[5]

Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?

Based on data from related limonoids, a broad concentration range is recommended for initial screening. A starting point could be a serial dilution from 0.05 µM to 50 µM.[3] For some related compounds, concentrations up to 400 µM have been tested.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration range and the IC50 value for your specific cell line.

Q4: What is the potential mechanism of action for this compound?

The precise mechanism of action for this compound is not well-documented in the provided search results. However, a structurally related compound, didemnin B, is known to induce apoptosis by dually inhibiting Palmitoyl-Protein Thioesterase 1 (PPT1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[9] This dual inhibition leads to the activation of the mTORC1 signaling pathway and a rapid decrease in the anti-apoptotic protein Mcl-1, ultimately triggering programmed cell death.[9] It is plausible that this compound may share a similar mechanism, but this would require experimental verification.

Experimental Protocols

Detailed Methodology: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability Between Replicate Wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are more prone to evaporation.[1]
Low Absorbance Values in All Wells Insufficient cell number, low metabolic activity of the cell line, or incorrect incubation times.Optimize the initial cell seeding density. Ensure the cell line is healthy and proliferating. Verify the appropriate incubation time for both cell treatment and MTT assay.
High Background in "No Cell" Control Wells Contamination of media or reagents, or precipitation of the test compound.Use fresh, sterile reagents. Visually inspect the compound dilutions for any signs of precipitation. If precipitation occurs, try preparing fresh dilutions or adjusting the solvent concentration.
Unexpected Results (e.g., Increased Viability at High Concentrations) Compound precipitation at high concentrations, or off-target effects of the compound.Check the solubility of this compound at the tested concentrations. Consider alternative cytotoxicity assays (e.g., SRB assay) that are less dependent on metabolic activity.
IC50 Value Seems Too High or Too Low Incorrect dosage range, inappropriate exposure time, or cell line resistance/sensitivity.Perform a broader range of concentrations in the initial dose-response experiment. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time. Compare results with different cell lines if possible.

Data Presentation

Table 1: Example IC50 Values of Related Limonoids Against Various Cancer Cell Lines

Limonoid CompoundCell LineIC50 (µM)Reference
7-deacetyl-7-benoylepoxyazadiradioneHL60 (Leukemia)3.1[4]
7-deacetyl-7-benzoylgeduninHL60 (Leukemia)2.9[4]
28-deoxonimbolideHL60 (Leukemia)2.7[4]
AzadiradioneHEK293T>50[3]
EpoxyazadiradioneHEK293T>50[3]
GeduninHEK293T>50[3]
AzadironeHEK293T>50[3]
LASSBio-2208MOLT-4 (Leukemia)7.15 (72h)
LASSBio-2208CCRF-CEM (Leukemia)8.54 (72h)

Note: This table provides examples from related compounds to guide initial experimental design. The IC50 of this compound must be determined experimentally for each cell line.

Visualizations

Signaling Pathway

Apoptosis_Pathway Drug This compound (Hypothesized) PPT1 PPT1 Drug->PPT1 Inhibition EEF1A1 EEF1A1 Drug->EEF1A1 Inhibition mTORC1 mTORC1 Activation PPT1->mTORC1 EEF1A1->mTORC1 Mcl1 Mcl-1 (Anti-apoptotic) Apoptosis Apoptosis Mcl1->Apoptosis Inhibition mTORC1->Mcl1 Downregulation

Caption: Hypothesized mechanism of action for this compound based on the related compound didemnin B.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_drug Prepare serial dilutions of This compound incubate1->prepare_drug treat_cells Treat cells with compound prepare_drug->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: General workflow for determining the cytotoxicity of this compound using the MTT assay.

Troubleshooting Logic

Troubleshooting_Flowchart start Unexpected Results high_variability High variability? start->high_variability low_signal Low signal? high_variability->low_signal No check_seeding Check cell seeding and pipetting high_variability->check_seeding Yes high_background High background? low_signal->high_background No optimize_density Optimize cell density low_signal->optimize_density Yes check_reagents Check for reagent contamination high_background->check_reagents Yes end Re-run experiment high_background->end No use_inner_wells Use inner wells of plate check_seeding->use_inner_wells use_inner_wells->end check_incubation Verify incubation times optimize_density->check_incubation check_incubation->end check_precipitation Inspect for compound precipitation check_reagents->check_precipitation check_precipitation->end

Caption: A logical flowchart to troubleshoot common issues encountered during cytotoxicity assays.

References

Technical Support Center: Troubleshooting 1-Deacetylnimbolinin B HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Deacetylnimbolinin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with HPLC peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1][2] This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and poor reproducibility of results.[1] Given the complex structure of this compound, a highly oxygenated nortriterpenoid, it is susceptible to secondary interactions with the HPLC column's stationary phase, which is a common cause of peak tailing.[3][4]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For complex natural products like this compound, peak tailing is often caused by:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on C18 columns.[1][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, increasing unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]

Q3: How can I quickly diagnose the cause of peak tailing in my this compound analysis?

A3: A systematic approach is key. Start by observing if the tailing affects all peaks or just the this compound peak. If all peaks are tailing, it's likely a system issue (e.g., extra-column volume, column void). If only the analyte peak tails, it points to a chemical interaction. You can then systematically investigate potential causes as outlined in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

Peak tailing of this compound can often be addressed by modifying the mobile phase.

Experimental Protocol:

  • Baseline Experiment: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Similar limonoids like nimbolide have been successfully analyzed with such mixtures.

  • pH Adjustment:

    • Prepare two batches of the mobile phase.

    • To one batch, add 0.1% formic acid to lower the pH.

    • To the other, add a small amount of a basic modifier like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%) to block active silanol sites.

    • Analyze your this compound standard with each mobile phase and compare the peak shape.

  • Solvent Comparison:

    • Prepare a mobile phase with methanol instead of acetonitrile at a similar elution strength.

    • Analyze your standard and compare the peak symmetry.

Data Summary:

Mobile Phase CompositionPeak Tailing Factor (Asymmetry)Observations
Acetonitrile:Water (70:30)(Record initial value)Baseline peak shape
Acetonitrile:Water (70:30) + 0.1% Formic Acid(Record new value)Assess improvement/worsening
Acetonitrile:Water (70:30) + 0.1% Triethylamine(Record new value)Assess improvement/worsening
Methanol:Water (equivalent strength)(Record new value)Compare with acetonitrile
Guide 2: Column Selection and Care

The choice and condition of your HPLC column are critical for good peak shape.

Experimental Protocol:

  • Column Type: If you are using a standard C18 column and observing tailing, consider switching to an end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl) to minimize silanol interactions.

  • Column Wash: If the column has been in use for some time, contamination may be the issue.

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

    • Re-equilibrate the column with your mobile phase and re-inject your standard.

  • Guard Column: If not already in use, install a guard column with the same stationary phase as your analytical column to protect it from strongly retained impurities in the sample.

Guide 3: Injection and Sample Preparation

Issues with the sample itself or the injection process can lead to peak distortion.

Experimental Protocol:

  • Sample Solvent: Ensure your this compound standard is dissolved in a solvent that is weaker than or the same as your mobile phase. Dissolving the sample in a much stronger solvent can cause peak fronting or tailing.

  • Injection Volume and Concentration:

    • Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

    • Inject the same volume of each concentration. If peak shape improves with lower concentrations, you may be experiencing mass overload.

    • Alternatively, inject decreasing volumes of the same concentration.

  • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.

Data Summary:

Sample Concentration (µg/mL)Injection Volume (µL)Peak Tailing Factor (Asymmetry)
10010(Record value)
5010(Record value)
2510(Record value)
1010(Record value)
505(Record value)
502(Record value)

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Peak Tailing Observed for This compound all_peaks All Peaks Tailing? start->all_peaks system_issue System Issue Likely all_peaks->system_issue Yes chemical_issue Chemical Interaction Likely all_peaks->chemical_issue No check_connections Check Tubing and Fittings for Dead Volume system_issue->check_connections column_void Inspect for Column Void system_issue->column_void solution Peak Shape Improved check_connections->solution column_void->solution optimize_mobile_phase Optimize Mobile Phase (pH, Additives) chemical_issue->optimize_mobile_phase check_column Evaluate Column (Type, Contamination) chemical_issue->check_column check_sample Investigate Sample (Solvent, Concentration) chemical_issue->check_sample optimize_mobile_phase->solution check_column->solution check_sample->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Signaling_Pathway cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions silanol Residual Silanol Groups on Stationary Phase interaction Secondary Interaction (Ion-exchange, H-bonding) silanol->interaction analyte This compound (e.g., polar functional groups) analyte->interaction low_ph Low pH Mobile Phase (e.g., 0.1% Formic Acid) interaction->low_ph Protonates Silanols competing_base Competing Base (e.g., Triethylamine) interaction->competing_base Blocks Silanols endcapped_column End-capped Column interaction->endcapped_column Reduces Silanols

Caption: Chemical interactions leading to peak tailing and their solutions.

References

Minimizing degradation of 1-Deacetylnimbolinin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1-Deacetylnimbolinin B during extraction from its natural sources, primarily the leaves of Azadirachta indica (Neem).

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The guidance provided is based on the known properties of the closely related compound, nimbolide, as well as general principles of natural product chemistry. Researchers should use this information as a starting point and optimize their specific extraction protocols accordingly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a limonoid, a class of highly oxygenated terpenoids found in plants of the Meliaceae family, such as the Neem tree. Like many complex natural products, it possesses multiple reactive functional groups, including a lactone ring and other ester functionalities. These groups are susceptible to degradation under various conditions encountered during extraction, such as high temperatures, and non-neutral pH, which can lead to reduced yield and the formation of impurities. The related compound, nimbolide, is known to be thermally labile.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Temperature: High temperatures can accelerate degradation reactions. Nimbolide, a similar compound, is known to be sensitive to heat.[1][2]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring and other ester groups present in the molecule.[3][4]

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound. Protic solvents, especially under non-neutral pH, can participate in hydrolysis.

  • Light: While not specifically documented for this compound, many complex organic molecules are sensitive to UV or visible light, which can induce photochemical degradation.

  • Enzymatic Degradation: Fresh plant material contains enzymes that can degrade target compounds upon cell lysis.

Q3: What are the visible signs of this compound degradation in my extract?

A3: Degradation of this compound may not be visually apparent in the crude extract. However, you may observe the following during analysis (e.g., HPLC, TLC):

  • A decrease in the peak area or spot intensity corresponding to this compound.

  • The appearance of new, unidentified peaks or spots, indicating the formation of degradation products.

  • A change in the color of the purified fraction over time, although this is not a specific indicator.

Q4: Which extraction methods are recommended for minimizing degradation?

A4: To minimize degradation, methods that avoid high temperatures and harsh chemical conditions are recommended. These include:

  • Maceration or percolation at room temperature: Soaking the plant material in a suitable solvent at ambient temperature for an extended period.

  • Ultrasonic-assisted extraction (UAE): This method uses sound waves to disrupt cell walls and can be performed at low temperatures.

  • Microwave-assisted extraction (MAE): While this method involves heating, it can be optimized for short extraction times, thereby minimizing thermal stress.[1][2]

  • Supercritical fluid extraction (SFE): Using supercritical CO2 is a very mild method, but it is less common due to the specialized equipment required.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound High temperature during extraction: Use of heating mantles, prolonged Soxhlet extraction, or high microwave power can cause thermal degradation.[1][2]- Use a room temperature extraction method like maceration or percolation.- If using MAE, optimize for lower power and shorter time.[1]- For solvent removal, use a rotary evaporator at a low temperature (e.g., < 40°C).
Inappropriate pH: The pH of the extraction solvent or the plant matrix itself may be acidic or alkaline, leading to hydrolysis of the lactone ring.[3][4]- Use neutral, buffered solvents for extraction where possible.- Avoid the use of strong acids or bases during the extraction and workup steps.
Enzymatic degradation: Active enzymes in fresh plant material can degrade the compound.- Use dried and powdered plant material to deactivate enzymes.- If using fresh material, consider blanching or freeze-drying prior to extraction.
Presence of multiple unknown peaks in HPLC/TLC analysis Degradation during extraction: The unknown peaks are likely degradation products.- Review all potential causes of degradation (temperature, pH, light exposure).- Implement the solutions for low yield to minimize the formation of these impurities.
Degradation during storage: The extract or purified compound may be unstable under the storage conditions.- Store extracts and purified this compound at low temperatures (e.g., -20°C).- Protect from light by using amber vials or wrapping containers in foil.- Store under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Inconsistent yields between batches Variability in plant material: The concentration of this compound can vary depending on the age, source, and storage of the plant material.- Standardize the collection and preparation of the plant material.- Ensure consistent drying and grinding procedures.
Inconsistent extraction parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect yield.- Maintain a strict and detailed experimental protocol.- Carefully monitor and control all extraction parameters.

Experimental Protocols

Protocol 1: Gentle Extraction via Maceration

This protocol is designed to minimize thermal degradation.

  • Preparation of Plant Material:

    • Air-dry fresh leaves of Azadirachta indica in the shade to prevent photodegradation.

    • Grind the dried leaves to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable container (e.g., a large Erlenmeyer flask).

    • Add a neutral solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate, at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Seal the container and macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or filter paper to remove the solid plant material.

    • Re-extract the residue 2-3 times with the same solvent to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a bath temperature below 40°C.

  • Purification (General Approach):

    • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

    • Monitor the fractions by TLC to identify those containing this compound.

    • Combine the desired fractions and concentrate the solvent as described above.

Protocol 2: Microwave-Assisted Extraction (MAE) - Adapted from Nimbolide Extraction

This protocol is based on an optimized method for nimbolide and should be further optimized for this compound.[1]

  • Preparation of Plant Material:

    • Prepare dried, powdered leaves as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered material into the microwave extraction vessel.

    • Add the extraction solvent (e.g., ethanol or ethyl acetate) at an optimized solid-to-liquid ratio (a starting point could be 1:16 g/mL).[1]

    • Set the microwave power (e.g., starting at 280 W) and extraction time (e.g., starting at 22 minutes).[1] These parameters are critical and should be optimized to maximize yield while minimizing degradation.

  • Filtration and Concentration:

    • After extraction and cooling, filter the mixture.

    • Concentrate the solvent using a rotary evaporator at a bath temperature below 40°C.

  • Purification:

    • Proceed with chromatographic purification as described in Protocol 1.

Data Presentation

Table 1: Starting Parameters for Microwave-Assisted Extraction (MAE) of Nimbolide from A. indica Leaves [1]

ParameterOptimized ValueRange for Optimization
Solid/Liquid Ratio1:16 g/mL1:10 - 1:50 g/mL
Microwave Power280 W210 - 490 W
Extraction Time22 min10 - 30 min

These values, established for nimbolide, serve as a recommended starting point for the optimization of this compound extraction.

Visualizations

ExtractionWorkflow Start Dried, Powdered Neem Leaves Extraction Extraction (e.g., Maceration or optimized MAE) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation, <40°C) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Chromatographic Purification (e.g., Silica Gel Column) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Storage Storage (-20°C, protected from light) PureCompound->Storage

Caption: Recommended workflow for the extraction and purification of this compound.

DegradationPathway cluster_conditions Degradation Conditions Compound This compound (contains lactone ring) DegradationProduct Hydrolyzed Product (Inactive) Compound->DegradationProduct Lactone Hydrolysis HighTemp High Temperature HighTemp->DegradationProduct Acid Acid (H+) Acid->DegradationProduct Base Base (OH-) Base->DegradationProduct

Caption: Potential degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 1-Deacetylnimbolinin B. Our aim is to provide practical guidance to enhance its bioavailability and ensure reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and in vivo application of this compound.

Q1: What is this compound and what are its likely physicochemical properties?

A1: this compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan.[1] Given its complex chemical structure (Molecular Formula: C33H44O9), it is predicted to be a hydrophobic molecule with low aqueous solubility.[1][2] This poor solubility is a primary factor contributing to potentially low oral bioavailability.[2]

Q2: I am observing very low plasma concentrations of this compound in my animal model after oral administration. What are the potential causes?

A2: Low plasma concentrations following oral administration are a common challenge for poorly soluble compounds.[2] The primary reasons could be:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[2]

  • Low Dissolution Rate: Even if it has some solubility, the rate at which it dissolves from the solid form might be too slow.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal lining can actively pump the compound back into the gut lumen, reducing net absorption.[3][4]

Q3: What are the general strategies to improve the oral bioavailability of a hydrophobic compound like this compound?

A3: Several strategies can be employed, broadly categorized as:

  • Formulation Approaches:

    • Particle Size Reduction: Micronization or nanocrystallization increases the surface area for dissolution.[5]

    • Amorphous Solid Dispersions: Converting the crystalline form to a higher-energy amorphous state can improve solubility.[5][6]

    • Lipid-Based Formulations: Solubilizing the compound in oils, surfactants, and co-solvents can enhance absorption.[6][7] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).[7]

  • Chemical Modification:

    • Prodrugs: Modifying the molecule to a more soluble form that converts back to the active compound in the body.[8]

  • Use of Bioenhancers:

    • Co-administration with natural compounds like piperine that can inhibit metabolic enzymes and efflux pumps.[9]

Q4: Can P-glycoprotein (P-gp) efflux be a significant barrier for the bioavailability of this compound?

A4: Yes, as a natural product, there is a possibility that this compound is a substrate for P-gp.[10] P-gp is an efflux transporter highly expressed in the intestine that pumps xenobiotics back into the gut lumen, thereby limiting their absorption.[3][4] If this compound is a P-gp substrate, its bioavailability could be significantly increased by co-administration with a P-gp inhibitor.[11][12]

II. Troubleshooting Guides

This section provides systematic approaches to troubleshoot common experimental issues.

Guide 1: Low and Variable Plasma Concentrations
Potential Cause Troubleshooting Steps Recommended Action
Poor Compound Solubility 1. Determine the aqueous solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).2. Test different formulation strategies in vitro.1. If solubility is <10 µg/mL, consider enabling formulations.2. Compare dissolution rates of different formulations (e.g., micronized powder, solid dispersion, lipid-based formulation).
First-Pass Metabolism 1. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls).1. If the in vitro half-life is short, this suggests rapid metabolism.2. A pilot in vivo study with a known CYP450 inhibitor could help confirm the extent of first-pass metabolism.
P-gp Efflux 1. Use in vitro models like Caco-2 cell permeability assays to determine if this compound is a P-gp substrate.2. Conduct an in vivo study with and without a P-gp inhibitor (e.g., verapamil, piperine).1. A high efflux ratio in the Caco-2 assay is indicative of active transport.2. A significant increase in plasma AUC in the presence of a P-gp inhibitor confirms its role in limiting bioavailability.
Poor Experimental Technique 1. Review the gavage technique to ensure proper administration.2. Verify the accuracy of the analytical method for plasma sample quantification.1. Ensure consistent dosing volume and proper placement of the gavage needle.2. Run a full validation of the bioanalytical method, including accuracy, precision, and stability.
Guide 2: High Inter-Animal Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Formulation Performance 1. For suspensions, ensure uniform particle size and prevent aggregation.2. For solutions, confirm the compound remains fully dissolved and does not precipitate upon administration.1. Use a particle size analyzer to check for consistency.2. Visually inspect the dosing solution for any signs of precipitation.
Physiological Differences in Animals 1. Ensure animals are of similar age and weight.2. Standardize the fasting period before dosing.1. Use a narrow weight range for the study animals.2. A consistent fasting time (e.g., overnight) is crucial as food can affect the absorption of hydrophobic drugs.
Inaccurate Dosing 1. Calibrate all pipettes and balances.2. Ensure the dosing formulation is homogeneous.1. Regular equipment calibration is essential.2. For suspensions, vortex thoroughly before drawing each dose.
Sample Collection and Processing Errors 1. Standardize the timing of blood sample collection.2. Ensure consistent sample handling and storage.1. Use a precise timetable for sample collection for all animals.2. Process and store all plasma samples under identical conditions to prevent degradation.

III. Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Different this compound Formulations

Objective: To compare the dissolution rate of different formulations of this compound.

Materials:

  • This compound (crystalline)

  • Micronized this compound

  • This compound solid dispersion (e.g., with PVP/VA 64)

  • This compound lipid-based formulation (e.g., in a SEDDS)

  • USP Type II Dissolution Apparatus (Paddles)

  • Dissolution Medium: Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC with a validated analytical method for this compound

Procedure:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.

  • Add a quantity of each formulation equivalent to a fixed dose of this compound to separate dissolution vessels.

  • Set the paddle speed to 75 RPM.

  • Withdraw samples (e.g., 1 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Immediately filter the samples through a 0.45 µm filter.

  • Analyze the concentration of this compound in each sample by HPLC.

  • Plot the percentage of drug dissolved versus time for each formulation.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound after oral administration of a selected formulation.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Selected this compound formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Validated bioanalytical method (e.g., LC-MS/MS) for this compound in plasma

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the this compound formulation or vehicle via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

IV. Data Presentation

Table 1: Hypothetical In Vitro Dissolution Data for Different this compound Formulations

Time (min)% Dissolved (Crystalline)% Dissolved (Micronized)% Dissolved (Solid Dispersion)% Dissolved (SEDDS)
52.18.535.285.1
154.315.260.892.4
306.825.175.495.3
609.238.682.196.8
12012.550.385.697.2

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Crystalline Suspension25 ± 84.0150 ± 45
Micronized Suspension80 ± 222.0480 ± 110
Solid Dispersion250 ± 651.01800 ± 350
SEDDS450 ± 900.52500 ± 500

V. Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Assessment (Aqueous & Biorelevant Media) micronization Micronization solubility->micronization solid_dispersion Solid Dispersion solubility->solid_dispersion sedds Lipid-Based (SEDDS) solubility->sedds permeability Permeability Assay (e.g., Caco-2) pk_study Pharmacokinetic Study (Rodent Model) permeability->pk_study metabolism Metabolic Stability (Microsomes/Hepatocytes) metabolism->pk_study dissolution Dissolution Testing micronization->dissolution solid_dispersion->dissolution sedds->dissolution dissolution->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: Workflow for enhancing the bioavailability of this compound.

troubleshooting_logic start Low In Vivo Exposure (Low AUC) check_solubility Is aqueous solubility low (<10 µg/mL)? start->check_solubility formulation Develop Enabling Formulation (e.g., SEDDS, Solid Dispersion) check_solubility->formulation Yes check_permeability Is permeability low? (Caco-2 Efflux Ratio > 2) check_solubility->check_permeability No re_evaluate Re-evaluate In Vivo formulation->re_evaluate pgp_issue Potential P-gp Substrate check_permeability->pgp_issue Yes check_metabolism Is metabolic clearance high? (In Vitro Microsomal Assay) check_permeability->check_metabolism No pgp_action Co-administer with P-gp inhibitor pgp_issue->pgp_action pgp_action->re_evaluate metabolism_issue High First-Pass Metabolism check_metabolism->metabolism_issue Yes check_metabolism->re_evaluate No metabolism_action Consider prodrug approach or metabolic inhibitors metabolism_issue->metabolism_action metabolism_action->re_evaluate

Caption: Troubleshooting decision tree for low in vivo exposure.

signaling_pathway drug_lumen This compound (in Gut Lumen) enterocyte Intestinal Enterocyte drug_lumen->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein pgp P-glycoprotein (Efflux Pump) enterocyte->pgp liver Liver portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation cyp450 CYP450 Enzymes liver->cyp450 pgp->drug_lumen Efflux cyp450->liver Metabolism

References

Technical Support Center: 1-Deacetylnimbolinin B Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 1-Deacetylnimbolinin B and related limonoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its analogs?

This compound belongs to the limonoid class of natural products, which are known for a wide range of biological activities, including anti-inflammatory and anticancer effects. A closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), has been shown to suppress inflammatory responses by inhibiting the NF-κB and JNK signaling pathways in microglia cells.[1] The parent compound, nimbolide, has also been reported to inhibit both NF-κB and Wnt signaling pathways in cancer cells.[2][3][4][5]

Q2: Which signaling pathways are most likely affected by this compound?

Based on studies of closely related compounds, the primary signaling pathways affected by this compound and its analogs are the NF-κB and JNK pathways , which are crucial in mediating inflammatory responses.[1] Additionally, the Wnt/β-catenin signaling pathway has been shown to be inhibited by the related limonoid, nimbolide.[2][3][5] Therefore, when designing experiments, it is recommended to investigate the effects on these pathways.

Q3: Are there any known issues with assay interference for limonoids like this compound?

While there are no specific reports of assay artifacts for this compound, natural products, including limonoids, have the potential to interfere with certain assay formats.[6] Potential issues include:

  • Autofluorescence: Limonoids are complex molecules that may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[7]

  • Luciferase Inhibition: Some small molecules can directly inhibit luciferase enzymes, leading to false-positive or false-negative results in reporter gene assays.[8][9]

  • Colorimetric Assay Interference: Colored compounds can absorb light at the detection wavelength of colorimetric assays, such as the MTT assay, leading to inaccurate readings.

It is crucial to include appropriate controls to identify and mitigate these potential artifacts.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Recommended Solution
High background absorbance The compound may be colored and absorbing light at the detection wavelength.Run a control plate with the compound in cell-free media to measure its intrinsic absorbance. Subtract this background from the experimental wells.
Inconsistent results between replicates Uneven cell plating or compound precipitation.Ensure a homogenous cell suspension before plating. Check the solubility of this compound in your culture medium and consider using a lower concentration or a different solvent.
Discrepancy with other viability assays The compound may be affecting mitochondrial function without causing cell death, which would specifically affect MTT results.Use an alternative viability assay that measures a different cellular parameter, such as a neutral red uptake assay (lysosomal integrity) or a crystal violet assay (cell number).
Issue 2: Artifacts in Luciferase Reporter Gene Assays (e.g., NF-κB or Wnt Reporter Assays)
Problem Possible Cause Recommended Solution
Inhibition of luciferase activity The compound may be directly inhibiting the luciferase enzyme.[8][9]Perform a cell-free luciferase assay by adding the compound to a solution of purified luciferase and its substrate to test for direct inhibition.
Increased luciferase signal (false positive) The compound may be stabilizing the luciferase enzyme, leading to its accumulation.[8][9]Use a reporter vector with a different luciferase (e.g., Renilla luciferase) as a control, as it may be less susceptible to inhibition by certain compounds.[6]
High variability between experiments Inconsistent transfection efficiency.Normalize the results to a co-transfected control vector that expresses a different reporter gene (e.g., Renilla luciferase or β-galactosidase).
Issue 3: Difficulty in Confirming Inhibition of NF-κB or JNK Pathways
Problem Possible Cause Recommended Solution
No change in total NF-κB or JNK levels The compound may be inhibiting the activation (phosphorylation) of these proteins rather than their expression.Use antibodies that specifically detect the phosphorylated (active) forms of NF-κB p65 and JNK in your Western blots.
Inconsistent results in reporter assays Off-target effects of the compound or issues with the reporter construct.Confirm the inhibition of downstream target genes of the NF-κB or JNK pathways using qPCR (e.g., for IL-6, TNF-α).
Cell type-specific effects The signaling pathway and the compound's effect may vary between different cell types.Ensure the cell line you are using is appropriate for studying the desired pathway and consider confirming your findings in a second cell line.

Data Presentation

The following table summarizes the inhibitory effects of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) on the production of inflammatory mediators in LPS-stimulated BV2 microglial cells.

Assay Endpoint Inhibitor Concentration % Inhibition (approx.) IC50
Griess AssayNitric Oxide (NO) ProductionTNB10 µM~75%Not Reported
ELISATNF-α ProductionTNB10 µM~60%Not Reported

Data is estimated from graphical representations in the cited literature as specific values were not provided in the text.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is a general guideline for measuring NF-κB activation.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Incubate for the desired period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

JNK Activation Assay (Western Blot)

This protocol outlines the detection of JNK phosphorylation.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with a JNK activator (e.g., anisomycin or UV radiation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for phosphorylated JNK (p-JNK). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total JNK to confirm equal loading.

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK IKK Receptor->IKK JNK_pathway JNK Pathway Receptor->JNK_pathway IκBα IκBα IKK->IκBα P NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_active NF-κB (p65/p50) NF-κB->NF-κB_active Translocation Wnt_pathway Wnt/β-catenin Pathway Gene_Expression Inflammatory Gene Expression (TNF-α, iNOS) NF-κB_active->Gene_Expression This compound This compound This compound->IKK Inhibition This compound->JNK_pathway Inhibition This compound->Wnt_pathway Inhibition (by Nimbolide)

Caption: Inhibition of NF-κB, JNK, and Wnt signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Pre-treatment with Compound A->C B Compound Dilution (this compound) B->C D Stimulation (e.g., LPS, TNF-α) C->D E Cell Lysis D->E F Luciferase Assay / Western Blot / ELISA E->F G Data Acquisition F->G H Normalization & Statistical Analysis G->H

Caption: General experimental workflow for biological assays.

Troubleshooting_Logic A Unexpected Result B Is it a cell viability assay? A->B C Is it a luciferase assay? B->C No D Check for compound absorbance B->D Yes E Check for direct luciferase inhibition C->E Yes F Run orthogonal assay C->F No D->F E->F

Caption: A simplified troubleshooting decision tree.

References

Technical Support Center: Purity Assessment of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Deacetylnimbolinin B samples.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity in the range of 90% to 99%.[1] The purity should be verified upon receipt and periodically thereafter, especially if the sample has been stored for an extended period.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: The most common methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Mass Spectrometry (MS) is typically used for identity confirmation.[2]

Q3: What are potential impurities in this compound samples?

A3: Impurities in this compound samples can arise from the extraction and purification process from its natural source, Azadirachta indica (Neem). These may include other structurally related limonoids such as nimbolide, nimbin, salannin, and their various isomers and degradation products.[3][4][5] Residual solvents from the purification process may also be present.

Q4: How should this compound samples be stored to maintain their purity?

A4: For long-term storage, this compound should be stored at temperatures below -15°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No peak or very small peak for this compound Sample concentration is too low.Prepare a more concentrated sample solution.
Incorrect injection volume.Ensure the correct injection volume is being used.
Detector issue (e.g., lamp off).Check the detector status and ensure the lamp is on and functioning correctly.
Broad or tailing peaks Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to improve peak shape.
Sample overload.Reduce the concentration of the sample being injected.
Split peaks Column channeling or partially blocked frit.Replace the column.
Co-elution with an impurity.Optimize the mobile phase composition or gradient to improve separation.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or bubbles.
Column temperature variation.Use a column oven to maintain a consistent temperature.
NMR Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor signal-to-noise ratio Insufficient sample concentration.Increase the sample concentration or the number of scans.
Poor shimming of the magnetic field.Re-shim the magnet to improve field homogeneity.
Broad signals Presence of paramagnetic impurities.Treat the sample with a chelating agent if metal contamination is suspected.
Sample aggregation.Use a different solvent or adjust the sample concentration.
Presence of large solvent peaks Incomplete solvent suppression.Use a solvent suppression pulse sequence.
Use of a non-deuterated solvent.Ensure the correct deuterated solvent is used.
Unexpected peaks in the spectrum Presence of impurities in the sample.Compare the spectrum with a reference spectrum of a known pure standard.
Contamination from the NMR tube or solvent.Use clean NMR tubes and high-purity deuterated solvents.

Quantitative Data Summary

Parameter Typical Value/Range Analytical Method
Purity 90% - 99%HPLC, qNMR
Molecular Formula C33H44O9Mass Spectrometry
Molecular Weight 584.70 g/mol Mass Spectrometry

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

Objective: To determine the purity of a this compound sample by assessing the relative peak area of the main component.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade methanol

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare mobile phase A: Water with 0.1% formic acid (optional).

    • Prepare mobile phase B: Acetonitrile with 0.1% formic acid (optional).

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample to be tested.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water and acetonitrile (a typical starting point could be 60:40 water:acetonitrile, moving to 20:80 over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 217 nm (or determined by UV scan of the standard)

  • Analysis:

    • Inject the blank (methanol), followed by the standard solutions and the sample solution.

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the this compound sample:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Purity Assessment cluster_data Data Interpretation sample_receipt This compound Sample sample_prep Sample Preparation (Dissolution) sample_receipt->sample_prep hplc HPLC Analysis sample_prep->hplc nmr NMR Analysis sample_prep->nmr ms Mass Spectrometry (Identity Confirmation) sample_prep->ms data_analysis Data Analysis (Peak Integration, Purity Calculation) hplc->data_analysis nmr->data_analysis ms->data_analysis report Purity Report & Certificate of Analysis data_analysis->report

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates nimbolide Nimbolide/ This compound nimbolide->pi3k Inhibits akt Akt nimbolide->akt Inhibits pi3k->akt Activates nfkb_complex IκB NF-κB akt->nfkb_complex Activates IKK, leading to IκB degradation nfkb NF-κB nfkb_complex->nfkb Translocation gene_expression Gene Expression (Proliferation, Survival) nfkb->gene_expression Regulates

Caption: Postulated signaling pathway inhibited by this compound.

References

Long-term storage conditions for 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Deacetylnimbolinin B. Here you will find guidance on long-term storage, frequently asked questions, and troubleshooting advice for common experimental issues.

Long-Term Storage Conditions

Proper storage of this compound is critical to maintain its stability and biological activity. Below is a summary of the recommended long-term storage conditions.

ParameterRecommendationNotes
Form Solid (powder)Store as received in a tightly sealed container.
Temperature -20°CFor long-term storage of the solid compound.
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and degradation.
Light Protect from lightStore in a dark container or location to prevent photodegradation.
Stock Solutions Store at -20°C or belowStock solutions can be stored for several months at -20°C[1]. It is recommended to prepare and use the solution on the same day[1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is a common choice for creating a stock solution.

Q2: How can I increase the solubility of this compound?

A2: If you experience solubility issues, you can warm the solution gently to 37°C and use sonication in an ultrasonic bath for a short period to aid dissolution[1].

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions for extended periods has not been extensively reported. It is best practice to prepare fresh aqueous dilutions from a frozen organic stock solution for each experiment to avoid potential degradation.

Q4: What are the known biological activities of this compound?

A4: this compound is a nimbolinin-type limonoid known to exhibit a range of biological activities, including antifungal, nematicidal, and cytotoxic properties[1]. Its potential as an anti-inflammatory and anticancer agent is an area of active research.

Q5: What safety precautions should I take when handling this compound?

A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Degradation of the compound Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a recently prepared stock solution.
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental model.
Low cell viability Check the health and viability of your cells before treatment. High passage numbers or unhealthy cells can lead to inconsistent results.
Incompatibility with media components Some media components may interact with the compound. If possible, test the compound's effect in a simpler, serum-free medium for a short duration.
Issue 2: Precipitation of the Compound in Cell Culture Media
Possible Cause Troubleshooting Step
Low solubility in aqueous media The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5% to maintain solubility and minimize solvent toxicity.
High final concentration of the compound If precipitation occurs at the desired final concentration, consider preparing a more concentrated stock solution to reduce the volume added to the media. Gentle warming and mixing before adding to the cells may also help.
Interaction with media components Components in the media, such as serum proteins, can sometimes cause precipitation. Test the solubility in your specific cell culture medium before treating the cells.

Experimental Protocols & Methodologies

Below are general methodologies for common experiments involving compounds like this compound. These should be optimized for your specific experimental setup.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, related compounds with anti-inflammatory and anticancer properties often target key cellular signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways. The following diagram illustrates a hypothetical model of how this compound might exert its effects through these pathways.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK 1_Deacetylnimbolinin_B This compound 1_Deacetylnimbolinin_B->PI3K Inhibition 1_Deacetylnimbolinin_B->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Survival Inflammation Inflammation Gene_Expression->Inflammation

Caption: Putative signaling pathways inhibited by this compound.

This diagram illustrates the potential inhibitory effects of this compound on the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory diseases. Inhibition of these pathways can lead to decreased cell proliferation, survival, and inflammation.

Experimental Workflow for Investigating Signaling Pathway Inhibition

The following workflow outlines the steps to investigate the effect of this compound on a specific signaling pathway, such as NF-κB.

experimental_workflow start Start: Hypothesis (this compound inhibits NF-κB) cell_culture 1. Cell Culture (e.g., Macrophages, Cancer Cell Line) start->cell_culture treatment 2. Treatment - this compound (various conc.) - Positive Control (e.g., LPS) - Vehicle Control (e.g., DMSO) cell_culture->treatment protein_extraction 3. Protein Extraction (Whole cell lysate or nuclear/cytoplasmic fractionation) treatment->protein_extraction western_blot 4. Western Blot Analysis (Analyze key pathway proteins: p-IKK, p-IκBα, p-p65) protein_extraction->western_blot data_analysis 5. Data Analysis (Quantify protein levels and compare treatments) western_blot->data_analysis conclusion Conclusion: Confirmation of NF-κB pathway inhibition data_analysis->conclusion

Caption: Workflow for NF-κB signaling pathway analysis.

References

Technical Support Center: Managing Small Molecule Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter potential interference from small molecules in their biochemical assays. While direct interference data for every compound, such as 1-Deacetylnimbolinin B, is not always available in public literature, this guide offers a systematic approach to identifying and mitigating common sources of assay artifacts. The principles and protocols outlined here are broadly applicable for validating hits from high-throughput screening (HTS) and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: My test compound, "Compound X," shows activity in my primary assay. How can I be sure it's a genuine hit and not an artifact?

A1: Apparent activity in a primary screen can sometimes be due to compound-dependent assay interference rather than a direct interaction with your biological target.[1] It is crucial to perform secondary or "orthogonal" assays to confirm the initial result.[1] These assays should have different detection methods or principles to rule out common interference mechanisms.

Q2: What are the common causes of false positives in biochemical assays?

A2: False positives can arise from a variety of mechanisms.[2][3] Some common causes include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Interference with Detection Method: The compound itself may absorb light or be fluorescent at the same wavelengths used for assay readout, leading to a false signal.[1]

  • Reactivity: Some compounds are inherently reactive and can covalently modify the target protein or other assay components.[4]

  • Redox Activity: Compounds that undergo redox cycling can generate reactive oxygen species (e.g., H₂O₂), which can interfere with assay components.

  • Inhibition of Reporter Enzymes: In assays that use reporter enzymes like firefly luciferase, the test compound may directly inhibit the reporter rather than the intended target.[1]

  • Contaminants: Impurities in the compound sample, such as metals (e.g., zinc), can be the source of the observed activity.[3]

Q3: How can I test for compound aggregation?

A3: A common method to test for aggregation is to include a non-ionic detergent, such as Triton X-100, in the assay buffer. Aggregation-based inhibition is often attenuated in the presence of detergents. Performing dynamic light scattering (DLS) on the compound in the assay buffer can also provide direct evidence of aggregate formation.

Q4: My assay uses a fluorescent readout. How can I check for interference from my compound?

A4: To check for fluorescent interference, you should measure the fluorescence of your compound alone in the assay buffer, without the biological target or other reagents. This should be done at the same excitation and emission wavelengths used for your assay. A high background signal from the compound itself indicates potential interference.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Inhibition in an Enzyme Activity Assay

This guide provides a step-by-step workflow to investigate a potential inhibitor identified in a primary screen.

G A Initial Hit from Primary Screen B Dose-Response Curve Confirmation A->B Confirm Potency C Check for Assay Interference B->C If confirmed D Luciferase Counter-Screen (if applicable) C->D E Fluorescence/Absorbance Check C->E F Aggregation Assay (e.g., with detergent) C->F G Orthogonal Assay D->G No interference I False Positive D->I Interference detected E->G No interference E->I Interference detected F->G No interference F->I Interference detected H Confirmed Hit G->H Activity confirmed G->I Activity not confirmed

Guide 2: Investigating a Potential Activator in a Cell-Based Reporter Assay

This guide outlines steps to validate a compound that appears to activate a signaling pathway.

G A Putative Activator Identified B Confirm in Primary Assay A->B C Counter-Screen with Reporter Alone B->C If confirmed D Assess Cytotoxicity C->D No direct effect on reporter G Artifact/False Positive C->G Directly affects reporter E Test in an Orthogonal Assay (e.g., measure downstream protein phosphorylation) D->E Compound is not cytotoxic D->G Compound is cytotoxic F Confirmed Activator E->F Activity confirmed E->G Activity not confirmed

Quantitative Data Summary

When investigating assay interference, it is crucial to quantify the effects. Below are example tables for presenting such data.

Table 1: Compound X Interference with Assay Readout

Assay ConditionSignal at 450 nm (Arbitrary Units)
Buffer Only0.05 ± 0.01
Compound X (10 µM) in Buffer0.85 ± 0.03
Enzyme + Substrate (Positive Control)1.50 ± 0.05
Enzyme + Substrate + Compound X (10 µM)2.30 ± 0.08

This data suggests that Compound X absorbs light at 450 nm, thus interfering with the assay readout.

Table 2: Effect of Detergent on Compound X Inhibition

Assay Condition% Inhibition of Enzyme Activity
Compound X (5 µM)85 ± 5%
Compound X (5 µM) + 0.01% Triton X-10015 ± 3%
Staurosporine (1 µM) (Control Inhibitor)95 ± 2%
Staurosporine (1 µM) + 0.01% Triton X-10092 ± 4%

This data indicates that the inhibitory activity of Compound X is likely due to aggregation.

Experimental Protocols

Protocol 1: Luciferase Counter-Screen

Objective: To determine if a test compound directly inhibits the firefly luciferase reporter enzyme.

Materials:

  • Recombinant firefly luciferase

  • Luciferase substrate (e.g., D-luciferin)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound

  • Known luciferase inhibitor (positive control)

  • 384-well white, opaque plates

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 5 µL of a solution containing recombinant firefly luciferase to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the luciferase substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Protocol 2: Assay for Compound Auto-fluorescence

Objective: To assess if a test compound is fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Fluorescent control compound (e.g., fluorescein)

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Also include wells with buffer only (blank) and the fluorescent control compound.

  • Read the plate using a fluorescence plate reader at the excitation and emission wavelengths used in the primary assay.

  • Compare the fluorescence intensity of the test compound wells to the blank wells. A significant increase in fluorescence indicates auto-fluorescence.

Signaling Pathway Diagram

Below is a hypothetical signaling pathway diagram illustrating how an interfering compound might produce a false-positive result in a cell-based reporter assay.

G cluster_pathway Biological Pathway cluster_interference Interference Mechanism Receptor Receptor Kinase1 Kinase 1 Kinase2 Kinase 2 TF Transcription Factor Reporter Reporter Gene (e.g., Luciferase) CompoundX Interfering Compound (e.g., Luciferase Stabilizer) CompoundX->Reporter Directly affects reporter output

References

Improving the yield of 1-Deacetylnimbolinin B from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Deacetylnimbolinin B from natural sources, primarily Azadirachta indica (neem). The information is presented in a question-and-answer format to directly address potential issues encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a tetranortriterpenoid, a type of limonoid, found in various parts of the neem tree (Azadirachta indica). Limonoids from neem are known for a wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. The interest in this compound stems from its potential as a bioactive compound for pharmaceutical and therapeutic applications.

Q2: Which part of the neem plant is the best source for this compound?

While various parts of the neem tree contain limonoids, the seeds and leaves are generally the most concentrated sources. For many limonoids, including the related compound nimbolide, the leaves are a preferred source due to their abundance and ease of collection.[1] Researchers should consider conducting preliminary extractions on different plant parts (leaves, seeds, bark) to determine the optimal source material for this compound.

Q3: What are the most effective methods for extracting limonoids like this compound from neem?

Traditional methods like maceration and Soxhlet extraction can be used, but modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient.[2][3] MAE, in particular, has been shown to significantly reduce extraction time and solvent consumption while improving the yield of related limonoids like nimbolide.[3][4]

Troubleshooting Guide

This guide addresses common problems that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Improper particle size of plant material.- Poor quality of the plant material.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol).- Optimize extraction parameters (time, temperature, power for MAE/UAE).- Grind the dried plant material to a fine powder (e.g., 50 mesh) to increase surface area.[5]- Ensure plant material is properly dried and stored to prevent degradation of bioactive compounds.
Co-extraction of Interfering Compounds (e.g., chlorophyll, fats) - Use of a non-selective solvent in the initial extraction step.- Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction.- Utilize a multi-step extraction with solvents of increasing polarity.
Poor Separation During Chromatography - Inappropriate stationary or mobile phase.- Column overloading.- Presence of interfering compounds.- Screen different column types (e.g., silica gel, C18) and solvent systems for Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Reduce the amount of crude extract loaded onto the column.- Pre-purify the crude extract using techniques like Solid Phase Extraction (SPE) to remove highly polar or non-polar impurities.
Compound Degradation - Exposure to high temperatures, light, or extreme pH.- Use extraction methods that minimize heat exposure (e.g., UAE at controlled temperatures).- Protect extracts and purified fractions from light.- Work with neutral pH conditions unless the compound is known to be stable in acidic or basic environments.
Difficulty in Isolating the Pure Compound - Presence of structurally similar limonoids.- Employ multi-step chromatographic purification, such as column chromatography followed by preparative HPLC.- Consider using advanced separation techniques like Counter-Current Chromatography (CCC).
Inconsistent HPLC Results - Mobile phase contamination or improper preparation.- Air bubbles in the system.- Column degradation.- Use HPLC-grade solvents and filter the mobile phase before use.- Degas the mobile phase to remove dissolved air.- Use a guard column to protect the analytical column and regularly check for performance degradation.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Limonoids from Neem Leaves

This protocol is adapted from methods used for the extraction of nimbolide and can be optimized for this compound.

Materials:

  • Dried and powdered neem leaves

  • Ethanol (or other suitable solvent)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Mix the powdered neem leaves with the extraction solvent in a vessel suitable for the microwave extractor. A solid-to-liquid ratio of 1:15 to 1:20 (g/mL) is a good starting point.

  • Place the vessel in the microwave extractor.

  • Set the extraction parameters. Based on studies on nimbolide, initial parameters can be set at a microwave power of 280 W for an extraction time of 20-25 minutes.[4] These parameters should be optimized for this compound.

  • After extraction, allow the mixture to cool.

  • Filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Quantitative Data for a Related Limonoid (Nimbolide) using MAE:

ParameterConditionNimbolide Yield (µg/g dry weight)
Solid/Liquid Ratio 1:16 g/mLOptimized
Microwave Power 280 W~4324
Extraction Time 22 min~7671

Source: Adapted from data on nimbolide extraction.[4] These values serve as a starting point for optimization for this compound.

Protocol 2: Purification of Limonoids using Column Chromatography

Materials:

  • Crude neem extract

  • Silica gel (60-120 mesh) for column chromatography

  • A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Pour the slurry into the glass column and allow it to pack uniformly.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.

  • Pool the fractions containing the compound of interest (as determined by TLC) and concentrate them to obtain a purified fraction.

  • Further purification may be necessary using preparative HPLC.

Visualizations

Signaling Pathway Diagram

While the specific signaling pathways targeted by this compound are not yet fully elucidated, many neem limonoids exhibit anticancer activity by inducing apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that is often modulated by such compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Limonoid This compound (Hypothesized) DeathReceptor Death Receptor (e.g., FAS, TNFR1) Limonoid->DeathReceptor Induces BaxBcl2 Bax/Bcl-2 Regulation Limonoid->BaxBcl2 Modulates DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the extraction and purification of this compound.

extraction_workflow Start Neem Plant Material (Leaves or Seeds) Drying Drying and Grinding Start->Drying Extraction Extraction (e.g., MAE, UAE, Soxhlet) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Limonoid Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Pooling Pooling of Fractions TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

References

Technical Support Center: Scaling Up the Purification of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 1-Deacetylnimbolinin B. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the recommended source material for obtaining this compound?

A1: this compound is a nimbolinin-type limonoid naturally found in the fruits and seeds of Melia toosendan.

Q2: What are the key challenges in purifying this compound and other limonoids?

A2: Limonoids are a class of highly oxygenated nortriterpenoids. Their purification can be challenging due to their moderate polarity, the presence of structurally similar compounds in the crude extract, and potential for degradation during lengthy purification processes. Scaling up the purification requires careful optimization of extraction and chromatographic conditions to maintain resolution and purity.

Q3: What are the most suitable scalable chromatography techniques for purifying this compound?

A3: For scaling up the purification of this compound, flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are highly recommended. These techniques offer higher throughput and better resolution compared to traditional column chromatography or preparative thin-layer chromatography (PTLC).

Q4: How can I determine the optimal solvent system for flash chromatography or preparative HPLC?

A4: The optimal solvent system can be developed using Thin-Layer Chromatography (TLC). The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For preparative HPLC, an initial scouting gradient can be run to determine the approximate elution conditions, which can then be optimized for the best separation.

Q5: What are the critical parameters to consider when scaling up from a TLC/PTLC method to flash chromatography?

A5: When scaling up, it is crucial to maintain the separation selectivity. Key parameters to consider are the stationary phase chemistry (e.g., silica gel, C18), the ratio of the solvent components, and the sample loading. The amount of crude material that can be loaded onto a flash column is typically a percentage of the stationary phase weight and depends on the separation difficulty.

Troubleshooting Guide

Issue 1: Low yield of this compound after extraction.

  • Possible Cause: Inefficient extraction method or degradation of the target compound.

  • Solution:

    • Ensure the plant material is finely powdered to maximize surface area for extraction.

    • Consider using microwave-assisted extraction (MAE) to reduce extraction time and minimize thermal degradation. Optimize MAE parameters such as solvent-to-solid ratio, microwave power, and extraction time.[1][2]

    • Ensure the use of an appropriate solvent. For limonoids like this compound, solvents like ethanol or ethyl acetate are often effective.

Issue 2: Poor separation of this compound from impurities during flash chromatography.

  • Possible Cause: Inappropriate solvent system, column overloading, or incorrect flow rate.

  • Solution:

    • Re-optimize the solvent system using TLC to achieve a clear separation between this compound and its closest impurities, aiming for an Rf value of 0.2-0.4 for the target compound.

    • Reduce the sample load on the column. As a general rule, for a moderately difficult separation on silica gel, the load should be around 1-5% of the silica gel weight.

    • Adjust the flow rate. A lower flow rate can improve resolution but will increase the run time.

Issue 3: Peak tailing or broadening in preparative HPLC.

  • Possible Cause: Column degradation, secondary interactions with the stationary phase, or inappropriate mobile phase pH.

  • Solution:

    • Ensure the column is properly packed and has not degraded.

    • For basic compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like formic acid or acetic acid can be beneficial.

    • Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column.

Issue 4: The target compound does not elute from the column or elutes with the solvent front.

  • Possible Cause: The polarity of the mobile phase is either too low or too high.

  • Solution:

    • If the compound does not elute, increase the polarity of the mobile phase (increase the proportion of the more polar solvent).

    • If the compound elutes with the solvent front, decrease the polarity of the mobile phase (increase the proportion of the less polar solvent).

    • Perform a gradient elution from a low to a high polarity to ensure all compounds are eluted from the column.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the extraction and purification of a closely related nimbolide, which can be used as a starting point for scaling up the purification of this compound.

Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for Nimbolide

ParameterOptimal Value
Solid/Liquid Ratio1:16 g/mL
Microwave Power280 W
Extraction Time22 min
Reference [1][2]

Table 2: Small-Scale Purification of Nimbolide using Preparative Thin-Layer Chromatography (PTLC)

ParameterValue
Stationary PhaseSilica Gel
Mobile PhaseEthyl Acetate/Hexane (4:6 v/v)
Yield0.67%
Purity>98%
Reference [1][2]

Table 3: Projected Scalable Purification Parameters for this compound

ParameterFlash Chromatography (Projected)Preparative HPLC (Projected)
Stationary Phase Silica Gel (40-63 µm)C18 (5-10 µm)
Column Size Dependent on scale (e.g., 80g for 1-2g crude)Dependent on scale (e.g., 50 x 250 mm)
Mobile Phase Gradient: Hexane to Ethyl AcetateGradient: Water (with 0.1% Formic Acid) to Acetonitrile
Loading Capacity 1-5% of silica weight (e.g., 1-4g on 80g column)0.1-1% of stationary phase weight
Flow Rate 20-60 mL/min (for 80g column)50-100 mL/min (for 50mm ID column)
Expected Purity >95%>98%

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Crude Extract

  • Preparation: Weigh 100 g of finely ground Melia toosendan fruit powder.

  • Extraction:

    • Place the powder in a suitable vessel for microwave extraction.

    • Add 1600 mL of ethanol (or ethyl acetate) to achieve a solid/liquid ratio of 1:16 g/mL.[1][2]

    • Set the microwave extractor to 280 W and the extraction time to 22 minutes.[1][2]

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

    • Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Scalable Purification by Flash Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude extract in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate. Start with a ratio of 7:3 (v/v) and adjust to achieve an Rf value of approximately 0.3 for the target compound.

  • Column Preparation:

    • Select a silica gel flash column appropriate for the amount of crude extract (e.g., an 80 g column for 1-2 g of crude material).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Alternatively, for better resolution, perform a dry load by adsorbing the crude extract onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution:

    • Run a linear gradient from the initial mobile phase to a higher polarity mobile phase (e.g., 50:50 hexane:ethyl acetate) over 10-15 column volumes.

    • Monitor the elution using a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: High-Purity Polishing by Preparative HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

    • Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of this compound.

    • Optimize the gradient to achieve baseline separation from impurities.

  • Scale-Up to Preparative HPLC:

    • Select a preparative C18 column with the same stationary phase chemistry (e.g., 50 x 250 mm, 10 µm).

    • Scale the flow rate and gradient according to the column dimensions to maintain the same linear velocity.

    • Dissolve the partially purified sample from flash chromatography in the initial mobile phase.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Run the scaled-up gradient method.

    • Collect the peak corresponding to this compound using a fraction collector triggered by the UV signal.

  • Post-Purification:

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Remove the mobile phase solvents by lyophilization or rotary evaporation to obtain the final high-purity compound.

Visualizations

experimental_workflow start Start: Melia toosendan Fruits extraction Microwave-Assisted Extraction (MAE) (Ethanol, 280W, 22 min) start->extraction concentration Filtration & Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract flash_chrom Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->flash_chrom partially_pure Partially Purified Fraction flash_chrom->partially_pure prep_hplc Preparative HPLC (C18, Water:ACN gradient) partially_pure->prep_hplc high_purity High-Purity this compound prep_hplc->high_purity end Final Product high_purity->end

Caption: Workflow for scaling up the purification of this compound.

troubleshooting_logic cluster_purification Purification Issues cluster_solutions Potential Solutions low_yield Low Yield optimize_extraction Optimize Extraction (MAE parameters) low_yield->optimize_extraction check_material Check Source Material (Grinding, Quality) low_yield->check_material poor_separation Poor Separation optimize_solvent Re-optimize Solvents (TLC/HPLC) poor_separation->optimize_solvent reduce_load Reduce Sample Load poor_separation->reduce_load adjust_flow Adjust Flow Rate poor_separation->adjust_flow peak_problems Peak Tailing/Broadening peak_problems->adjust_flow mobile_phase_modifier Add Mobile Phase Modifier (e.g., Formic Acid) peak_problems->mobile_phase_modifier check_column Check Column Health peak_problems->check_column

Caption: Troubleshooting logic for purification challenges.

References

Validation & Comparative

Comparative Antifungal Activity: 1-Deacetylnimbolinin B vs. Nimbolide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antifungal properties of 1-Deacetylnimbolinin B and nimbolide reveals a significant gap in the scientific literature. While nimbolide, a prominent limonoid from the neem tree (Azadirachta indica), has been noted for its antifungal effects, there is currently no available peer-reviewed scientific data detailing the antifungal activity of this compound.

This guide, therefore, focuses on the documented antifungal properties of nimbolide and provides a framework for the experimental evaluation of such compounds, which could be applied to future studies on this compound.

Nimbolide: Antifungal Activity Profile

Nimbolide has demonstrated inhibitory effects against various fungal species. The available data, though not exhaustive, points to its potential as a natural antifungal agent.

Data Presentation: Antifungal Spectrum of Nimbolide
CompoundFungal TargetObserved EffectSource
NimbolideAspergillus sp.Inhibition of growth[1]
NimbolideRhizopus sp.Inhibition of growth[1]

Note: Specific Minimum Inhibitory Concentration (MIC) values for nimbolide against a broad range of fungi are not extensively reported in the currently available literature.

Experimental Protocols

To evaluate and compare the antifungal activity of compounds like nimbolide and this compound, standardized experimental protocols are essential. The following outlines a general methodology for determining the antifungal efficacy of natural products.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar for many fungi) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.
  • Spores or conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
  • The resulting suspension is transferred to a sterile tube and adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Test Compounds:

  • The test compounds (nimbolide and this compound) are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.
  • Positive (medium and inoculum without test compound) and negative (medium only) controls are included.
  • The plates are incubated under appropriate conditions (e.g., 35°C for 24-72 hours), depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Standardization fungal_culture->inoculum_prep compound_prep Compound Preparation serial_dilution Serial Dilution in Microtiter Plate compound_prep->serial_dilution inoculation Inoculation of Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Generalized Fungal Stress Response to Antifungal Agents

Fungal_Stress_Response cluster_cell Fungal Cell cluster_pathway Stress Response Pathways cluster_outcome Cellular Outcome antifungal Antifungal Agent cell_wall Cell Wall antifungal->cell_wall Targeting cell_membrane Cell Membrane antifungal->cell_membrane Targeting cytoplasm Cytoplasm antifungal->cytoplasm Induces ROS cwi_pathway Cell Wall Integrity Pathway cell_wall->cwi_pathway Damage signals hog_pathway HOG Pathway cell_membrane->hog_pathway Stress signals ros_response ROS Response cytoplasm->ros_response nucleus Nucleus growth_inhibition Growth Inhibition nucleus->growth_inhibition apoptosis Apoptosis nucleus->apoptosis hog_pathway->nucleus cwi_pathway->nucleus ros_response->nucleus

Caption: Generalized signaling pathways activated in fungi in response to antifungal stress.

Conclusion

The current body of scientific evidence highlights nimbolide as a natural compound with antifungal properties, particularly against Aspergillus and Rhizopus species. However, a significant knowledge gap exists concerning the antifungal potential of this compound. Further research, employing standardized methodologies as outlined in this guide, is imperative to elucidate the antifungal activity of this compound and enable a comprehensive comparison with nimbolide. Such studies would be invaluable for the discovery and development of new antifungal agents from natural sources.

References

A Comparative Study: 1-Deacetylnimbolinin B and Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of two prominent limonoids, 1-Deacetylnimbolinin B and Azadirachtin, derived from the neem tree (Azadirachta indica). While Azadirachtin is a well-studied and widely utilized biopesticide, this compound remains a lesser-known compound with limited available data. This document aims to present a side-by-side comparison based on current scientific literature, highlighting key differences in their biological activities, physicochemical properties, and toxicological profiles. The significant data gap for this compound is a critical finding of this review.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The following table summarizes the available data.

PropertyThis compoundAzadirachtin
Molecular Formula C33H44O9C35H44O16
Molecular Weight 584.7 g/mol 720.71 g/mol [1]
Appearance PowderWhite microcrystalline solid[2]
Melting Point Not Reported154–158 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in polar organic solvents
logP (Octanol/Water) Not ReportedNot Reported

Comparative Biological Activity

The biological activities of Azadirachtin are extensively documented, showcasing its potent insecticidal, antifungal, and cytotoxic effects. In contrast, quantitative data on the bioactivity of this compound is scarce.

Biological ActivityThis compoundAzadirachtin
Insecticidal Activity Weak antifeedant activity against Spodoptera littoralis at 1,000 ppm (reported for the related compounds 1-deacetylnimbolinin A and 2-deacetylnimbolinin B)[3]Potent antifeedant and insect growth regulator against over 200 species of insects.[4] Fulfills many criteria for a good insecticide.[4]
Antifungal Activity Data not available.Exhibits antifungal properties.
Cytotoxic Activity Data not available.Demonstrates cytotoxic effects against various cancer cell lines.

Toxicity Profile

Toxicological data is paramount for assessing the safety of any compound. While Azadirachtin has undergone considerable toxicological evaluation, no specific toxicity data for this compound was found in the public domain.

Toxicity ParameterThis compoundAzadirachtin
Acute Oral Toxicity (LD50, Rat) Data not available.> 3,540 mg/kg (practically non-toxic)[4]
Mammalian Toxicity Data not available.Very low toxicity to mammals.[4]
Aquatic Toxicity Data not available.Moderate to high toxicity to aquatic organisms.
Carcinogenicity Data not available.May cause cancer (Category 1B).[2]

Mechanism of Action & Signaling Pathways

The modes of action of Azadirachtin are multifaceted and well-elucidated. It primarily acts as an insect growth regulator by disrupting the hormonal balance of ecdysteroids and juvenile hormones.[4][5] It also functions as a potent antifeedant.[4] At the cellular level, Azadirachtin has been shown to upregulate p53 and disrupt protein synthesis.[4]

Conversely, there is a complete lack of information regarding the specific signaling pathways modulated by this compound.

Signaling Pathway of Azadirachtin in Insect Cells

Azadirachtin_Signaling Azadirachtin Azadirachtin Neurosecretory_Cells Neurosecretory Cells in Corpus Cardiacum Azadirachtin->Neurosecretory_Cells PTTH_Allatotropins Reduced Secretion of PTTH & Allatotropins Neurosecretory_Cells->PTTH_Allatotropins Prothoracic_Gland Prothoracic Gland PTTH_Allatotropins->Prothoracic_Gland Corpora_Allata Corpora Allata PTTH_Allatotropins->Corpora_Allata Ecdysteroid_Synthesis Reduced Ecdysteroid (20E) Synthesis Prothoracic_Gland->Ecdysteroid_Synthesis Growth_Disruption Insect Growth Disruption Ecdysteroid_Synthesis->Growth_Disruption Moulting_Inhibition Moulting Inhibition Ecdysteroid_Synthesis->Moulting_Inhibition JH_Synthesis Reduced Juvenile Hormone (JH) Synthesis Corpora_Allata->JH_Synthesis JH_Synthesis->Growth_Disruption Reproductive_Dysfunction Reproductive Dysfunction JH_Synthesis->Reproductive_Dysfunction Bioactivity_Workflow Start Start: Isolate/Purchase Limonoid Insecticidal_Assay Insecticidal Assay (e.g., Antifeedant, Growth Inhibition) Start->Insecticidal_Assay Antifungal_Assay Antifungal Assay (e.g., Broth Microdilution) Start->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 / LD50 Calculation) Insecticidal_Assay->Data_Analysis Antifungal_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

References

Uncharted Territory: The Antifungal Potential and Cross-Resistance Profile of 1-Deacetylnimbolinin B Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search has revealed a significant gap in the scientific understanding of the antifungal properties of 1-Deacetylnimbolinin B, a limonoid derived from the Neem tree (Azadirachta indica). Currently, there is no publicly available experimental data detailing its antifungal activity, mechanism of action, or potential for cross-resistance with existing antifungal agents.

While other constituents of Neem have been investigated for their antimicrobial properties, specific data for this compound is absent. For instance, a study on nimonol, another Neem derivative, indicated that while the purified compound itself showed no direct antifungal effect, its removal from a crude extract led to a reduction in the extract's overall antifungal efficacy. This suggests a complex interplay of compounds within Neem extracts, where synergistic or potentiating effects may be at play.

The absence of data on this compound prevents a direct comparison with established antifungal drugs. To facilitate future research in this area and to provide a framework for such comparative analyses, this guide outlines the standard experimental protocols and data presentation formats that are crucial for evaluating the cross-resistance of a novel antifungal candidate.

Framework for Assessing Antifungal Cross-Resistance

For researchers and drug development professionals investigating novel antifungal agents like this compound, a systematic approach is essential to characterize its activity and potential for combination therapy. Below are the standard experimental methodologies and data visualization tools required for a comprehensive comparison.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of antifungal activity.

  • Methodology: The broth microdilution method is the standard procedure.

    • A two-fold serial dilution of this compound and comparator antifungal agents (e.g., fluconazole, amphotericin B, caspofungin) is prepared in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans, Aspergillus fumigatus).

    • Plates are incubated at an appropriate temperature (typically 35-37°C) for 24-48 hours.

    • The MIC is determined as the lowest drug concentration in which no visible growth is observed.

2. Checkerboard Assay for Synergy and Cross-Resistance:

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. It can reveal synergistic (enhanced effect), indifferent (no interaction), or antagonistic (reduced effect) relationships.

  • Methodology:

    • Two agents (e.g., this compound and fluconazole) are serially diluted in a two-dimensional array in a 96-well microtiter plate. One agent is diluted along the x-axis, and the other along the y-axis.

    • Each well is inoculated with a standardized fungal suspension.

    • Following incubation, the growth in each well is assessed.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • Interpretation of FICI:

        • ≤ 0.5: Synergy

        • 0.5 to 4.0: Indifference

        • 4.0: Antagonism

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antifungals against various fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicansData to be generated
Candida glabrataData to be generated
Aspergillus fumigatusData to be generated
Cryptococcus neoformansData to be generated

Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Standard Antifungals.

Fungal SpeciesCombinationFICIInterpretation
Candida albicansThis compound + FluconazoleData to be generated
Candida albicansThis compound + Amphotericin BData to be generated
Aspergillus fumigatusThis compound + VoriconazoleData to be generated
Mandatory Visualization

Diagrams are crucial for illustrating complex experimental workflows and relationships. The following DOT script generates a flowchart for a typical cross-resistance study.

CrossResistanceWorkflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Interaction Analysis cluster_analysis Data Analysis and Interpretation start Isolate and Culture Fungal Strains prepare_compounds Prepare Stock Solutions of This compound and Comparator Antifungals start->prepare_compounds mic_assay Perform Broth Microdilution for Single Agents prepare_compounds->mic_assay checkerboard_assay Perform Checkerboard Assay for Drug Combinations prepare_compounds->checkerboard_assay read_mic Determine MIC Values mic_assay->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici read_checkerboard Determine MICs in Combination checkerboard_assay->read_checkerboard read_checkerboard->calculate_fici interpret_results Interpret as Synergy, Indifference, or Antagonism calculate_fici->interpret_results end Publish Comparison Guide interpret_results->end

Caption: Experimental workflow for assessing the cross-resistance and synergistic potential of a novel antifungal compound.

Future Directions

The elucidation of the antifungal profile of this compound requires dedicated research. By following the established protocols outlined in this guide, researchers can generate the necessary data to determine its efficacy, spectrum of activity, and potential for combination therapy. Such studies are critical in the ongoing search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections.

Synergistic effects of 1-Deacetylnimbolinin B with known anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with established anticancer drugs. Nimbolide, a bioactive limonoid extracted from the neem tree (Azadirachta indica), has emerged as a promising candidate in this arena. This guide provides a comparative analysis of the synergistic effects of nimbolide with two known anticancer agents: 5-Fluorouracil (5-FU) and TNF-related apoptosis-inducing ligand (TRAIL). While direct quantitative comparisons of combination efficacy are limited in the available literature, this document synthesizes the established mechanisms of synergy and provides foundational data on nimbolide's standalone potency.

Nimbolide: A Potent Anticancer Agent Alone

Before exploring its synergistic effects, it is crucial to understand the standalone anticancer activity of nimbolide. The half-maximal inhibitory concentration (IC50) of nimbolide has been determined across a variety of cancer cell lines, demonstrating its broad-spectrum cytotoxic potential.

Cancer TypeCell Line(s)IC50 of Nimbolide (µM)
Waldenstrom MacroglobulinemiaNot Specified0.20
LeukemiaU9371.12
ChoriocarcinomaNot Specified1.19
Colon CancerHT-291.25
MelanomaNot Specified1.74
Prostate CancerPC-32.00
Glioblastoma MultiformeNot Specified3.00
Breast CancerNot Specified4.00
OsteocarcinomaNot Specified4.30
Cervical CancerHeLa5.00
Liver CancerHepG25.00
NeuroblastomaNot Specified5.20
Lung CancerNot Specified15.6

Table 1: In vitro IC50 values of nimbolide in various human cancer cell lines, indicating its potent anti-proliferative activity.

Synergistic Effects with 5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used chemotherapeutic agent that functions as a pyrimidine analog, inhibiting the synthesis of thymidine, a nucleoside required for DNA replication. Combination therapy with nimbolide has been shown to enhance the cytotoxic and apoptotic effects of 5-FU.

The primary mechanism underlying this synergy is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by nimbolide.[1] NF-κB is a transcription factor that plays a critical role in cancer cell survival, proliferation, and resistance to chemotherapy. By suppressing the IKK-induced NF-κB pathway, nimbolide prevents the transcription of anti-apoptotic genes, thereby rendering cancer cells more susceptible to the DNA-damaging effects of 5-FU.[1][2] This combination has shown a higher inhibitory rate in breast cancer than 5-FU alone.[2]

Synergistic Effects with TRAIL

TNF-related apoptosis-inducing ligand (TRAIL) is a cytokine that selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. However, many cancer cells develop resistance to TRAIL-mediated apoptosis. Nimbolide has been demonstrated to synergize with TRAIL to overcome this resistance.[2]

The synergistic effect of nimbolide and TRAIL is multi-faceted. Nimbolide treatment leads to the generation of reactive oxygen species (ROS), which in turn activates the Extracellular signal-regulated kinase (ERK) pathway.[2] This signaling cascade results in the upregulation of the death receptors DR4 and DR5 on the surface of cancer cells, making them more sensitive to TRAIL.[2] Furthermore, nimbolide down-regulates cell survival proteins and up-regulates pro-apoptotic proteins like p53 and Bax, further amplifying the apoptotic signal initiated by TRAIL.[2] Notably, this synergistic effect appears to be specific to tumor cells, as the combination does not induce apoptosis in normal breast cells.[1][2]

Signaling Pathways and Mechanisms of Synergy

The synergistic interactions of nimbolide with 5-FU and TRAIL are rooted in its ability to modulate key cellular signaling pathways involved in cancer cell survival and apoptosis.

Nimbolide_5FU_Synergy Nimbolide and 5-FU Synergy Pathway Nimbolide Nimbolide IKK IKK Nimbolide->IKK inhibits Apoptosis Enhanced Apoptosis Nimbolide->Apoptosis FU5 5-Fluorouracil DNA_Damage DNA Damage FU5->DNA_Damage NFkB NF-κB IKK->NFkB activates Anti_Apoptotic Anti-Apoptotic Gene Transcription NFkB->Anti_Apoptotic promotes Anti_Apoptotic->Apoptosis DNA_Damage->Apoptosis

Nimbolide and 5-FU Synergy Pathway

Nimbolide_TRAIL_Synergy Nimbolide and TRAIL Synergy Pathway Nimbolide Nimbolide ROS ROS Nimbolide->ROS Cell_Survival Cell Survival Proteins Nimbolide->Cell_Survival TRAIL TRAIL DR4_DR5 DR4/DR5 Upregulation TRAIL->DR4_DR5 ERK ERK ROS->ERK ERK->DR4_DR5 p53_Bax p53/Bax Upregulation ERK->p53_Bax Apoptosis Enhanced Apoptosis DR4_DR5->Apoptosis p53_Bax->Apoptosis Cell_Survival->Apoptosis

Nimbolide and TRAIL Synergy Pathway

Experimental Protocols

To assess the synergistic effects of nimbolide with other anticancer drugs, a systematic experimental workflow is required.

Experimental_Workflow Workflow for Synergy Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture 1. Cancer Cell Culture MTT_Assay 2. MTT Assay for IC50 (Nimbolide, Drug B, Combination) Cell_Culture->MTT_Assay Apoptosis_Assay 3. Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot 4. Western Blot for Signaling Proteins Apoptosis_Assay->Western_Blot CI_Calc 5. Combination Index (CI) Calculation Western_Blot->CI_Calc Isobologram 6. Isobologram Analysis CI_Calc->Isobologram

General Experimental Workflow
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of nimbolide alone, the second anticancer drug (e.g., 5-FU or TRAIL) alone, and combinations of both at fixed ratios. Include a vehicle-treated control group.

  • Incubation: Incubate the treated cells for 24 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values for each treatment condition using dose-response curve analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with nimbolide, the second drug, and their combination for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Protein Extraction: Lyse the treated cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB p65, IκBα, DR4, DR5, ERK, p-ERK, Akt, p-Akt, Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Nimbolide demonstrates significant potential as a synergistic agent in combination with established anticancer drugs like 5-FU and TRAIL. Its ability to modulate key signaling pathways such as NF-κB and those involved in the upregulation of death receptors provides a strong rationale for its further investigation in combination therapies. While the available literature strongly supports the mechanistic basis for these synergistic interactions, further studies providing detailed quantitative analysis, such as Combination Index (CI) values from isobologram analysis, are needed to fully characterize and optimize these promising combination strategies for clinical translation. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical evaluations.

References

In Vivo Validation of Antifeedant Properties: A Comparative Guide for 1-Deacetylnimbolinin B and Other Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the antifeedant properties of the natural compound 1-Deacetylnimbolinin B. Due to a lack of specific published quantitative data for this compound, this document outlines the established experimental protocols and presents a comparative analysis based on data from structurally related and well-studied limonoids: Azadirachtin, Salannin, and Nimbin. These compounds, all derived from the neem tree (Azadirachta indica), serve as critical benchmarks for evaluating the potential of new antifeedant candidates.

Comparative Antifeedant Activity of Selected Limonoids

The following table summarizes the available quantitative data on the antifeedant and insecticidal activities of Azadirachtin, Salannin, and Nimbin against common agricultural pests, Spodoptera litura and Helicoverpa armigera. This data is essential for contextualizing the potential efficacy of this compound once experimental data becomes available.

CompoundInsect SpeciesBioassay TypeParameterValueReference
Azadirachtin Spodoptera lituraNo-ChoiceAntifeedant ActivityHigh[1]
Helicoverpa armigeraChoiceAntifeedant ActivityHigh[2]
Salannin Spodoptera lituraNo-ChoiceAntifeedant ActivityModerate[1]
Helicoverpa armigeraChoiceAntifeedant ActivityModerate[2]
Nimbin Spodoptera lituraNo-ChoiceAntifeedant ActivityLow[1]
Helicoverpa armigeraChoiceAntifeedant ActivityLow[2]
This compound Spodoptera litura / Helicoverpa armigera--Data Not Available -

Note: The terms "High," "Moderate," and "Low" are qualitative summaries from the cited literature, which indicates a rank order of potency. For precise comparisons, standardized bioassays yielding quantitative metrics like Feeding Deterrence Index (FDI) or EC50 values are necessary.

Experimental Protocols for In Vivo Validation

To empirically determine the antifeedant properties of this compound, standardized bioassays are critical. The following are detailed methodologies for the widely accepted choice and no-choice leaf disc bioassays.

Insect Rearing
  • Species: Spodoptera litura or Helicoverpa armigera are commonly used lepidopteran models.

  • Rearing Conditions: Larvae should be reared on a standard artificial diet or host plant leaves (e.g., castor for S. litura, cotton for H. armigera) in a controlled environment (e.g., 27±2°C, 80±5% relative humidity, 14:10 light:dark photoperiod).[3]

  • Test Subjects: Typically, third or fourth instar larvae are used for feeding assays. Larvae should be pre-starved for a defined period (e.g., 2-4 hours) before the bioassay to ensure motivation to feed.[3]

No-Choice Leaf Disc Bioassay

This assay assesses the intrinsic deterrence of a compound when the insect has no alternative food source.[4]

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound and comparator compounds (e.g., Azadirachtin) in an appropriate solvent (e.g., acetone). Prepare a series of dilutions to determine dose-response effects. A solvent-only solution serves as the negative control.[5]

  • Treatment of Leaf Discs:

    • Excise uniform leaf discs from the host plant using a cork borer (e.g., 4 cm diameter).[5]

    • Dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).[5]

    • Allow the solvent to evaporate completely at room temperature.

  • Bioassay Setup:

    • Place a single treated leaf disc in a Petri dish lined with moistened filter paper to prevent desiccation.[5]

    • Introduce one pre-starved larva into each Petri dish.

    • Seal the Petri dishes and place them in the controlled rearing environment.

  • Data Collection:

    • After a set period (e.g., 24, 48, or 72 hours), remove the larva and the remaining leaf disc.[6]

    • Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.[7]

  • Calculation of Feeding Deterrence Index (FDI):

    • FDI (%) = [ (C - T) / C ] * 100

    • Where:

      • C = Area of leaf consumed in the control group.

      • T = Area of leaf consumed in the treated group.[8]

G cluster_prep Preparation cluster_assay No-Choice Bioassay cluster_data Data Analysis A Prepare Test Solutions (Compound + Solvent) C Dip Leaf Discs in Test Solutions A->C B Excise Uniform Leaf Discs B->C D Air Dry to Evaporate Solvent C->D E Place Single Treated Disc in Petri Dish D->E F Introduce One Pre-Starved Larva E->F G Incubate (24-72h) F->G H Measure Consumed Leaf Area G->H I Calculate Feeding Deterrence Index (FDI) H->I

Fig 1. Experimental workflow for the no-choice antifeedant bioassay.
Choice Leaf Disc Bioassay

This assay evaluates the relative preference of an insect when presented with both treated and untreated food sources, simulating a more natural environment.

Methodology:

  • Preparation: Prepare treated and control leaf discs as described in the no-choice assay.

  • Bioassay Setup:

    • In each Petri dish, place two leaf discs—one treated and one control—on opposite sides.

    • Introduce one pre-starved larva into the center of the Petri dish.

  • Data Collection:

    • After 24 hours, measure the area consumed from both the treated and control discs.

  • Calculation of Antifeedant Index (AI):

    • AI (%) = [ (C - T) / (C + T) ] * 100

    • Where:

      • C = Area of the control disc consumed.

      • T = Area of the treated disc consumed.

G cluster_prep Preparation cluster_assay Choice Bioassay cluster_data Data Analysis A Prepare Treated and Control Leaf Discs B Place Treated & Control Discs in Petri Dish A->B C Introduce One Larva in the Center B->C D Incubate (24h) C->D E Measure Consumed Area of Both Discs D->E F Calculate Antifeedant Index (AI) E->F

Fig 2. Experimental workflow for the choice antifeedant bioassay.

Proposed Mechanism of Action: Gustatory Receptor Signaling

The antifeedant effects of limonoids are primarily mediated through the insect's gustatory system. These bitter compounds are detected by specialized Gustatory Receptor Neurons (GRNs) located in sensilla on the insect's mouthparts. While the precise signaling cascade for this compound is uncharacterized, a generalized pathway for bitterant perception in insects can be proposed.

Upon binding of a bitter limonoid to a Gustatory Receptor (Gr), a conformational change is induced, which is thought to activate a downstream signaling cascade. This process is not fully elucidated but may involve G-proteins or function as a ligand-gated ion channel. The activation ultimately leads to the depolarization of the GRN and the generation of action potentials. This neural signal is transmitted to the subesophageal ganglion and higher brain centers, resulting in the cessation of feeding behavior.[3]

G cluster_pathway Generalized Insect Gustatory Signaling for Antifeedants L Limonoid (e.g., this compound) R Gustatory Receptor (Gr) in Neuron Membrane L->R Binding C Ion Channel Activation (Directly or via G-Protein) R->C D Neuron Depolarization C->D AP Action Potential Generation D->AP B Signal to Brain AP->B F Cessation of Feeding Behavior B->F

Fig 3. Generalized signaling pathway for limonoid-induced antifeedant response.

Conclusion and Future Directions

While a definitive quantitative comparison is not yet possible, the established high antifeedant activity of related limonoids like azadirachtin suggests that this compound is a promising candidate for development as a natural insecticide. The experimental protocols detailed in this guide provide a robust framework for its in vivo validation.

Future research should prioritize conducting dose-response no-choice and choice bioassays to determine the Feeding Deterrence Index and EC50 values for this compound against economically important pests. Furthermore, electrophysiological studies on insect gustatory sensilla could elucidate the specific neuronal responses to this compound, and molecular studies could identify the precise receptors and signaling pathways involved, paving the way for more targeted and effective pest management strategies.

References

A Comparative Guide to Antifungal Efficacy: Evaluating Natural Compounds Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal Activity of Neem (Azadirachta indica) Extracts

Neem extracts have demonstrated broad-spectrum antifungal activity against a variety of pathogenic fungi.[2] The efficacy of these extracts can vary depending on the solvent used for extraction and the concentration applied.

Table 1: In Vitro Antifungal Activity of Various Neem Leaf Extracts

Fungal SpeciesExtract Type (Concentration)Inhibition (%)Reference
Aspergillus nigerAqueous (5%)35.22%[1][3]
Aspergillus nigerAqueous (10%)49.55%[1][3]
Aspergillus nigerAqueous (15%)86.22%[1][3]
Candida albicansAqueous (5%)4.00%[1][3]
Candida albicansAqueous (10%)11.53%[1][3]
Aspergillus flavusEthyl Acetate (20%)88.77%[3]
Aspergillus nigerEthyl Acetate (20%)100%[3]

Note: This table summarizes data from studies on crude extracts. The specific contribution of 1-Deacetylnimbolinin B to this activity is not defined.

Methanolic extracts of neem leaves have shown significant activity against dermatophytes, with Minimum Inhibitory Concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL.[4] In comparison, neem seed oil extracts exhibited higher MICs, between 625 µg/mL and 2500 µg/mL.[4] For context, the commercial antifungal Terbinafine demonstrates much lower MICs, ranging from 0.0019 µg/mL to 0.0313 µg/mL against the same dermatophytes.[4]

The proposed antifungal mechanisms of neem compounds include the disruption of fungal cell membranes, inhibition of key fungal enzymes like chitin synthase and glucan synthase, and interference with fungal cell wall synthesis.[2]

Mechanisms of Action of Commercial Fungicides

Commercial fungicides are typically classified by their mode of action, which is the specific biochemical process they disrupt.[5][6]

Table 2: Major Classes and Modes of Action of Commercial Fungicides

Fungicide ClassMode of ActionTarget SiteSpectrum of Activity
Azoles (e.g., Fluconazole, Itraconazole)Sterol Biosynthesis InhibitionLanosterol 14-α-demethylaseBroad-spectrum
Polyenes (e.g., Amphotericin B)Membrane DisruptionErgosterol bindingBroad-spectrum
Echinocandins (e.g., Caspofungin)Cell Wall Synthesis Inhibitionβ-(1,3)-D-glucan synthasePrimarily active against Candida and Aspergillus
Allylamines (e.g., Terbinafine)Sterol Biosynthesis InhibitionSqualene epoxidasePrimarily active against dermatophytes
Strobilurins (QoIs) Respiration InhibitionCytochrome bc1 complex (Complex III)Broad-spectrum, primarily preventative
SDHIs Respiration InhibitionSuccinate dehydrogenase (Complex II)Broad-spectrum, preventative and curative

These single-site modes of action, while effective, are also susceptible to the development of resistance through genetic mutations in the target pathogen.[6]

Proposed Experimental Workflow for Comparative Efficacy Testing

To ascertain the efficacy of a novel compound such as this compound relative to commercial fungicides, a structured, multi-stage experimental approach is necessary.

Experimental Protocols

1. In Vitro Antifungal Susceptibility Testing

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound and commercial fungicides against a panel of clinically and agriculturally relevant fungal pathogens.

  • Methodology (Broth Microdilution):

    • Prepare a standardized inoculum of each fungal species (e.g., 0.5–2.5 × 10³ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).[7]

    • Serially dilute the test compound and commercial fungicides in a 96-well microtiter plate.

    • Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[8]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.[8]

    • To determine the MFC, an aliquot from each well showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar.

2. In Vivo Efficacy Models

  • Objective: To evaluate the therapeutic efficacy of the test compound in a living organism.

  • Methodology (Murine Model of Systemic Candidiasis):

    • Induce a systemic infection in a cohort of immunocompromised mice by intravenous injection of a standardized inoculum of Candida albicans.

    • Divide the mice into treatment groups: test compound, a commercial fungicide (e.g., fluconazole), a vehicle control, and an untreated control group.

    • Administer the treatments at predetermined dosages and schedules.

    • Monitor the mice for survival and clinical signs of illness.

    • At the end of the study period, euthanize the mice and determine the fungal burden in target organs (e.g., kidneys, spleen) by plating homogenized tissue and counting colony-forming units (CFU).[9][10]

The following diagram illustrates the proposed experimental workflow for a comprehensive comparison.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Comparison A Test Compound (this compound) D Broth Microdilution Assay (CLSI/EUCAST Guidelines) A->D B Commercial Fungicides (e.g., Fluconazole, Amphotericin B) B->D C Fungal Pathogen Panel (e.g., Candida spp., Aspergillus spp.) C->D E Determine MIC & MFC D->E F Murine Model of Systemic Infection (e.g., Candidiasis) E->F G Treatment Groups: - Test Compound - Commercial Fungicide - Vehicle Control F->G H Efficacy Assessment: - Survival Analysis - Fungal Burden in Organs (CFU) G->H I Statistical Analysis of MIC/MFC and In Vivo Data H->I J Comparative Efficacy Report I->J

Caption: Experimental workflow for comparing antifungal efficacy.

Conclusion

While direct comparative data for this compound against commercial fungicides is currently unavailable, the existing body of research on neem extracts suggests a promising potential for natural compounds in the development of new antifungal agents. The antifungal activity of neem extracts, although generally less potent than single-molecule commercial fungicides, is well-documented. A rigorous and systematic evaluation, following the experimental workflow outlined in this guide, is essential to determine the specific efficacy of purified compounds like this compound. Such studies would provide the quantitative data necessary to assess their potential as standalone or adjunctive therapies in a clinical or agricultural context.

References

A Head-to-Head Comparison of 1-Deacetylnimbolinin B and Other Natural Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective natural insecticides is a continuous endeavor. This guide provides a head-to-head comparison of 1-Deacetylnimbolinin B, a promising limonoid, with other established natural insecticides, supported by available experimental data. We delve into their insecticidal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Overview of Natural Insecticides

Natural insecticides, derived from plants, bacteria, and other natural sources, offer a diverse arsenal for pest management. They often present novel modes of action, reducing the risk of cross-resistance with synthetic pesticides. This comparison focuses on this compound and three other widely recognized natural insecticides: Azadirachtin, Pyrethrins, and Spinosad.

This compound is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. Limonoids are a class of highly oxygenated tetranortriterpenoids known for their insecticidal, antifeedant, and growth-regulating properties. While specific data on this compound is limited, studies on related limonoids from the Meliaceae family provide strong evidence of their potential as effective insect control agents.

Azadirachtin , another complex tetranortriterpenoid limonoid extracted from the seeds of the neem tree (Azadirachta indica), is one of the most well-known and commercially successful botanical insecticides. It acts as a potent antifeedant, insect growth regulator, and repellent.

Pyrethrins are a class of esters extracted from the flowers of Chrysanthemum cinerariaefolium. They are fast-acting neurotoxins that target the voltage-gated sodium channels of insects, leading to paralysis and death.

Spinosad is a mixture of spinosyn A and spinosyn D, produced by the fermentation of the soil bacterium Saccharopolyspora spinosa. It is a neurotoxin with a unique mode of action, primarily targeting nicotinic acetylcholine receptors.

Comparative Efficacy: A Look at the Data

Direct comparative studies involving this compound are scarce in publicly available literature. However, by examining data from studies on structurally similar limonoids and comparing them with data for other natural insecticides, we can infer its potential efficacy.

It is important to note that the efficacy of an insecticide can vary significantly depending on the insect species, developmental stage, and the bioassay method used.

Table 1: Comparative Insecticidal and Antifeedant Activity of Meliaceae Limonoids and Other Natural Insecticides

Compound/ProductInsect SpeciesBioassay TypeEfficacy MetricValueReference
Meliartenin (Limonoid)Epilachna paenulata (larvae)Topical ApplicationLD50 (96 h)0.76 µg/cm²[1]
AzadirachtinEpilachna paenulata (larvae)Topical ApplicationLD50 (96 h)1.24 µg/cm²[1]
Meliartenin (Limonoid)Epilachna paenulata (larvae)Choice Test (Antifeedant)ED500.80 µg/cm²[1]
AzadirachtinEpilachna paenulata (larvae)Choice Test (Antifeedant)ED500.72 µg/cm²[1]
SpinosadCeratitis capitataBait SprayLC50 (5 h)4.30 ppm[2]
SpinosadBactrocera cucurbitaeBait SprayLC50 (5 h)9.16 ppm[2]
SpinosadBactrocera dorsalisBait SprayLC50 (5 h)9.03 ppm[2]
Azadirachtin-based pesticide (Neemix)Daphnia pulex48-h NonrenewalLC500.028 µl/ml
Azadirachtin (95% pure)Daphnia pulex48-h NonrenewalLC500.382 µg/ml

Note: LD50 (Lethal Dose, 50%) is the dose that kills 50% of the test population. LC50 (Lethal Concentration, 50%) is the concentration in a medium that kills 50% of the test population. ED50 (Effective Dose, 50%) is the dose that causes a defined effect (in this case, antifeedant) in 50% of the test population.

The data on meliartenin, a limonoid from Melia azedarach, suggests that compounds from this genus can be more toxic than azadirachtin to certain insect species, as indicated by the lower LD50 value against E. paenulata larvae[1]. The antifeedant efficacy of meliartenin was comparable to that of azadirachtin[1]. This provides a strong rationale for further investigation into the specific activity of this compound.

Mechanisms of Action: Diverse Strategies for Insect Control

Natural insecticides employ a variety of mechanisms to disrupt insect physiology. Understanding these mechanisms is crucial for developing effective and sustainable pest management strategies.

This compound and other Limonoids

The primary modes of action for limonoids like azadirachtin are antifeedant and insect growth regulation .

  • Antifeedant Activity: Limonoids can deter insects from feeding by interacting with their chemoreceptors, leading to starvation and reduced crop damage.

  • Insect Growth Regulation: These compounds can interfere with the insect's endocrine system, disrupting molting and development, leading to mortality or the emergence of sterile adults.

While the precise molecular targets of this compound have not been fully elucidated, it is hypothesized to act similarly to other well-studied limonoids.

Limonoid_Mechanism_of_Action Limonoid This compound (and other Limonoids) Chemoreceptors Insect Chemoreceptors Limonoid->Chemoreceptors Binds to EndocrineSystem Endocrine System Disruption Limonoid->EndocrineSystem Disrupts FeedingBehavior Altered Feeding Behavior Chemoreceptors->FeedingBehavior Leads to Starvation Starvation FeedingBehavior->Starvation Causes Mortality Mortality / Reduced Fitness Starvation->Mortality MoltingHormone Molting Hormone (Ecdysone) Interference EndocrineSystem->MoltingHormone Affects IGR Insect Growth Regulation MoltingHormone->IGR Results in IGR->Mortality

Caption: Hypothesized mechanism of action for this compound.
Pyrethrins

Pyrethrins are fast-acting neurotoxins that primarily target the voltage-gated sodium channels in the insect's nervous system.

  • Sodium Channel Modulation: Pyrethrins bind to the sodium channels, forcing them to remain open for extended periods. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis (knockdown), and ultimately, death.

Pyrethrin_Mechanism_of_Action Pyrethrins Pyrethrins SodiumChannel Voltage-Gated Sodium Channel Pyrethrins->SodiumChannel Binds to ProlongedOpening Prolonged Channel Opening SodiumChannel->ProlongedOpening Causes NaIonInflux Continuous Na+ Influx ProlongedOpening->NaIonInflux Leads to RepetitiveFiring Repetitive Nerve Firing NaIonInflux->RepetitiveFiring Induces Paralysis Paralysis (Knockdown) RepetitiveFiring->Paralysis Death Death Paralysis->Death

Caption: Mechanism of action of Pyrethrins on insect sodium channels.
Spinosad

Spinosad has a unique mode of action that targets the insect's nervous system, but through a different pathway than pyrethrins.

  • Nicotinic Acetylcholine Receptor (nAChR) Activation: Spinosad acts as an allosteric activator of nicotinic acetylcholine receptors. This leads to the continuous excitation of the insect's nervous system, resulting in involuntary muscle contractions, paralysis, and death. It also has a secondary effect on GABA receptors.

Spinosad_Mechanism_of_Action Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Binds to AllostericActivation Allosteric Activation nAChR->AllostericActivation Causes NerveExcitation Continuous Nerve Excitation AllostericActivation->NerveExcitation Leads to MuscleContractions Involuntary Muscle Contractions NerveExcitation->MuscleContractions Paralysis Paralysis MuscleContractions->Paralysis Death Death Paralysis->Death

Caption: Mechanism of action of Spinosad on insect nAChRs.

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of natural insecticides.

Insecticidal Bioassay (Leaf Dip Method)

This method is used to determine the lethal concentration (LC50) of an insecticide.

Workflow Diagram:

Leaf_Dip_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_observation Observation & Analysis PrepSolutions Prepare serial dilutions of test compound DipDiscs Dip leaf discs in - Test solutions - Control solution (solvent only) PrepSolutions->DipDiscs CutDiscs Cut leaf discs (e.g., cabbage, cotton) CutDiscs->DipDiscs AirDry Air-dry the treated discs DipDiscs->AirDry PlaceInPetri Place each disc in a Petri dish AirDry->PlaceInPetri IntroduceInsects Introduce a known number of test insects (e.g., larvae) PlaceInPetri->IntroduceInsects Incubate Incubate under controlled conditions (temp, humidity, photoperiod) IntroduceInsects->Incubate AssessMortality Assess mortality at specific time intervals (e.g., 24, 48, 72 h) Incubate->AssessMortality ProbitAnalysis Perform Probit analysis to determine LC50 AssessMortality->ProbitAnalysis

Caption: Workflow for a typical leaf dip insecticidal bioassay.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone, ethanol). From the stock solution, prepare a series of dilutions to create a range of concentrations. A control solution containing only the solvent should also be prepared.

  • Preparation of Leaf Discs: Using a cork borer, cut uniform discs from fresh, untreated leaves of a suitable host plant for the test insect.

  • Treatment: Individually dip each leaf disc into a test solution or the control solution for a standardized period (e.g., 10-30 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely in a fume hood to evaporate the solvent.

  • Exposure: Place each dried leaf disc into a separate petri dish lined with moistened filter paper to maintain humidity. Introduce a pre-determined number of test insects (e.g., 10-20 larvae of a specific instar) into each petri dish.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection: Record the number of dead insects in each petri dish at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.

  • Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Antifeedant Bioassay (Choice Test)

This assay is used to evaluate the feeding deterrence of a compound.

Protocol:

  • Preparation of Test and Control Discs: Prepare two sets of leaf discs. Treat one set with a solution of the test compound and the other with the solvent alone (control).

  • Experimental Setup: In each petri dish, place one treated disc and one control disc on opposite sides.

  • Insect Introduction: Introduce a single, pre-starved insect (e.g., a larva) into the center of each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions for a specific period (e.g., 24 hours).

  • Data Collection: After the incubation period, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI): Calculate the AFI using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

  • Data Analysis: Determine the ED50 (Effective Dose for 50% feeding deterrence) by testing a range of concentrations and using appropriate statistical analysis.

Insect Growth Regulator (IGR) Bioassay

This bioassay assesses the effect of a compound on insect development.

Protocol:

  • Treatment: Incorporate the test compound into the artificial diet of the insect larvae at various concentrations. A control diet without the test compound should also be prepared.

  • Rearing: Rear the insect larvae individually or in small groups on the treated and control diets from an early instar stage.

  • Data Collection: Monitor the larvae daily and record the following parameters:

    • Larval mortality at each instar.

    • Duration of each larval instar.

    • Pupation success rate.

    • Pupal weight and duration.

    • Adult emergence rate.

    • Any morphological abnormalities in larvae, pupae, or adults.

  • Data Analysis: Analyze the data to determine the effects of the compound on insect growth and development, including the concentration that causes 50% inhibition of adult emergence (IE50).

Conclusion and Future Directions

While direct comparative data for this compound is still emerging, the available information on related limonoids from Melia species suggests its significant potential as a natural insecticide with both lethal and behavioral effects on insect pests. Its presumed multimodal action as an antifeedant and insect growth regulator makes it an attractive candidate for integrated pest management programs, potentially mitigating the development of resistance.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting standardized bioassays to directly compare the LC50 and ED50 values of purified this compound with other major natural insecticides against a range of economically important insect pests.

  • Elucidation of Molecular Targets: Utilizing electrophysiological and biochemical assays to identify the specific molecular targets of this compound within the insect's nervous and endocrine systems.

  • Synergistic Studies: Investigating the potential for synergistic effects when this compound is combined with other natural or synthetic insecticides to enhance efficacy and broaden the spectrum of activity.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound and other promising limonoids as valuable tools for sustainable and effective pest control.

References

A Comparative Analysis of Nimbolide Analogues and Their Structure-Activity Relationship in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An introductory note on the scope of this guide: While the initial focus of this guide was the structure-activity relationship (SAR) of 1-Deacetylnimbolinin B analogs, a comprehensive review of publicly available scientific literature revealed a lack of specific research on this particular compound and its derivatives. However, the neem tree (Azadirachta indica), the source of these compounds, is rich in other bioactive limonoids, with a significant body of research dedicated to nimbolide . Nimbolide is a prominent and well-studied cytotoxic agent, and extensive SAR studies have been conducted on its analogs.[1][2][3][4] Therefore, to provide a valuable and data-rich comparison for researchers, this guide will focus on the structure-activity relationships of nimbolide analogs as a representative case study in this class of natural products.

This guide presents a comparative analysis of nimbolide analogs, detailing their cytotoxic performance with supporting experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Cytotoxic Activity of Nimbolide Analogs

The following table summarizes quantitative data on the in vitro cytotoxic activity of various nimbolide analogs against a panel of human cancer cell lines. The data highlights how specific structural modifications to the parent nimbolide molecule influence its efficacy, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound IDStructural Modification from Parent NimbolideCell Line: A549 (Lung) IC₅₀ (µM)Cell Line: PC-3 (Prostate) IC₅₀ (µM)Cell Line: MCF-7 (Breast) IC₅₀ (µM)
Nimbolide Parent Compound1.82.52.1
Analog 2g Amide linkage at C-1 with N-benzyl piperazine0.5 0.8 0.6
Analog 2h Amide linkage at C-1 with N-phenyl piperazine0.7 1.0 0.9
Analog 2i Amide linkage at C-1 with morpholine1.21.51.4
Analog 2j Amide linkage at C-1 with N-methyl piperazine1.51.91.7

Data extracted from Roy et al., Bioorganic & Medicinal Chemistry Letters, 2006.[1]

Key Observation: The data indicates that modifications at the C-1 position of nimbolide can significantly impact its cytotoxic activity. The introduction of bulky aromatic piperazine moieties (Analogs 2g and 2h) enhances potency across all tested cell lines compared to the parent compound.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of nimbolide analogs was conducted using standard and validated cell-based assays. The detailed methodology is provided below.

1. Cell Lines and Culture Conditions

  • Cell Lines: Human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate adenocarcinoma), and MCF-7 (breast adenocarcinoma), were utilized.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin.

  • Incubation: Cultures were maintained at 37°C in a humidified atmosphere containing 5% CO₂.

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay was employed to assess the effect of nimbolide analogs on the viability of cancer cells.

  • Cell Seeding: Cells were harvested from sub-confluent cultures, and a single-cell suspension was prepared. 5,000 cells per well were seeded into 96-well microtiter plates.

  • Compound Exposure: After allowing the cells to adhere for 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds (nimbolide and its analogs). The plates were then incubated for an additional 48 hours.

  • MTT Reagent Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the wells was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were determined from dose-response curves generated by plotting the percentage of cell viability against the concentration of the respective compound.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes relevant to the study of nimbolide analogs.

experimental_workflow Figure 1: Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Human Cancer Cell Lines (A549, PC-3, etc.) seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells compound_prep Prepare Stock Solutions of Nimbolide Analogs in DMSO treat_cells Treat Cells with Serial Dilutions of Analogs compound_prep->treat_cells seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for screening the cytotoxicity of nimbolide analogs.

signaling_pathway Figure 2: Nimbolide Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB_complex IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB_complex Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation Proteasome->IkB Degrades IκBα Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Nimbolide Nimbolide Nimbolide->IKK Inhibition Nimbolide->NFkB Inhibition of p65 subunit IkB_NFkB_complex->NFkB Releases NF-κB p_IkB p-IκBα p_IkB->Proteasome Ubiquitination

Caption: Nimbolide targets the NF-κB pathway at multiple points.

References

Independent Verification of 1-Deacetylnimbolinin B's Cytotoxic Effects: A Comparative Guide Based on Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are keenly interested in novel natural compounds with potential anticancer properties. 1-Deacetylnimbolinin B, a nimbolinin-type limonoid, has been identified and isolated from the fruits of Melia toosendan (also known as Melia azedarach or Chinaberry).[1][2] Limonoids, a class of highly oxygenated nortriterpenoids, are recognized for their diverse biological activities, including cytotoxic properties.[1]

While direct and extensive experimental data on the cytotoxic effects of this compound remains limited in publicly available research, this guide provides a comparative analysis of the cytotoxic activities of other closely related limonoids and extracts from the Meliaceae family, particularly from Melia azedarach and the well-studied Azadirachta indica (Neem). This information serves as a valuable reference point for researchers investigating the potential of this compound and other related natural products in oncology.

Comparative Cytotoxicity of Related Limonoids and Plant Extracts

Studies on various limonoids isolated from Melia azedarach have demonstrated significant inhibitory activities against a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are presented below, showcasing their potent cytotoxic effects. For comparison, data on the cytotoxicity of Doxorubicin, a standard chemotherapeutic agent, is also included where available.

Compound/ExtractCell LineIC50 (µM)Reference
Limonoid 1 (from M. azedarach)HL-600.003[3]
Limonoid 6 (from M. azedarach)HL-600.012[3]
Limonoid 7 (from M. azedarach)HL-600.009[3]
Limonoid 8 (from M. azedarach)HL-600.021[3]
Limonoid 9 (from M. azedarach)HL-600.005[3]
Limonoid 9b (acetylated derivative)HL-600.004[3]
Limonoid 9c (acetylated derivative)HL-600.003[3]
Limonoid 1 (from M. azedarach)SMMC-77210.024[3]
Limonoid 6 (from M. azedarach)SMMC-77210.112[3]
Limonoid 7 (from M. azedarach)SMMC-77210.098[3]
Limonoid 8 (from M. azedarach)SMMC-77210.234[3]
Limonoid 9 (from M. azedarach)SMMC-77210.087[3]
Limonoid 9b (acetylated derivative)SMMC-77210.065[3]
Limonoid 9c (acetylated derivative)SMMC-77210.043[3]
Limonoid 1 (from M. azedarach)A-5490.031[3]
Limonoid 6 (from M. azedarach)A-5490.256[3]
Limonoid 7 (from M. azedarach)A-5490.189[3]
Limonoid 8 (from M. azedarach)A-5490.432[3]
Limonoid 9 (from M. azedarach)A-5490.154[3]
Limonoid 9b (acetylated derivative)A-5490.112[3]
Limonoid 9c (acetylated derivative)A-5490.098[3]
Limonoid 1 (from M. azedarach)MCF-70.045[3]
Limonoid 6 (from M. azedarach)MCF-70.345[3]
Limonoid 7 (from M. azedarach)MCF-70.287[3]
Limonoid 8 (from M. azedarach)MCF-70.555[3]
Limonoid 9 (from M. azedarach)MCF-70.211[3]
Limonoid 9b (acetylated derivative)MCF-70.187[3]
Limonoid 9c (acetylated derivative)MCF-70.154[3]
Limonoid 1 (from M. azedarach)SW4800.028[3]
Limonoid 6 (from M. azedarach)SW4800.198[3]
Limonoid 7 (from M. azedarach)SW4800.154[3]
Limonoid 8 (from M. azedarach)SW4800.312[3]
Limonoid 9 (from M. azedarach)SW4800.123[3]
Limonoid 9b (acetylated derivative)SW4800.099[3]
Limonoid 9c (acetylated derivative)SW4800.076[3]
NimbolideBeWo2.01 (7h), 1.19 (24h)[4]

Experimental Protocols

The following are summaries of methodologies used in the cited studies to evaluate the cytotoxic effects of these compounds.

Cell Viability Assay (MTT Assay)

The cytotoxic activities of the isolated limonoids were evaluated against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

While specific data for this compound is unavailable, related compounds like nimbolide have been shown to induce apoptosis and cause cell cycle arrest.[4] The general workflow for such analyses is as follows:

G cluster_workflow Apoptosis and Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Cancer Cell Culture treatment Treat with Test Compound (e.g., Nimbolide) start->treatment harvest Harvest Cells treatment->harvest fixation Fixation (e.g., with Ethanol) harvest->fixation stain_apoptosis Stain with Annexin V and Propidium Iodide (PI) fixation->stain_apoptosis stain_cellcycle Stain with PI and RNase Treatment fixation->stain_cellcycle facs_apoptosis Flow Cytometry Analysis (Apoptosis) stain_apoptosis->facs_apoptosis facs_cellcycle Flow Cytometry Analysis (Cell Cycle) stain_cellcycle->facs_cellcycle

Caption: General workflow for apoptosis and cell cycle analysis.

Signaling Pathways Modulated by Related Limonoids

Nimbolide, a well-characterized limonoid from Azadirachta indica, has been shown to exert its anticancer effects by modulating various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[4][5] These pathways are often dysregulated in cancer and represent key therapeutic targets.

A simplified representation of the signaling pathways potentially affected by nimbolide and other cytotoxic limonoids is provided below.

G cluster_pathway Potential Signaling Pathways Modulated by Cytotoxic Limonoids cluster_survival Cell Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Factors Limonoid Cytotoxic Limonoids (e.g., Nimbolide) Bcl2 Bcl-2 Limonoid->Bcl2 Inhibition BclxL Bcl-xL Limonoid->BclxL Inhibition XIAP XIAP Limonoid->XIAP Inhibition Survivin Survivin Limonoid->Survivin Inhibition p53 p53 Limonoid->p53 Upregulation Bax Bax Limonoid->Bax Upregulation Bcl2->Bax Inhibits BclxL->Bax Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Survivin->Caspase3 Inhibits p53->Bax Caspase8 Caspase-8 Bax->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Modulation of apoptotic pathways by cytotoxic limonoids.

Conclusion

While specific experimental data on the cytotoxic effects of this compound are not yet widely available, the existing body of research on related limonoids from the Meliaceae family strongly suggests its potential as a cytotoxic agent. The potent anticancer activities observed for other limonoids isolated from Melia azedarach and the well-documented mechanisms of action of compounds like nimbolide provide a solid foundation for future investigations into this compound. Further studies are warranted to isolate this compound in larger quantities, evaluate its in vitro and in vivo efficacy against a broad panel of cancer cell lines, and elucidate its specific molecular targets and signaling pathways. Such research will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

Benchmarking 1-Deacetylnimbolinin B: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound 1-Deacetylnimbolinin B against established chemotherapeutic agents—doxorubicin, cisplatin, and vincristine. The following sections detail the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of these compounds, supported by experimental data and protocols.

Executive Summary

This compound, a limonoid derived from the neem tree, has demonstrated notable anti-cancer properties in preclinical studies. This guide consolidates available data to benchmark its performance against standard-of-care chemotherapeutics, offering a valuable resource for researchers in oncology and drug discovery. The data presented herein is based on in vitro studies on various cancer cell lines. Direct comparative studies for this compound are limited; therefore, data from related compounds and standard agents are presented to provide a comprehensive landscape.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and standard chemotherapeutic agents across a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Citation
This compound Diffuse Large B-cell Lymphoma (OCI-LY8)7.1[1]
Diffuse Large B-cell Lymphoma (NU-DUL-1)9.7[1]
Diffuse Large B-cell Lymphoma (SUDHL-4)6.67[1]
Diffuse Large B-cell Lymphoma (DB)8.04[1]
Diffuse Large B-cell Lymphoma (TMD8)9.66[1]
Doxorubicin Breast (MCF-7)7.67[2]
Liver (HepG2)8.28[2]
Lung (A549)6.62[2]
Cisplatin Liver (HepG2)15.58[3]
Lung (A549)15.80[3]
Colon (DLD-1)65.89
Vincristine Neuroblastoma (SH-SY5Y)0.1 (24h)[4]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. The ability of this compound and standard agents to induce apoptosis is compared below.

CompoundCell LineAssayKey FindingsCitation
This compound Diffuse Large B-cell Lymphoma (OCI-LY8, NU-DUL-1)Annexin V/PI StainingDose- and time-dependent increase in apoptosis.[1]
Doxorubicin Breast (MCF-7)Not SpecifiedInduces apoptosis.[2]
Cisplatin Not SpecifiedNot SpecifiedInduces apoptosis.
Vincristine Neuroblastoma (SH-SY5Y)Flow CytometryInduces apoptosis.[4]

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by arresting the cell cycle, thereby preventing cancer cell proliferation.

CompoundCell LineEffect on Cell CycleCitation
This compound Diffuse Large B-cell LymphomaG2/M phase arrest[1]
Doxorubicin Not SpecifiedG2/M arrest
Cisplatin Not SpecifiedG1/S or G2/M arrest
Vincristine Sarcoma 180G2 block and mitotic arrest[2][5]
Neuroblastoma (SH-SY5Y)Mitotic arrest[4]

Signaling Pathway Modulation

The anti-cancer effects of these compounds are mediated through the modulation of various intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

This compound is reported to exert its effects through the following pathways:

  • NF-κB Pathway: Inhibition of the NF-κB pathway is a key mechanism for many anti-cancer agents as it is often constitutively active in cancer cells, promoting survival and proliferation.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. This compound is suggested to inhibit this pathway, leading to decreased cancer cell viability.[1]

  • MAPK Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway contributes to the anti-cancer effects of this compound.

Standard Chemotherapeutic Agents also impact these and other signaling cascades:

  • Doxorubicin: Primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: Forms DNA adducts, which triggers DNA damage responses and apoptosis.

  • Vincristine: A microtubule-destabilizing agent that disrupts the mitotic spindle, leading to M-phase arrest and apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[6] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[4][7]

  • Treat cells with the test compound for the indicated time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[7]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Compound cell_seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Workflow for in vitro evaluation of anti-cancer compounds.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome chemo Chemotherapeutic Agents (this compound, etc.) intrinsic Intrinsic Pathway (Mitochondrial) chemo->intrinsic extrinsic Extrinsic Pathway (Death Receptor) chemo->extrinsic initiator Initiator Caspases (Caspase-8, -9) intrinsic->initiator extrinsic->initiator executioner Executioner Caspases (Caspase-3, -6, -7) initiator->executioner apoptosis_node Apoptosis executioner->apoptosis_node

Caption: Simplified overview of the major apoptosis signaling pathways.

Key Cell Cycle Checkpoints

cell_cycle G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Mitotic Spindle Checkpoint

Caption: Major checkpoints of the eukaryotic cell cycle.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this report, publicly available comparative transcriptomic data for 1-Deacetylnimbolinin B is not available. This guide therefore focuses on the well-studied related compound, nimbolide, a major bioactive limonoid from the neem tree (Azadirachta indica), to provide insights into the potential transcriptomic effects and mechanisms of action that may be shared among similar compounds. Nimbolide has been extensively studied for its anti-cancer and anti-inflammatory properties.[1] this compound is also a nimbolinin-type limonoid and is known to possess antifungal and cytotoxic properties.

This guide provides a summary of the known transcriptomic effects of nimbolide on various cell lines, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways affected.

Data Presentation

The following tables summarize the quantitative and qualitative effects of nimbolide on gene and protein expression in different cancer cell lines.

Table 1: Effect of Nimbolide on Gene Expression in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

GeneCell LineTreatment ConcentrationChange in mRNA ExpressionReference
uPAMCF-72, 4 μMSignificantly Decreased[2][3]
uPAMDA-MB-2314, 6 μMSignificantly Decreased[2][3]
uPARMCF-72, 4 μMSignificantly Decreased[2][3]
uPARMDA-MB-2314, 6 μMSignificantly Decreased[2][3]
CCL2MCF-72, 4 μMSignificantly Decreased[2]
CCR2MCF-72, 4 μMSignificantly Decreased[2]
CXCL12MCF-7 & MDA-MB-2312, 4 μM (MCF-7) & 4, 6 μM (MDA-MB-231)Significantly Decreased[2]
CXCR4MCF-7 & MDA-MB-2312, 4 μM (MCF-7) & 4, 6 μM (MDA-MB-231)Significantly Decreased[2]
CXCL8MCF-7 & MDA-MB-2312, 4 μM (MCF-7) & 4, 6 μM (MDA-MB-231)Significantly Decreased[2]
CXCR2MCF-7 & MDA-MB-2312, 4 μM (MCF-7) & 4, 6 μM (MDA-MB-231)Significantly Decreased[2]

Table 2: Effect of Nimbolide on Key Proteins Involved in Cancer Progression

Protein/GeneEffect of Nimbolide TreatmentCellular Context
pEGFR, VEGFRDecreased ExpressionBreast Cancer Cells[2]
IKKα, IKKβ, NFκBDecreased ExpressionBreast Cancer Cells[2]
MMP-2, MMP-9Decreased ExpressionBreast Cancer Cells[2]
TIMP-2Increased ExpressionBreast Cancer Cells[2]
Bcl-2Decreased ExpressionProstate Cancer Cells[4]
BaxIncreased ExpressionProstate Cancer Cells[4]
Cytochrome cIncreased ExpressionProstate Cancer Cells[4]
Caspases-3, -8, -9, -10Increased ExpressionProstate Cancer Cells[4]
XIAPDecreased ExpressionProstate Cancer Cells[4]
p-AktDecreased ExpressionProstate Cancer Cells[4]
IGF1RDecreased ExpressionProstate Cancer Cells[4]
PTENIncreased ExpressionMultidrug-Resistant Leukemia Cells[5]
ABCB1/MDR1Decreased mRNA and Protein ExpressionMultidrug-Resistant Leukemia Cells[5]
MYCDecreased ExpressionLeukemia Cells[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on nimbolide's effects on gene and protein expression.

Cell Culture and Treatment

Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For nimbolide treatment, cells are seeded and allowed to attach overnight. The medium is then replaced with serum-free DMEM containing nimbolide at specified concentrations (e.g., 2 and 4 μM for MCF-7; 4 and 6 μM for MDA-MB-231) and incubated for 24 hours.[2]

RNA Isolation and Real-Time PCR (qPCR)

Total RNA is extracted from nimbolide-treated and control cells using a suitable reagent like Tri Reagent. The quantity and quality of RNA are assessed using spectrophotometry. First-strand cDNA is synthesized from total RNA using a reverse transcription kit. Real-time PCR is then performed using SYBR green dye and gene-specific primers on a real-time PCR system. The relative expression of target genes is normalized to an internal control gene, such as GAPDH. The results are expressed as fold change from the control.[2][3]

Western Blot Analysis

Cells are treated with nimbolide at the indicated concentrations. After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., pEGFR, VEGFR, IKKα, IKKβ, NFκB, MMP-2, MMP-9, TIMP-2). After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system. β-actin is often used as a loading control.[2]

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by nimbolide and a general workflow for comparative transcriptomic analysis.

nimbolide_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K EGFR EGFR EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt IKK IKKα/β Akt->IKK Bcl2 Bcl-2 Akt->Bcl2 activates MAPK MAPK/ERK IκBα IκBα IKK->IκBα inhibits NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex sequesters NFκB_nuc NF-κB NFκB_complex->NFκB_nuc translocates Bax Bax Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Mito inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces Gene_Expression Gene Expression (Proliferation, Angiogenesis, Metastasis, Anti-apoptosis) NFκB_nuc->Gene_Expression activates Nimbolide Nimbolide Nimbolide->IGF1R inhibits Nimbolide->EGFR inhibits Nimbolide->VEGFR inhibits Nimbolide->PI3K inhibits Nimbolide->MAPK inhibits Nimbolide->IKK inhibits Nimbolide->Bax activates Nimbolide->Bcl2 inhibits

Caption: Major signaling pathways modulated by nimbolide in cancer cells.

transcriptomics_workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing & Data Acquisition cluster_analysis Bioinformatic Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Groups: - Vehicle Control - this compound - Nimbolide - Other Related Compounds Cell_Culture->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction QC_1 RNA Quality Control (e.g., RIN score) RNA_Extraction->QC_1 Lib_Prep Library Preparation (e.g., mRNA enrichment) QC_1->Lib_Prep Sequencing High-Throughput Sequencing (e.g., Illumina RNA-seq) Lib_Prep->Sequencing QC_2 Raw Data Quality Control (e.g., FastQC) Sequencing->QC_2 Alignment Read Alignment (to reference genome) QC_2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Downstream Analysis: - Pathway Enrichment - Gene Ontology - Network Analysis DEA->Downstream

Caption: A generalized workflow for comparative transcriptomic analysis.

References

Assessing the Off-Target Effects of 1-Deacetylnimbolinin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan, has garnered interest for its potential cytotoxic and antifungal properties. As with any bioactive compound under investigation for therapeutic potential, a thorough understanding of its on-target and off-target effects is paramount. This guide provides a comparative assessment of this compound, drawing parallels with the well-studied related limonoid, nimbolide, to infer potential mechanisms and off-target considerations. Due to the limited direct research on this compound, this guide leverages data from studies on nimbolide and other related compounds to provide a framework for its evaluation.

Comparative Analysis of Cytotoxicity

CompoundCancer Cell LineIC50 (µM)Reference
NimbolideNeuroblastoma (N1E-115)~6[1]
NimbolideOsteosarcoma (143B.TK-)~6[1]
NimbolideProstate Cancer (PC-3)2[2]
NimbolideBreast Cancer (MCF-7)Not specified[2]
NimbolideGlioblastoma MultiformeNot specified[2]
NimbolideWaldenstrom macroglobulinemiaNot specified[2]
EpoxyazadiradioneNeuroblastoma, Osteosarcoma, Insect27[1]
SalanninNeuroblastoma, Osteosarcoma, Insect112[1]
NimbinNeuroblastoma, Osteosarcoma, Insect>200[1]
DeacetylnimbinNeuroblastoma, Osteosarcoma, Insect>200[1]
AzadirachtinNeuroblastoma, Osteosarcoma, Insect>200[1]

Table 1: Comparative Cytotoxicity of Limonoids. This table summarizes the half-maximal inhibitory concentration (IC50) values for various limonoids against different cell lines. The data for nimbolide suggests a broad-spectrum cytotoxic activity at low micromolar concentrations.

Potential Signaling Pathways and Off-Target Effects

Based on the known mechanisms of related limonoids like nimbolide, this compound is likely to modulate a complex network of signaling pathways. Understanding these pathways is crucial for predicting potential on-target efficacy and off-target liabilities.

Key Signaling Pathways Modulated by Nimbolide:

  • NF-κB Pathway: Nimbolide has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation.[2][3][4] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition likely contributes to its anti-inflammatory and pro-apoptotic effects.

  • PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Nimbolide has been observed to suppress this pathway, leading to the inhibition of cancer cell proliferation.[3][4]

  • MAPK (ERK1/2) Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and survival. Nimbolide can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[2][5]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. Nimbolide has been reported to inhibit the activation of STAT3.[3][4]

  • Wnt/β-catenin Pathway: Nimbolide has been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5]

  • Apoptosis Induction: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[2]

The multi-targeted nature of nimbolide suggests that this compound may also have a wide range of biological effects. While this can be advantageous for treating complex diseases like cancer, it also raises concerns about potential off-target toxicities.

Potential Off-Target Concerns:

Given the broad inhibitory profile of related compounds, researchers should consider the following potential off-target effects when evaluating this compound:

  • General Cytotoxicity: As a cytotoxic agent, indiscriminate effects on healthy, rapidly dividing cells are a primary concern.

  • Hepatotoxicity and Nephrotoxicity: While some studies suggest nimbolide can be protective against cisplatin-induced toxicity, the potential for liver and kidney damage should be carefully assessed.[3]

  • Immunomodulation: The potent anti-inflammatory effects mediated through NF-κB inhibition could potentially lead to immunosuppression with long-term use.

  • Neurological Effects: Toosendanin, another limonoid from Melia toosendan, has been shown to act as a selective presynaptic blocker, indicating potential for neurological side effects.[7]

Experimental Protocols

To rigorously assess the off-target effects of this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cell lines.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Treat cells with this compound at concentrations around the determined IC50 for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To investigate the effect of this compound on key proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.

  • Protocol:

    • Treat cells with this compound for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Complexity: Signaling Pathways and Workflows

To better understand the intricate molecular interactions potentially modulated by this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing off-target effects.

cluster_workflow Experimental Workflow for Off-Target Assessment start Start: This compound cell_lines Select Diverse Cell Lines (Cancer & Normal) start->cell_lines cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase Activity) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot, Kinase Assays) ic50->pathway off_target Identify On- and Off-Target Effects apoptosis->off_target proteomics Target Deconvolution (Proteomic Profiling, Affinity Pulldown) pathway->proteomics proteomics->off_target in_vivo In Vivo Validation (Animal Models) off_target->in_vivo end Comprehensive Off-Target Profile in_vivo->end

References

Safety Operating Guide

Safe Disposal of 1-Deacetylnimbolinin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 1-Deacetylnimbolinin B must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Profile and Safety Precautions

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[2]

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] If swallowed, seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes the key hazard classifications and disposal recommendations based on data for analogous compounds. Researchers should assume a similar hazard profile for this compound and handle it accordingly.

Hazard CategoryGHS Hazard Statement (Anticipated)Disposal Precautionary Statement
Acute Oral Toxicity H302: Harmful if swallowed[1]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Chronic Aquatic Toxicity H412: Harmful to aquatic life with long lasting effects[1]P273: Avoid release to the environment.[1]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the safe disposal of this compound in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles.

  • Sealable, labeled hazardous waste container.

  • Chemical fume hood.

  • Spill kit appropriate for chemical spills.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Solid waste (e.g., contaminated consumables, residual powder) should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Solutions containing this compound should be collected in a labeled liquid hazardous waste container. Do not pour down the drain.[3]

  • Container Management:

    • Ensure the hazardous waste container is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").

    • Keep the waste container sealed when not in use.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • Collect the spilled material and any contaminated absorbent materials into the designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

    • Follow your institution's specific procedures for arranging the collection of hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated? ppe->waste_generated solid_waste Solid Waste (e.g., contaminated vials, tips) waste_generated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste Yes, Liquid end End: Proper Disposal waste_generated->end No solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_container Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container spill Spill Occurs? seal_container->spill contain_spill Contain and Clean Spill Using Spill Kit spill->contain_spill Yes disposal_request Arrange for Collection by Approved Waste Disposal Service spill->disposal_request No collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->disposal_request disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Deacetylnimbolinin B

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[1][2] The following table summarizes the required PPE.

PPE CategorySpecification
Hand Protection Double Gloving: Wear two pairs of chemotherapy-rated gloves. Material: Nitrile or neoprene gloves are recommended. Thickness: Industrial thickness gloves (>0.45mm) should be available, especially for cleaning up spills.[1] Integrity: Select gloves with a low Acceptable Quality Level (AQL) for pinholes to enhance protection.[3]
Body Protection Gown: A disposable, fluid-resistant, long-sleeved gown with cuffs is required.
Eye and Face Protection Goggles: Chemical splash goggles are mandatory. Face Shield: Use a full-face shield in conjunction with goggles, especially when there is a risk of splashing.[4]
Respiratory Protection Respirator: A fit-tested N95 or N100 respirator should be used when handling the compound as a powder or if aerosol generation is possible.[4] A surgical mask is not sufficient for respiratory protection from chemical particles.[4]
Operational Plan for Handling

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and inspected for integrity. A designated area for handling should be prepared, and access should be restricted.

  • Handling:

    • Avoid skin and eye contact.[5]

    • Do not breathe dust or aerosols.

    • Do not eat, drink, or smoke in the handling area.

    • Use dedicated equipment (e.g., spatulas, glassware) and decontaminate it after use.

  • After Handling:

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Contaminated Solid Waste (e.g., gloves, gowns, bench paper) Place in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
Contaminated Liquid Waste Collect in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not pour down the drain.
Contaminated Sharps (e.g., needles, pipette tips) Dispose of immediately in a designated, puncture-resistant sharps container for cytotoxic waste.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

ActionProcedure
Immediate Response 1. Alert others in the area and restrict access. 2. If the spill is on your body, remove contaminated clothing and wash the affected skin area thoroughly with soap and water. 3. If in eyes, flush with copious amounts of water for at least 15 minutes.[5]
Cleanup 1. Don the appropriate PPE, including double gloves, a gown, eye/face protection, and a respirator.[1] 2. Use a cytotoxic spill kit to absorb and contain the spill. 3. Clean the area with a suitable decontaminating agent. 4. All cleanup materials must be disposed of as cytotoxic waste.[2]
Reporting Report the spill to the laboratory supervisor and the institutional safety office.

Visual Guidance

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_ppe Personal Protective Equipment (PPE) Selection cluster_end Proceed with Caution start Handling This compound gloves Hand Protection: - Double Gloving - Chemotherapy-rated Nitrile Gloves start->gloves gown Body Protection: - Disposable, Fluid-Resistant Gown start->gown eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield start->eye_face respirator_check Is there a risk of aerosol or powder generation? start->respirator_check end_op Proceed with Handling Protocol respirator Respiratory Protection: - Fit-tested N95/N100 Respirator respirator_check->respirator Yes no_respirator Standard Fume Hood Use Sufficient respirator_check->no_respirator No

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.